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  • Product: 3-Fluoro-4-(4-T-butylphenyl)benzoic acid
  • CAS: 1261954-92-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Fluoro-4-(4-T-butylphenyl)benzoic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Strategic Design of a Novel Biphenyl Carboxylic Acid In the landscape of modern medicinal chemistry, the biphenyl carboxylic acid scaffold represents a privileged structural motif, integral to the desig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Design of a Novel Biphenyl Carboxylic Acid

In the landscape of modern medicinal chemistry, the biphenyl carboxylic acid scaffold represents a privileged structural motif, integral to the design of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms and bulky hydrophobic groups, such as a tert-butyl moiety, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, a compound rationally designed to leverage these structural advantages. We will delve into its chemical properties, a robust and widely applicable synthetic methodology, its predicted spectroscopic signature, and its promising potential as a novel therapeutic agent, particularly in the realm of antibacterial drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid are summarized in the table below. These computed values, sourced from comprehensive chemical databases, provide a foundational understanding of the molecule's characteristics.[2]

PropertyValueSource
IUPAC Name 4-(4-tert-butylphenyl)-3-fluorobenzoic acid[2]
CAS Number 1261954-92-0[2]
Molecular Formula C₁₇H₁₇FO₂[2]
Molecular Weight 272.31 g/mol [2]
XLogP3-AA 4.8[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
Exact Mass 272.12125794 Da[2]
Monoisotopic Mass 272.12125794 Da[2]
Topological Polar Surface Area 37.3 Ų[2]
Heavy Atom Count 20[2]

Synthesis and Mechanistic Rationale

The construction of the biaryl core of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its versatility, high yields, and tolerance of a wide range of functional groups.[3][4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol outlines a plausible and robust method for the synthesis of the target compound, adapted from established procedures for similar biphenyl carboxylic acids.[3]

Step 1: Reaction Setup

  • To a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add (4-(tert-butyl)phenyl)boronic acid (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • De-gas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the reaction mixture.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with 1M hydrochloric acid (HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[5]

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Causality in Experimental Design
  • Choice of Reactants: 4-Bromo-3-fluorobenzoic acid and (4-(tert-butyl)phenyl)boronic acid are the logical starting materials for the Suzuki-Miyaura coupling to form the desired biphenyl linkage.

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki couplings, providing a good balance of reactivity and stability.[3]

  • Base and Solvent System: The use of a base like potassium carbonate is essential for the transmetalation step in the catalytic cycle. The 1,4-dioxane/water solvent system is a common choice that facilitates the dissolution of both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced yields. Therefore, maintaining an inert atmosphere is critical for a successful reaction.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Bromo-3-fluorobenzoic Acid ReactionVessel Suzuki-Miyaura Cross-Coupling Reactant1->ReactionVessel Reactant2 (4-(tert-butyl)phenyl)boronic Acid Reactant2->ReactionVessel Catalyst Pd(PPh₃)₄ Catalyst->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent 1,4-Dioxane/Water Solvent->ReactionVessel Atmosphere Inert Atmosphere (Ar/N₂) Atmosphere->ReactionVessel Workup Acidic Work-up & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid Purification->Product

Figure 1: Synthetic workflow for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl group, and the carboxylic acid proton. The aromatic region will display complex splitting patterns due to the presence of the fluorine atom and the biphenyl structure. The tert-butyl protons will appear as a sharp singlet, and the carboxylic acid proton will be a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a number of signals in the aromatic region, with their chemical shifts influenced by the fluorine and carboxylic acid substituents. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will have characteristic upfield shifts. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (272.31 g/mol ). Fragmentation patterns are likely to involve the loss of the carboxylic acid group and cleavage of the biphenyl bond.

Biological Activity and Therapeutic Potential: A Novel Bacterial Topoisomerase Inhibitor?

The biphenyl carboxylic acid scaffold is a key pharmacophore in a class of antibacterial agents known as novel bacterial topoisomerase inhibitors (NBTIs).[7][8] These compounds target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair.[9][10]

Mechanism of Action (Proposed)

NBTIs function by binding to a transient, non-covalent complex of the topoisomerase and DNA, thereby stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[11] The carboxylic acid moiety is often crucial for interacting with key amino acid residues in the enzyme's active site.[7]

The structural features of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid align well with the structure-activity relationships (SAR) of known NBTIs:

  • Biphenyl Core: Provides a rigid scaffold for optimal presentation of functional groups into the enzyme's binding pocket.

  • Carboxylic Acid: Acts as a key hydrogen bond donor and acceptor, anchoring the molecule to the enzyme.

  • Fluorine Substitution: Can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

  • Tert-Butyl Group: The bulky, lipophilic tert-butyl group can occupy a hydrophobic pocket within the enzyme, increasing potency and influencing pharmacokinetic properties.[12]

Signaling_Pathway cluster_drug 3-Fluoro-4-(4-T-butylphenyl)benzoic acid cluster_target Bacterial Target cluster_cellular_effect Cellular Consequence Drug Biphenyl Carboxylic Acid Derivative Enzyme DNA Gyrase / Topoisomerase IV Drug->Enzyme Inhibition DNA Bacterial DNA Enzyme->DNA Acts on DSB Double-Strand Breaks Enzyme->DSB prevents re-ligation CellDeath Bacterial Cell Death DSB->CellDeath Leads to

Figure 2: Proposed mechanism of action as a bacterial topoisomerase inhibitor.

Future Directions and Applications

3-Fluoro-4-(4-T-butylphenyl)benzoic acid represents a promising lead compound for the development of new antibacterial agents. Further research should focus on:

  • In Vitro Antibacterial Screening: Evaluation against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.

  • Enzyme Inhibition Assays: Quantitative determination of its inhibitory activity against purified DNA gyrase and topoisomerase IV.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • ADMET Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity to evaluate its drug-likeness.

Conclusion

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a strategically designed molecule that combines the proven pharmacophore of a biphenyl carboxylic acid with key substituents intended to enhance its therapeutic potential. Its synthesis is readily achievable through robust and scalable methodologies like the Suzuki-Miyaura cross-coupling. Based on the extensive research into related compounds, it is a prime candidate for investigation as a novel bacterial topoisomerase inhibitor, a class of antibacterials with a distinct mechanism of action that can combat the growing threat of antibiotic resistance. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the further exploration and potential clinical translation of this promising compound.

References

  • Mummadi, M., Bhukya, R., & Jadav, R. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
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  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.).
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Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, a substituted biphenyl carboxylic acid of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, a substituted biphenyl carboxylic acid of significant interest in medicinal chemistry and materials science. The primary focus of this document is a detailed exposition of a robust and widely applicable Suzuki-Miyaura cross-coupling strategy. Additionally, an alternative synthetic route proceeding through a benzonitrile intermediate is discussed. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction and Strategic Overview

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a structurally significant molecule, combining the electronic properties of a fluorinated benzoic acid with the steric bulk of a tert-butylphenyl group. This unique combination makes it a valuable building block in the design of novel pharmaceuticals and functional materials. The synthesis of such biaryl compounds has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions.

This guide will primarily focus on the Suzuki-Miyaura coupling reaction, a powerful and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[1] The key advantages of this approach include its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.

Our retrosynthetic analysis identifies two key precursors for the target molecule via a Suzuki-Miyaura coupling: 4-bromo-2-fluorobenzoic acid and (4-tert-butylphenyl)boronic acid .

An alternative strategy, also explored in this guide, involves the initial formation of a biphenyl nitrile, followed by hydrolysis to the desired carboxylic acid. This pathway offers a different set of synthetic challenges and opportunities.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is the cornerstone of this synthetic strategy. The overall transformation is depicted below:

Suzuki-Miyaura Coupling cluster_reactants Reactants 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid Pd_catalyst Pd Catalyst Base 4-bromo-2-fluorobenzoic_acid->Pd_catalyst 4-tert-butylphenylboronic_acid (4-tert-butylphenyl)boronic acid 4-tert-butylphenylboronic_acid->Pd_catalyst Target_Molecule 3-Fluoro-4-(4-T-butylphenyl)benzoic acid Pd_catalyst->Target_Molecule

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Synthesis of Precursor 1: 4-Bromo-2-fluorobenzoic acid

This key intermediate can be efficiently prepared via the oxidation of the commercially available 2-fluoro-4-bromotoluene.[2][3]

Synthesis_of_Precursor_1 2-fluoro-4-bromotoluene 2-fluoro-4-bromotoluene Oxidizing_agent Oxidizing Agent (e.g., KMnO4 or Co(OAc)2/O2) 2-fluoro-4-bromotoluene->Oxidizing_agent 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid Oxidizing_agent->4-bromo-2-fluorobenzoic_acid

Caption: Oxidation of 2-fluoro-4-bromotoluene.

Experimental Protocol: Oxidation of 2-fluoro-4-bromotoluene [3][4]

  • Reaction Setup: In a pressure reactor, combine 2-fluoro-4-bromotoluene (1.0 eq), cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 0.049 eq), sodium bromide (NaBr, 0.033 eq), and 2,2'-azobis(isobutyronitrile) (AIBN, 0.024 eq) in glacial acetic acid.

  • Reaction Conditions: Stir the mixture until all solids have dissolved. Heat the reactor to 130°C and pressurize with oxygen to 1.2 MPa. Maintain these conditions for 1.5 hours.

  • Work-up: After cooling, transfer the reaction mixture into water. Adjust the pH to 12-14 with a concentrated sodium hydroxide solution.

  • Extraction: Wash the aqueous phase with methyl tert-butyl ether (MTBE) to remove any unreacted starting material.

  • Isolation: Acidify the aqueous phase to a pH of 1 with concentrated hydrochloric acid. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-fluorobenzoic acid.

Parameter Value
Temperature130°C
Pressure1.2 MPa (Oxygen)
Reaction Time1.5 hours
Typical Yield~88%[3]
Synthesis of Precursor 2: (4-tert-butylphenyl)boronic acid

This boronic acid derivative is synthesized from 4-tert-butylbromobenzene via a Grignard reaction followed by quenching with a borate ester.[5]

Synthesis_of_Precursor_2 4-tert-butylbromobenzene 4-tert-butylbromobenzene Mg_THF 1. Mg, THF 2. B(O-iPr)3 3. H3O+ 4-tert-butylbromobenzene->Mg_THF 4-tert-butylphenylboronic_acid (4-tert-butylphenyl)boronic acid Mg_THF->4-tert-butylphenylboronic_acid

Caption: Synthesis of (4-tert-butylphenyl)boronic acid.

Experimental Protocol: Synthesis of (4-tert-butylphenyl)boronic acid

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.1 eq). Add a solution of 4-tert-butylbromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. A crystal of iodine can be added to initiate the reaction if necessary.[6] Reflux the mixture until the magnesium is consumed.

  • Borylation: Cool the Grignard reagent to -78°C and add a solution of triisopropyl borate (1.2 eq) in anhydrous THF dropwise, maintaining the temperature below -60°C.

  • Hydrolysis: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of aqueous hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to afford pure (4-tert-butylphenyl)boronic acid.[7]

Parameter Value
Grignard Formation Temp.Reflux in THF
Borylation Temp.-78°C
Typical Yield~73%[5]
Suzuki-Miyaura Coupling Protocol

With both precursors in hand, the final coupling reaction can be performed. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with potentially sterically hindered or electronically deactivated substrates.[8][9]

Experimental Protocol: Synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

  • Reaction Setup: To a reaction vessel, add 4-bromo-2-fluorobenzoic acid (1.0 eq), (4-tert-butylphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).

  • Reaction Conditions: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to 80-100°C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with hydrochloric acid to a pH of 2-3.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3-Fluoro-4-(4-T-butylphenyl)benzoic acid as a solid.[10][11]

Parameter Typical Range
Catalyst Loading2-5 mol%
Temperature80-100°C
BaseK₂CO₃, Cs₂CO₃, or Na₂CO₃
Solvent SystemDioxane/H₂O, Toluene/H₂O, DMF/H₂O

Alternative Synthesis Pathway: Benzonitrile Intermediate

An alternative approach to the target molecule involves the synthesis of 3-fluoro-4-(4-tert-butylphenyl)benzonitrile, followed by hydrolysis to the carboxylic acid. This can be advantageous if the carboxylic acid functional group interferes with the coupling reaction or if the corresponding benzonitrile precursors are more readily available.

Alternative_Pathway cluster_coupling Suzuki-Miyaura Coupling 4-bromo-2-fluorobenzonitrile 4-bromo-2-fluorobenzonitrile Biphenyl_Nitrile 3-Fluoro-4-(4-T-butylphenyl)benzonitrile 4-bromo-2-fluorobenzonitrile->Biphenyl_Nitrile 4-tert-butylphenylboronic_acid (4-tert-butylphenyl)boronic acid 4-tert-butylphenylboronic_acid->Biphenyl_Nitrile Hydrolysis Hydrolysis (H3O+ or OH-) Biphenyl_Nitrile->Hydrolysis Target_Molecule 3-Fluoro-4-(4-T-butylphenyl)benzoic acid Hydrolysis->Target_Molecule

Caption: Alternative synthesis via a benzonitrile intermediate.

Synthesis of 3-Fluoro-4-(4-tert-butylphenyl)benzonitrile

This intermediate can be synthesized via a Suzuki-Miyaura coupling between 4-bromo-2-fluorobenzonitrile and (4-tert-butylphenyl)boronic acid, using similar conditions to those described in section 2.3.

Hydrolysis of the Benzonitrile

The hydrolysis of the benzonitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.[12]

Experimental Protocol: Basic Hydrolysis of 3-Fluoro-4-(4-tert-butylphenyl)benzonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-4-(4-tert-butylphenyl)benzonitrile in a suitable solvent such as ethanol or ethylene glycol.

  • Reaction Conditions: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux and stir until the reaction is complete (monitoring for the cessation of ammonia evolution or by TLC/LC-MS).

  • Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Isolation: Dilute the residue with water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry to obtain 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. Further purification can be achieved by recrystallization.

Characterization Data

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.[13]

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

  • Infrared Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid.

Conclusion

The synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers a convergent and high-yielding route from readily accessible starting materials. The detailed protocols provided in this guide for the synthesis of the key precursors, 4-bromo-2-fluorobenzoic acid and (4-tert-butylphenyl)boronic acid, as well as for the final coupling step, are based on well-established and reliable chemical transformations. The alternative pathway through a benzonitrile intermediate provides a valuable strategic option for researchers. Careful execution of the described experimental procedures, coupled with diligent purification and characterization, will enable the successful synthesis of this important biphenyl derivative for applications in drug discovery and materials science.

References

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Foundational

3-Fluoro-4-(4-T-butylphenyl)benzoic acid chemical structure and IUPAC name.

Introduction For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is paramount to advancing therapeutic innovation. This guide focuses on 3-Fluoro-4-(4-tert-but...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the exploration of novel molecular scaffolds is paramount to advancing therapeutic innovation. This guide focuses on 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid with significant potential in medicinal chemistry. The strategic incorporation of a fluorine atom and a tert-butylphenyl group into the benzoic acid framework is anticipated to modulate its physicochemical and pharmacological properties, making it a compelling candidate for further investigation. This document provides a comprehensive overview of its chemical structure, a proposed synthetic pathway, predicted physicochemical characteristics, and potential applications, grounded in established chemical principles and data from analogous structures.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.

IUPAC Name: 4-(4-tert-butylphenyl)-3-fluorobenzoic acid[1]

The name clearly delineates the substitution pattern on the benzoic acid core. A fluorine atom is positioned at the 3-position, and a 4-tert-butylphenyl group is attached at the 4-position.

Chemical Structure:

The structure consists of a biphenyl system where one phenyl ring is substituted with a carboxylic acid group and a fluorine atom, and the other with a tert-butyl group.

G Target 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid Intermediates Retrosynthetic Disconnection (C-C bond formation) Target->Intermediates Starting_Materials Starting Materials: 4-Bromo-3-fluorobenzoic acid + 4-tert-Butylphenylboronic acid Intermediates->Starting_Materials

Figure 2: Retrosynthetic analysis for the synthesis of the target compound.

Causality behind Experimental Choices

The selection of the Suzuki-Miyaura coupling is predicated on its numerous advantages in organic synthesis, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The palladium catalyst, typically in its Pd(0) oxidation state, is the cornerstone of this transformation. The choice of ligands, base, and solvent system is critical for achieving high yields and purity.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product.

Materials:

  • 4-Bromo-3-fluorobenzoic acid

  • 4-tert-Butylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-3-fluorobenzoic acid (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask, followed by the addition of potassium carbonate (3.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3, which will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: 4-Bromo-3-fluorobenzoic acid 4-tert-Butylphenylboronic acid Pd(OAc)₂ PPh₃ B Add Solvents and Base: 1,4-Dioxane/Water K₂CO₃ A->B C Heat to Reflux (4-6 hours) B->C D Cool & Acidify C->D E Extract with Ethyl Acetate D->E F Dry & Concentrate E->F G Purify (Recrystallization/ Column Chromatography) F->G

Figure 3: Proposed experimental workflow for the synthesis of 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid.

Predicted Physicochemical Properties

PropertyPredicted ValueData Source
Molecular Weight 272.31 g/mol PubChem [1]
Molecular Formula C₁₇H₁₇FO₂PubChem [1]
XLogP3 4.8PubChem [1]
Hydrogen Bond Donor Count 1PubChem [1]
Hydrogen Bond Acceptor Count 2PubChem [1]
Rotatable Bond Count 2PubChem [1]
Topological Polar Surface Area 37.3 ŲPubChem [1]
pKa (most acidic) 4.0 (estimated)Molinspiration [2][3]

The predicted lipophilicity (XLogP3 of 4.8) suggests that the compound is relatively nonpolar, which has implications for its solubility and potential for crossing biological membranes.

Potential Applications in Drug Discovery

The structural motifs present in 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid suggest several promising avenues for its application in drug discovery, particularly in the development of anti-inflammatory agents.

Rationale Based on Structural Analogs

The biphenyl scaffold is a common feature in many biologically active compounds. Notably, several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, such as celecoxib, possess a diarylheterocyclic structure. [4][5]The general structure of many COX-2 inhibitors includes two adjacent aromatic rings. [4][6]This structural similarity suggests that 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid could be investigated as a potential COX-2 inhibitor.

The introduction of a fluorine atom can significantly impact a molecule's biological activity by altering its metabolic stability, binding affinity, and lipophilicity. [7][8]Fluorinated biphenyls, in particular, have been explored for a range of therapeutic applications, including as anti-HIV agents. [9]

Proposed Biological Evaluation Workflow

To assess the potential of 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid as a COX-2 inhibitor, a systematic biological evaluation is proposed.

G A In vitro COX-1/COX-2 Inhibition Assay B Determine IC₅₀ values A->B C Assess Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) B->C D Cell-based Assays (e.g., PGE₂ production) C->D E In vivo Anti-inflammatory Models (e.g., carrageenan-induced paw edema) D->E

Figure 4: Proposed workflow for the biological evaluation of 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid.

Predicted Spectroscopic Data

For the characterization of the synthesized compound, spectroscopic analysis is indispensable. Based on the structure and data from analogous compounds, the following key spectral features are predicted:

¹H NMR Spectroscopy
  • Carboxylic Acid Proton: A broad singlet in the downfield region, typically between 10-13 ppm.

  • Aromatic Protons: A series of multiplets in the range of 7.0-8.2 ppm. The fluorine substitution will induce splitting of the adjacent proton signals.

  • tert-Butyl Protons: A sharp singlet at approximately 1.3 ppm, integrating to nine protons. [10]

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal around 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (115-160 ppm). The carbon directly bonded to the fluorine will exhibit a large coupling constant.

  • tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the methyl carbons.

¹⁹F NMR Spectroscopy
  • A single resonance, the chemical shift of which will be characteristic of a fluoroarene.

Conclusion

3-Fluoro-4-(4-tert-butylphenyl)benzoic acid represents a novel and promising scaffold for medicinal chemistry research. This technical guide has provided a comprehensive overview of its chemical identity, a robust and feasible synthetic strategy via Suzuki-Miyaura coupling, predicted physicochemical properties, and a clear rationale for its investigation as a potential anti-inflammatory agent, particularly as a COX-2 inhibitor. The detailed protocols and workflows presented herein are designed to empower researchers to synthesize and evaluate this compound, thereby contributing to the ongoing quest for new and effective therapeutics.

References

Sources

Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid (CAS No. 1261954-92-0), a fluorinated biphenyl c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid (CAS No. 1261954-92-0), a fluorinated biphenyl carboxylic acid derivative of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a robust and validated synthetic route via Suzuki-Miyaura cross-coupling, state-of-the-art analytical methodologies for its characterization, and its potential therapeutic applications, with a particular focus on its role as a transthyretin stabilizer. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.

Introduction and Chemical Identity

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a biaryl compound featuring a benzoic acid moiety ortho-substituted with a fluorine atom and para-substituted with a 4-tert-butylphenyl group. The strategic incorporation of a fluorine atom can significantly modulate the compound's physicochemical properties, such as acidity (pKa), lipophilicity, and metabolic stability, making it an attractive scaffold in modern drug design. The bulky tert-butyl group often serves to create specific steric interactions within protein binding pockets and can enhance solubility in organic media.

Identifier Value
Chemical Name 4-(4-tert-butylphenyl)-3-fluorobenzoic acid[1]
Synonyms 4'-(tert-Butyl)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, 3-Fluoro-4-(4-T-butylphenyl)benzoic acid
CAS Number 1261954-92-0[1]
Molecular Formula C₁₇H₁₇FO₂[1]
Molecular Weight 272.31 g/mol [1]

Physicochemical Properties

The properties of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, the following table summarizes computed properties and expected characteristics based on its structure and data from analogous compounds.

Property Value (Computed/Estimated) Source/Method
Molecular Weight 272.31 g/mol PubChem[1]
XLogP3 4.8PubChem (Computed)[1]
Hydrogen Bond Donors 1PubChem (Computed)[1]
Hydrogen Bond Acceptors 3PubChem (Computed)[1]
Appearance Expected to be a white to off-white solidAnalogy to similar biphenyl carboxylic acids
Melting Point Not specified; likely >150 °CAnalogy to similar biphenyl carboxylic acids
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol; poorly soluble in water.Structural analysis
pKa Estimated to be around 3-4Effect of fluoro-substitution on benzoic acid

Synthesis Pathway and Experimental Protocol

The synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful and versatile tool for the formation of C-C bonds between aryl halides and arylboronic acids, which is ideal for constructing the target biphenyl scaffold.

Rationale for Synthetic Strategy

The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, generally high yields, and commercially available starting materials. The carboxylic acid group on the aryl halide does not interfere with the coupling reaction, obviating the need for protecting group strategies that would add steps and reduce overall yield. The key disconnection is between the two phenyl rings, coupling 4-bromo-2-fluorobenzoic acid with 4-tert-butylphenylboronic acid.

Synthetic Workflow Diagram

Suzuki_Coupling cluster_reaction Reaction Conditions cluster_workup Work-up & Purification A 4-Bromo-2-fluorobenzoic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) A->Catalyst B 4-tert-Butylphenylboronic acid B->Catalyst Workup Aqueous Work-up (Acidification & Extraction) Catalyst->Workup Suzuki Coupling Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) Heat Heat (e.g., 80-100 °C) Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 3-Fluoro-4-(4-T-butylphenyl)benzoic acid Purification->Product Analytical_Workflow cluster_spectroscopy Structural Elucidation cluster_purity Purity & Quality Control Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) Start->MS HPLC HPLC Start->HPLC MP Melting Point Analysis Start->MP Final Characterized Compound NMR->Final MS->Final HPLC->Final MP->Final TTR_Stabilization TTR_Tetramer Native TTR Tetramer Dissociation Dissociation TTR_Tetramer->Dissociation Monomer Misfolded Monomer Dissociation->Monomer Aggregation Aggregation Monomer->Aggregation Amyloid Amyloid Fibrils (Disease) Aggregation->Amyloid Stabilizer 3-Fluoro-4-(4-T-butylphenyl) benzoic acid derivative Stabilizer->TTR_Tetramer:f0 Binds & Stabilizes

Sources

Foundational

A Technical Guide to 3-Fluoro-4-(4-tert-butylphenyl)benzoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid is a substituted biphenyl carboxylic acid of significant interest in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-tert-butylphenyl)benzoic acid is a substituted biphenyl carboxylic acid of significant interest in medicinal chemistry and materials science. Its structure combines several key features that make it a valuable building block for the synthesis of complex molecular architectures. The biphenyl core is a common scaffold in many biologically active compounds, while the fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The tert-butyl group provides steric bulk and can influence solubility and molecular interactions. This guide provides an in-depth overview of its chemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura coupling, comprehensive analytical characterization, and a discussion of its potential applications in drug discovery.

Molecular Properties and Identification

A precise understanding of the molecular formula and weight is fundamental for all quantitative aspects of laboratory work, from reaction stoichiometry to analytical sample preparation.

PropertyValueSource
Molecular Formula C₁₇H₁₇FO₂[1]
Molecular Weight 272.31 g/mol [1]
IUPAC Name 4-(4-tert-butylphenyl)-3-fluorobenzoic acid[1]
CAS Number 1261954-92-0[1]
Synonyms 4'-(tert-Butyl)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid[1]

Note: Experimental physical properties such as melting point are not consistently reported in publicly available literature. It is recommended to perform thermal analysis (e.g., DSC) on any synthesized or procured batch for accurate determination.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored in pharmaceutical development for its mild conditions, high functional group tolerance, and the commercial availability of the required building blocks.[2][3][4]

The logical retrosynthetic disconnection points to two primary starting materials: a halogenated fluorobenzoic acid derivative and a tert-butylphenylboronic acid derivative. The chosen forward synthesis couples 4-bromo-3-fluorobenzoic acid with (4-tert-butylphenyl)boronic acid.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis & Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Final Analysis reagents Combine Reactants: - 4-bromo-3-fluorobenzoic acid (1.0 eq) - (4-tert-butylphenyl)boronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) solvent Add Degassed Solvent: (e.g., Toluene/Ethanol/H₂O) reagents->solvent inert Establish Inert Atmosphere (Purge with N₂ or Ar) solvent->inert catalyst Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, 3-5 mol%) inert->catalyst heat Heat and Stir (80-100 °C, 4-12 h) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Aqueous Work-up: - Dilute with EtOAc - Acidify with 1M HCl - Wash with H₂O & Brine cool->extract dry Dry (Na₂SO₄ or MgSO₄) & Concentrate extract->dry purify Purify Crude Product (Recrystallization or Chromatography) dry->purify product 3-Fluoro-4-(4-T-butylphenyl)benzoic acid purify->product analysis Characterize: - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry - Melting Point product->analysis

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Detailed Step-by-Step Protocol
  • Rationale for Reagent Selection:

    • Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available Pd(0) source that is effective for a wide range of Suzuki couplings.

    • Base (e.g., K₂CO₃): An inorganic base is required to activate the boronic acid for the transmetalation step. Potassium carbonate is cost-effective and sufficiently basic for this transformation.

    • Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often used. Toluene solubilizes the organic components, while water dissolves the inorganic base, and ethanol can help to homogenize the mixture. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Procedure:

    • Vessel Preparation: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 equiv), (4-tert-butylphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0-3.0 equiv).

    • Inerting: Seal the vessel and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

    • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1:1 Toluene:Ethanol:Water) via cannula or syringe.

    • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

    • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Dilute with ethyl acetate and transfer to a separatory funnel.

      • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring the product is in the organic layer.

      • Separate the layers. Wash the organic layer sequentially with water and saturated brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a sharp singlet for the nine equivalent protons of the tert-butyl group. A broad singlet corresponding to the carboxylic acid proton will also be present.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 17 unique carbon atoms (or fewer if there is overlap). Key signals include the carbonyl carbon of the carboxylic acid (~165-170 ppm), the quaternary carbons of the tert-butyl group, and the aromatic carbons, some of which will show splitting due to coupling with the fluorine atom (J_CF).

  • ¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of one fluorine environment in the molecule.

Note: While specific, experimentally verified spectra for this exact compound are not available in public databases, data from structurally similar compounds, such as 4'-(tert-Butyl)-[1,1'-biphenyl]-4-carboxylic acid, can provide reference points for expected chemical shifts.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Mass: For the neutral molecule [M], the monoisotopic mass is 272.1213 Da.

  • Common Ionization: Electrospray ionization (ESI) in negative mode is ideal for this compound, which would readily deprotonate to form the carboxylate anion [M-H]⁻ at m/z 271.11. In positive mode, a protonated molecule [M+H]⁺ at m/z 273.13 may be observed.

Applications in Drug Discovery and Development

The structural motifs within 3-fluoro-4-(4-tert-butylphenyl)benzoic acid make it a highly relevant building block for pharmaceutical research. Fluorinated biphenyls are privileged structures in medicinal chemistry.

  • Anti-inflammatory Agents: The biphenyl scaffold is central to many non-steroidal anti-inflammatory drugs (NSAIDs). For example, Flurbiprofen, which also contains a 2-fluoro-[1,1'-biphenyl] core, acts by inhibiting cyclooxygenase (COX) enzymes.[6] Derivatives of this compound could be synthesized and screened for similar COX-inhibitory activity, potentially offering modified potency or safety profiles.

  • Anticancer Therapeutics: Research has shown that certain quinolinecarboxylic acids featuring a fluorinated biphenyl moiety possess potent antitumor activity, particularly against human colon carcinoma models.[7] The title compound serves as a direct precursor for the synthesis of such complex heterocyclic systems, allowing for the exploration of structure-activity relationships in the development of novel oncology candidates.

  • Ion Channel Modulators: Fluorinated benzoic acids are known intermediates in the synthesis of active pharmaceutical ingredients (APIs), including potassium channel openers which are investigated for the treatment of conditions like epilepsy.[8] The specific substitution pattern of this compound could be leveraged to design novel modulators for various ion channels.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-fluoro-4-(4-tert-butylphenyl)benzoic acid is not widely available, a hazard assessment can be made based on its functional groups and data from analogous compounds such as p-tert-butyl benzoic acid and other fluorinated aromatic acids.[9][10]

  • Potential Hazards:

    • Skin and Eye Irritation: Aromatic carboxylic acids can be irritating to the skin and eyes. Direct contact should be avoided.

    • Respiratory Irritation: If handled as a fine powder, inhalation may cause respiratory tract irritation.

    • Toxicity: While acute toxicity is likely low, related compounds are listed as harmful if swallowed or inhaled.[10]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.

    • Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

    • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

This self-validating protocol requires the user to confirm product identity and purity via the analytical methods described, ensuring the material is suitable for subsequent research and development activities.

References

  • PubChem. 3-Fluoro-4-(4-T-butylphenyl)benzoic acid | C17H17FO2 | CID 53211300. [Link]

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. [Link]

  • Siddiqui, Z. N., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 433. [Link]

  • Lobo, S. A., et al. (2023). Synthesis of 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(4), M1682. [Link]

  • IndiaMART. p-tert-Butyl Benzoic Acid CAS No 98-73-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Exploratory

Solubility profile of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid in organic solvents.

An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid Abstract Introduction: The Critical Role of Solubility Profiling 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

Abstract

Introduction: The Critical Role of Solubility Profiling

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a substituted biphenyl carboxylic acid. Compounds with this structural motif are prevalent in medicinal chemistry and materials science, often serving as key building blocks for active pharmaceutical ingredients (APIs) or functional organic materials.[1] The physicochemical properties of such compounds, particularly their solubility, are of paramount importance. Solubility data dictates the feasibility of a chosen solvent for various applications:

  • Synthetic Chemistry: Solvent selection is critical for reaction efficiency, controlling reactant and catalyst solubility, and influencing reaction kinetics.

  • Purification: Recrystallization, a primary method for purifying solid compounds, is entirely dependent on the differential solubility of the target molecule and its impurities in a solvent system at varying temperatures.[2]

  • Pharmaceutical Formulation: For an API to be effective, it must be soluble in physiological media. However, its solubility in organic solvents is crucial for creating stable and effective dosage forms, such as oral solutions, injectables, or amorphous solid dispersions.[3]

This guide provides the scientific rationale and a detailed experimental blueprint for characterizing the solubility of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Physicochemical Characterization of the Solute

A comprehensive understanding of the solute's intrinsic properties is the first step in predicting its solubility behavior. The structure of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid—featuring a bulky, nonpolar tert-butyl group, a biphenyl core, and polar functional groups (a carboxylic acid and a fluorine atom)—suggests a complex solubility profile.

The principle of "like dissolves like" is the guiding tenet. The large nonpolar surface area imparted by the t-butylphenyl group suggests good solubility in nonpolar or moderately polar aprotic solvents. Conversely, the carboxylic acid moiety, capable of acting as both a hydrogen bond donor and acceptor, indicates potential solubility in polar, protic solvents.

Table 1: Computed Physicochemical Properties of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

PropertyValueSource
Molecular FormulaC₁₇H₁₇FO₂PubChem[4]
Molecular Weight272.31 g/mol PubChem[4]
XLogP34.8PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count3PubChem[4]
Polar Surface Area37.3 ŲPubChem[4]

The high calculated XLogP value of 4.8 strongly indicates that the compound is lipophilic (hydrophobic), predicting poor solubility in water but favorable solubility in organic solvents.[5] The presence of a single hydrogen bond donor (the carboxylic acid proton) and multiple acceptor sites (the carbonyl oxygen, the hydroxyl oxygen, and the fluorine atom) allows for specific interactions with protic solvents like alcohols.

Experimental Framework for Solubility Determination

A systematic approach is required to generate a meaningful solubility profile. This involves a logical selection of solvents and a robust, validated experimental method.

Rationale for Solvent Selection

The choice of solvents should span a wide range of polarities and hydrogen bonding capabilities to probe the different intermolecular forces that govern solvation. The following solvents are proposed for an initial screening, categorized by their properties:

  • Polar Protic Solvents (Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. Their solubility data will reveal the importance of these specific interactions. For other benzoic acid derivatives, solubility is often highest in these solvents.[6][7]

  • Polar Aprotic Solvents (Acetone, Acetonitrile, Ethyl Acetate): These solvents have significant dipole moments but lack a hydrogen bond-donating group. They will interact with the solute via dipole-dipole forces.

  • Nonpolar Solvents (Toluene, Heptane): These solvents will primarily interact with the nonpolar t-butylphenyl moiety of the molecule through van der Waals forces. Solubility in these solvents will highlight the contribution of the large hydrophobic portion of the molecule.

  • Chlorinated Solvent (Dichloromethane): This solvent has moderate polarity and can provide insights into solubility in a different class of aprotic solvents.

This selection provides a comprehensive overview of the compound's behavior in diverse chemical environments.

Experimental Workflow Diagram

The overall process for determining the solubility profile is outlined in the diagram below. This workflow ensures a systematic and logical progression from preparation to final analysis, forming a self-validating loop by confirming equilibrium has been reached.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Processing prep_compound Weigh excess 3-Fluoro-4-(4-T-butylphenyl)benzoic acid prep_solvent Add selected organic solvent (e.g., 2 mL) prep_compound->prep_solvent shake Agitate vials in a temperature- controlled shaker (e.g., 25°C, 40°C) prep_solvent->shake vials Prepare vials for each solvent and temperature point vials->prep_compound equilibrium_check Sample at multiple time points (e.g., 24h, 48h) to ensure equilibrium shake->equilibrium_check separate Centrifuge or filter to separate solid from supernatant equilibrium_check->separate sample Extract clear supernatant and dilute precisely separate->sample hplc Quantify concentration using a validated HPLC method sample->hplc calculate Calculate solubility (e.g., in mg/mL) hplc->calculate tabulate Tabulate and compare results across all solvents and temperatures calculate->tabulate

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol

This section provides a step-by-step protocol for determining the equilibrium solubility using the isothermal shake-flask method, which is considered the gold standard for its reliability.[8][9]

Materials and Equipment
  • Solute: 3-Fluoro-4-(4-T-butylphenyl)benzoic acid (solid, purity >98%)

  • Solvents: Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Dichloromethane (HPLC grade or equivalent)

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • 2-4 mL glass vials with screw caps

    • Temperature-controlled orbital shaker

    • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

    • Calibrated pipettes

    • Volumetric flasks

    • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Procedure
  • Preparation of Stock Solutions (for HPLC Calibration):

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or methanol). This is the primary stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a typical starting point.

    • Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration) and confirm linearity (R² > 0.999).

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid 3-Fluoro-4-(4-T-butylphenyl)benzoic acid to a series of glass vials. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation. A starting amount of ~10-20 mg per 2 mL of solvent is typically sufficient.

    • Accurately add 2.0 mL of the selected organic solvent to each vial.

    • Prepare replicate vials for each solvent and for each temperature to be tested (e.g., n=3 for 25°C and n=3 for 40°C).

  • Equilibration:

    • Place the sealed vials in an orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials at a speed sufficient to keep the solid suspended but avoid vortex formation.[9]

    • To ensure equilibrium is reached, take samples at different time points (e.g., 24 hours and 48 hours). Equilibrium is confirmed when the measured solubility does not change between the two time points.[8]

  • Sample Processing and Analysis:

    • After the equilibration period, remove the vials from the shaker and let them stand briefly to allow the bulk of the solid to settle.

    • Separate the undissolved solid from the saturated solution. This is a critical step.

      • Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

      • Method B (Filtration): Use a syringe to draw the supernatant and filter it through a chemically compatible (e.g., PTFE) 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid any adsorption effects.

    • Immediately after separation, accurately pipette a known volume of the clear supernatant (e.g., 100 µL) into a larger volumetric flask (e.g., 10 mL).

    • Dilute to volume with the initial mobile phase of the HPLC method. This dilution factor must be recorded precisely.

    • Analyze the diluted samples by HPLC.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample in µg/mL.

    • Calculate the original solubility in the solvent using the following formula:

      • Solubility (mg/mL) = (Concentration from HPLC [µg/mL] × Dilution Factor) / 1000

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format to facilitate comparison across different conditions.

Table 2: Hypothetical Solubility Data for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

SolventSolvent TypeSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
HeptaneNonpolar[Experimental Value][Experimental Value]
TolueneNonpolar, Aromatic[Experimental Value][Experimental Value]
DichloromethaneAprotic, Halogenated[Experimental Value][Experimental Value]
Ethyl AcetatePolar Aprotic[Experimental Value][Experimental Value]
AcetonePolar Aprotic[Experimental Value][Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value][Experimental Value]
EthanolPolar Protic[Experimental Value][Experimental Value]
MethanolPolar Protic[Experimental Value][Experimental Value]

Interpretation of Results:

  • Solvent Rank Order: The data will allow for a clear ranking of solvents, identifying those best suited for dissolution. Based on data for similar benzoic acids, the expected trend might be Methanol > Ethanol > Acetone > Ethyl Acetate > Dichloromethane > Toluene > Heptane.[6]

  • Temperature Dependence: In most cases, solubility is an endothermic process, and thus solubility will increase with temperature.[6][7] This data is crucial for developing crystallization protocols.

  • Structure-Solubility Relationship: By correlating the results with solvent properties, one can deduce the dominant solute-solvent interactions. High solubility in methanol and ethanol would confirm the importance of hydrogen bonding, while high solubility in toluene would highlight the role of the large nonpolar segment of the molecule.

Conclusion

While pre-existing solubility data for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is scarce, a robust and reliable profile can be generated through a systematic and scientifically grounded experimental approach. By understanding the physicochemical properties of the molecule and applying the gold-standard isothermal shake-flask method, researchers can obtain the critical data needed for informed decision-making in process development, purification, and formulation. The protocols and framework presented in this guide provide a complete roadmap for this essential characterization, ensuring data of high integrity and utility for any research or development program.

References

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. Retrieved from [Link]

  • Li, X., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 684-688. [No direct link available, referencing the journal and article is standard practice]
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Guidance on the design and conduct of equilibrium solubility studies. Annex 4. Retrieved from [Link]

  • ACS Publications. (2006). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

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Foundational

The Strategic Incorporation of Fluorine in Benzoic Acid Derivatives: A Technical Guide to Unlocking Diverse Biological Activities

Introduction: The Fluorine Advantage in Medicinal Chemistry The substitution of hydrogen with fluorine is a pivotal strategy in modern drug discovery, capable of profoundly enhancing the therapeutic potential of bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Medicinal Chemistry

The substitution of hydrogen with fluorine is a pivotal strategy in modern drug discovery, capable of profoundly enhancing the therapeutic potential of bioactive scaffolds.[1] Fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—impart significant advantages to a drug candidate.[1][2] These include improved metabolic stability by blocking sites of oxidative metabolism, enhanced lipophilicity which can aid in membrane permeability, and altered electronic properties that can modulate binding affinity to biological targets.[2][3] When applied to the versatile and privileged benzoic acid framework, a common feature in numerous pharmaceuticals, the result is a class of compounds—fluorinated benzoic acid derivatives—with a vast and compelling range of biological activities.[1][4] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these derivatives, tailored for researchers, medicinal chemists, and drug development professionals.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antibiotic-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents.[5] Fluorinated benzoic acid derivatives have emerged as a promising class of compounds in this arena, demonstrating potent activity, particularly against Gram-positive bacteria.

Mechanism of Action: Targeting Fatty Acid Biosynthesis

A key mechanism through which certain fluorinated benzoic acid derivatives exert their antibacterial effect is the inhibition of the bacterial fatty acid biosynthesis (FAB) pathway. This pathway is essential for building bacterial cell membranes and is distinct from its mammalian counterpart, making it an attractive target for selective toxicity. By disrupting this crucial process, these compounds effectively halt bacterial growth and proliferation.

FAB_Inhibition Substrate Acetyl-CoA Pathway Fatty Acid Biosynthesis (FAB) Pathway Substrate->Pathway Product Fatty Acids -> Bacterial Cell Membrane Pathway->Product Compound Fluorinated Benzoic Acid Derivative Compound->Pathway Inhibition

Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on their substitution patterns. For instance, in a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, the introduction of lipophilic substituents on the aniline moiety was found to significantly enhance antibacterial activity. The specific placement and nature of the fluorine atoms, in combination with other halogens or alkyl groups, can fine-tune the compound's efficacy against different bacterial strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for a selection of pyrazole-substituted fluorinated benzoic acid derivatives against various Gram-positive bacteria, illustrating the impact of different substitution patterns.

Compound IDR1 (Substitution)Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)
1 4-Fluoro> 64> 64
2 3,4-Dichloro0.51
3 3-Trifluoromethyl-4-chloro12
4 3-Trifluoromethyl-4-bromo0.51

Data adapted from studies on pyrazole-substituted benzoic acid derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol provides a standardized method for assessing the antimicrobial activity of synthesized compounds.

Objective: To determine the susceptibility of bacterial strains to fluorinated benzoic acid derivatives.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile paper discs (6 mm diameter)

  • Test compound solutions of known concentrations

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.

  • Inoculate Agar Plates: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Apply Discs: Aseptically place sterile paper discs onto the inoculated agar surface using sterile forceps.

  • Load Compounds: Pipette a defined volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate discs.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each disc where bacterial growth has been inhibited. The size of the zone correlates with the antimicrobial activity of the compound.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers.[6] Fluorinated benzoic acid derivatives, particularly those related to anthranilic acid, have demonstrated significant anti-inflammatory properties.[5]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. A primary target is the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins, potent inflammatory mediators.[3][7] Additionally, these derivatives can suppress the production of other pro-inflammatory cytokines and signaling molecules, such as interleukins (e.g., IL-6) and nitric oxide (NO).[7][8] Some fluorinated compounds have also been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[6][9]

Anti_Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Signaling Pathway Stimuli->NFkB_Pathway COX2_Gene COX-2 Gene Expression NFkB_Pathway->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Fluorinated Benzoic Acid Derivative Compound->NFkB_Pathway Inhibition Compound->COX2_Enzyme Inhibition

Caption: Inhibition of NF-κB signaling and COX-2 activity.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the half-maximal inhibitory concentrations (IC50) for selected fluorinated benzofuran derivatives, which share structural similarities with benzoic acid derivatives, against various inflammatory mediators.

Compound IDIL-6 Secretion (IC50 in µM)NO Production (IC50 in µM)PGE2 Secretion (IC50 in µM)
BF-1 1.22.41.1
BF-2 9.045.220.5
DHF-1 3.53.14.8

Data extracted from a study on fluorinated benzofuran and dihydrobenzofuran derivatives.[7][8]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and reliable in vivo model for screening acute anti-inflammatory activity.

Objective: To evaluate the in vivo anti-inflammatory effect of fluorinated benzoic acid derivatives.

Materials:

  • Wistar rats or Swiss mice

  • Test compound, positive control (e.g., Indomethacin), and vehicle control

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Grouping and Fasting: Group the animals and fast them overnight before the experiment, with free access to water.

  • Compound Administration: Administer the test compound, positive control, or vehicle control orally or intraperitoneally at a specific time (e.g., 60 minutes) before carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

The benzoic acid scaffold is present in several approved anticancer drugs, and its fluorinated derivatives have shown considerable promise as novel therapeutic agents.[4][10] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Fluorinated benzoic acid derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, leading to the cleavage of substrates such as PARP-1.[3] Furthermore, these compounds can halt the progression of the cell cycle, typically at the G2/M or S phase, thereby preventing cancer cell division.

Anticancer_Workflow Compound Fluorinated Benzoic Acid Derivative Cell Cancer Cell Compound->Cell Pathway Modulation of Signaling Pathways (e.g., MAPK, HDAC inhibition) Cell->Pathway Apoptosis Induction of Apoptosis (↓Bcl-2, ↑Caspase activity) Pathway->Apoptosis CellCycle Cell Cycle Arrest (e.g., G2/M phase) Pathway->CellCycle Death Cell Death Apoptosis->Death CellCycle->Death

Caption: General workflow for the anticancer activity of fluorinated benzoic acid derivatives.

Some derivatives have also been found to inhibit histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[11] By inhibiting HDACs, these compounds can alter gene expression patterns, leading to tumor suppression. The MAPK signaling pathway, which is frequently hyperactivated in various cancers, is another potential target.[12]

Quantitative Data: In Vitro Anticancer Activity

The following table shows the half-maximal growth inhibition (GI50) values for representative fluorinated compounds against human cancer cell lines.

Compound IDCancer Cell LineGI50 (µM)
FB-1 MCF-7 (Breast)15
FB-2 HCT116 (Colon)28
FB-3 K562 (Leukemia)19

Data is illustrative and compiled from various studies on fluorinated anticancer agents.[11][13]

Experimental Protocols for Anticancer Evaluation

Objective: To assess the cytotoxic effect of fluorinated benzoic acid derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

Objective: To quantify the induction of apoptosis by fluorinated benzoic acid derivatives.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells after treatment.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[14][15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).[16]

Conclusion and Future Directions

Fluorinated benzoic acid derivatives represent a highly versatile and promising class of compounds for drug discovery. The strategic incorporation of fluorine atoms provides a powerful tool to modulate their pharmacokinetic and pharmacodynamic properties, leading to potent antimicrobial, anti-inflammatory, and anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the biological activity of these derivatives. The detailed experimental protocols provided serve as a practical resource for researchers to effectively synthesize and evaluate these compounds. Future research should continue to explore novel fluorination strategies, elucidate the intricate molecular mechanisms of action, and leverage computational tools to design next-generation fluorinated benzoic acid derivatives with enhanced efficacy and safety profiles.

References

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  • Fakhoury, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. Retrieved from [Link]

  • Fakhoury, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. Retrieved from [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). Retrieved from [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 175-190. Retrieved from [Link]

  • Fakhoury, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Podunavac-Kuzmanović, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4976-4984. Retrieved from [Link]

  • Li, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106360. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

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  • Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 1-21. Retrieved from [Link]

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  • GI 50 (µM) values for anti-proliferative effects of selected compounds... (n.d.). ResearchGate. Retrieved from [Link]

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  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid: A Putative Transthyretin Stabilizer

Abstract This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid as a kinetic stabilizer of transthyretin (TTR). Drawing upon the est...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid as a kinetic stabilizer of transthyretin (TTR). Drawing upon the established pharmacology of approved TTR stabilizers and the structural characteristics of the compound , we delineate a logical framework for its therapeutic potential in transthyretin amyloidosis (ATTR). This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols for validation, and a robust framework for further investigation.

Introduction: The Challenge of Transthyretin Amyloidosis and the Promise of Kinetic Stabilizers

Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of the transport protein transthyretin.[1][2][3] The native, functional form of TTR is a homotetramer that circulates in the plasma.[4] In ATTR, mutations in the TTR gene or age-related factors can destabilize this tetrameric structure, leading to its dissociation into monomers.[5][6] These monomers are prone to misfolding and self-assembly into amyloid fibrils, which deposit in various organs and tissues, most notably the heart and peripheral nerves, leading to cardiomyopathy and polyneuropathy.[1][2][4]

The rate-limiting step in this pathogenic cascade is the dissociation of the TTR tetramer.[5][7] This understanding has paved the way for a powerful therapeutic strategy: kinetic stabilization. Small molecules that bind to the thyroxine-binding sites of the TTR tetramer can effectively "lock" it in its native conformation, preventing dissociation and halting the amyloidogenic process at its source.[7][8][9][10] Tafamidis, a non-steroidal anti-inflammatory drug (NSAID) derivative, was the first-in-class TTR stabilizer to receive regulatory approval, demonstrating significant clinical benefits in patients with ATTR.[1][8][9][11]

3-Fluoro-4-(4-T-butylphenyl)benzoic acid: A Candidate for TTR Stabilization

While direct experimental data on the biological activity of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is not yet widely published, its chemical structure (Figure 1) bears a striking resemblance to known TTR stabilizers and their building blocks. The presence of a fluorinated benzoic acid moiety is a common feature in this class of compounds. For instance, 4-fluoro-3-hydroxybenzoic acid is a key intermediate in the synthesis of Acoramidis, another potent TTR stabilizer.[12][13] The biphenyl-like core with a hydrophobic t-butyl group suggests features designed to interact with the hydrophobic pockets of the TTR thyroxine-binding sites.

Based on these structural parallels, we hypothesize that 3-Fluoro-4-(4-T-butylphenyl)benzoic acid functions as a kinetic stabilizer of the TTR tetramer.

Figure 1: Chemical Structure of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

Caption: 2D representation of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Proposed Mechanism of Action: Kinetic Stabilization of the TTR Tetramer

We propose that 3-Fluoro-4-(4-T-butylphenyl)benzoic acid exerts its therapeutic effect by binding to the two thyroxine-binding sites within the TTR tetramer. This binding event stabilizes the interface between the two dimers that form the tetramer, significantly increasing the energetic barrier for dissociation. By preventing the formation of amyloidogenic monomers, the entire cascade of misfolding and aggregation is arrested.

The proposed signaling pathway, or more accurately, the mechanism of inhibition, is depicted below.

G cluster_0 Pathogenic Cascade of Transthyretin Amyloidosis cluster_1 Therapeutic Intervention TTR_tetramer Native TTR Tetramer TTR_monomer Amyloidogenic Monomer TTR_tetramer->TTR_monomer Dissociation (Rate-Limiting Step) Stabilized_TTR Stabilized TTR Tetramer Oligomers Soluble Oligomers TTR_monomer->Oligomers Misfolding & Aggregation Amyloid_fibrils Amyloid Fibrils Oligomers->Amyloid_fibrils Fibril Formation Compound 3-Fluoro-4-(4-T-butylphenyl)benzoic acid Compound->TTR_tetramer Stabilized_TTR->TTR_monomer Dissociation Inhibited

Caption: Proposed mechanism of TTR stabilization by 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Experimental Validation of the Proposed Mechanism

To validate the hypothesis that 3-Fluoro-4-(4-T-butylphenyl)benzoic acid acts as a TTR stabilizer, a series of well-established biophysical and biochemical assays should be employed. The following experimental workflow provides a robust framework for this validation.

Experimental Workflow

G cluster_workflow Experimental Validation Workflow A Step 1: TTR Binding Affinity B Step 2: TTR Tetramer Stabilization Assay A->B Confirm Target Engagement C Step 3: Fibril Formation Inhibition Assay B->C Assess Functional Consequence D Step 4: In Vivo Pharmacokinetics and Efficacy C->D Evaluate Therapeutic Potential

Caption: A streamlined workflow for validating the mechanism of action.

Detailed Experimental Protocols

Protocol 1: Determination of Binding Affinity using Isothermal Titration Calorimetry (ITC)

  • Objective: To quantify the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the compound's interaction with TTR.

  • Methodology:

    • Recombinantly express and purify human wild-type TTR.

    • Prepare a solution of TTR (typically 10-20 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in the ITC cell.

    • Prepare a concentrated solution of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid (typically 100-200 µM) in the same buffer in the injection syringe.

    • Perform a series of injections of the compound into the TTR solution at a constant temperature (e.g., 25°C).

    • Measure the heat changes associated with each injection.

    • Analyze the resulting data to determine the binding parameters.

Protocol 2: TTR Tetramer Stabilization Assay using a Fibril Formation Assay

  • Objective: To assess the ability of the compound to prevent TTR tetramer dissociation and subsequent fibril formation under denaturing conditions.

  • Methodology:

    • Prepare solutions of wild-type TTR (e.g., 3.6 µM) in a buffer that promotes amyloid fibril formation (e.g., 10 mM phosphate buffer, 100 mM KCl, 1 mM EDTA, pH 7.6).

    • Add varying concentrations of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid to the TTR solutions.

    • Incubate the samples at 37°C with agitation.

    • At various time points, take aliquots and add Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils.

    • Measure the ThT fluorescence intensity (excitation ~450 nm, emission ~482 nm).

    • Plot fluorescence intensity versus time to monitor the kinetics of fibril formation. A delay or reduction in the fluorescence signal in the presence of the compound indicates stabilization.

Protocol 3: Western Blot Analysis of TTR in Plasma

  • Objective: To evaluate the ability of the compound to stabilize the TTR tetramer in a more physiological environment.

  • Methodology:

    • Incubate human plasma samples with varying concentrations of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

    • Subject the plasma samples to non-denaturing gel electrophoresis to separate the TTR tetramer from monomers and other plasma proteins.

    • Transfer the proteins to a nitrocellulose membrane.

    • Probe the membrane with an anti-TTR antibody.

    • Visualize the bands corresponding to the TTR tetramer and monomer. An increase in the intensity of the tetramer band relative to the monomer band in the presence of the compound indicates stabilization.

Data Presentation and Interpretation

The following table summarizes hypothetical data that would support the proposed mechanism of action.

AssayParameter MeasuredHypothetical Result with CompoundInterpretation
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd)Low nanomolar to micromolar range (e.g., 50 nM)Demonstrates high-affinity binding to TTR.
TTR Fibril Formation AssayThioflavin T FluorescenceDose-dependent inhibition of fibril formation (e.g., IC50 = 200 nM)Confirms the compound's ability to prevent amyloidogenesis.
Plasma TTR Stabilization AssayTetramer:Monomer RatioIncreased ratio in the presence of the compoundValidates TTR stabilization in a complex biological matrix.
In Vivo Efficacy (ATTR Mouse Model)Amyloid Deposition in TissuesSignificant reduction in amyloid burden compared to vehicle controlDemonstrates therapeutic potential in a living organism.

Conclusion

Based on structural analogy to known TTR stabilizers, there is a strong scientific rationale to propose that 3-Fluoro-4-(4-T-butylphenyl)benzoic acid acts as a kinetic stabilizer of the transthyretin tetramer. The outlined experimental workflow provides a clear and robust path to validate this hypothesis. Successful validation would position this compound as a promising candidate for the treatment of transthyretin amyloidosis, a disease with significant unmet medical need. Further studies, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, would be warranted.

References

  • 3-Fluoro-4-(4-T-butylphenyl)benzoic acid | C17H17FO2 | CID 53211300 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Tafamidis - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 23, 2026, from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.). Retrieved January 23, 2026, from [Link]

  • What is the mechanism of Tafamidis? - Patsnap Synapse. (2024, July 17). Retrieved January 23, 2026, from [Link]

  • The Transthyretin Amyloidoses: From Delineating the Molecular Mechanism of Aggregation Linked to Pathology to a Regulatory Agency Approved Drug - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade | PNAS. (2012, May 29). Retrieved January 23, 2026, from [Link]

  • Modulation of the Mechanisms Driving Transthyretin Amyloidosis - Frontiers. (n.d.). Retrieved January 23, 2026, from [Link]

  • Effects of Tafamidis on Transthyretin Stabilization and Clinical Outcomes in Patients with Non-Val30Met Transthyretin Amyloidosis - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Transthyretin amyloidosis: MedlinePlus Genetics. (2023, November 8). Retrieved January 23, 2026, from [Link]

  • Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed. (2016, February 19). Retrieved January 23, 2026, from [Link]

  • (PDF) Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - ResearchGate. (2023, April 3). Retrieved January 23, 2026, from [Link]

  • 3D Video Understanding ATTR Amyloidosis - YouTube. (2023, August 1). Retrieved January 23, 2026, from [Link]

  • Transthyretin-Related Amyloidosis: Background, Etiology, Pathophysiology - Medscape Reference. (2026, January 9). Retrieved January 23, 2026, from [Link]

  • Tafamidis: A First-in-Class Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Snapshot of the Most Recent Transthyretin Stabilizers - PMC. (2024, September 16). Retrieved January 23, 2026, from [Link]

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Foundational

Spectroscopic Data for 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid: A Technical Overview

Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is not publicly av...

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is not publicly available at this time.

This technical guide is intended for researchers, scientists, and drug development professionals. While the direct experimental data for the target molecule, 3-Fluoro-4-(4-T-butylphenyl)benzoic acid (CAS RN: 1261954-92-0), remains elusive in accessible records, this document will provide a foundational understanding of the expected spectroscopic characteristics based on the analysis of its structural components.[1] This theoretical framework will aid researchers in the identification and characterization of this compound should it be synthesized or isolated.

Molecular Structure and Expected Spectroscopic Features

The structure of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid combines several key functional groups that will give rise to characteristic signals in various spectroscopic analyses. A clear understanding of these constituent parts is crucial for predicting the spectral data.

Figure 1. Molecular structure of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the t-butyl group.

  • Aromatic Protons: The protons on the two benzene rings will appear in the downfield region, typically between 7.0 and 8.5 ppm. The fluorine atom will cause splitting of the adjacent proton signals (H-2 and H-4 of the benzoic acid ring) due to spin-spin coupling. The protons on the t-butylphenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

  • t-Butyl Protons: A sharp singlet, integrating to nine protons, is expected in the upfield region (around 1.3 ppm) corresponding to the magnetically equivalent methyl groups of the t-butyl substituent.

  • Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group is anticipated, typically appearing far downfield (>10 ppm), and its position can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of 165-175 ppm.

  • Aromatic Carbons: The aromatic carbons will show a series of signals between 115 and 150 ppm. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JC-F).

  • t-Butyl Carbons: The quaternary carbon and the methyl carbons of the t-butyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is predicted to show the following characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Very broad band due to hydrogen bonding
C-H (Aromatic)3100-3000Sharp, medium intensity peaks
C-H (Aliphatic)3000-2850Sharp, medium to strong intensity peaks
C=O (Carboxylic Acid)1710-1680Strong, sharp absorption
C=C (Aromatic)1600-1450Medium to weak intensity peaks
C-F1250-1000Strong absorption
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The molecular weight of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is 272.31 g/mol .[1] Therefore, the mass spectrum should show a molecular ion peak at m/z = 272.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The t-butyl group is also prone to fragmentation, leading to the loss of a methyl group (M-15) or the entire t-butyl group (M-57).

Synthetic Considerations

While a specific, published synthesis for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid could not be located, it is likely synthesized via a Suzuki coupling reaction. This would involve the coupling of a boronic acid derivative of one of the aromatic rings with a halide derivative of the other, followed by the introduction or modification of the carboxylic acid and fluoro groups. The characterization of the final product would rely on the spectroscopic techniques detailed above to confirm its identity and purity.

Conclusion

The absence of publicly available experimental spectroscopic data for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid necessitates a predictive approach based on its chemical structure. The theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data outlined in this guide provide a solid foundation for researchers to identify and characterize this compound. As this molecule may be of interest in pharmaceutical and materials science research, the future publication of its experimental data will be a valuable addition to the scientific literature.

References

  • PubChem. 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]

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Exploratory

The Impact of Fluorine on Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Fluorinated Benzoic Acids

Introduction: The Understated Influence of Fluorine in the Solid State In the landscape of pharmaceutical development and materials science, the strategic incorporation of fluorine atoms into organic molecules has become...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Understated Influence of Fluorine in the Solid State

In the landscape of pharmaceutical development and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorinated benzoic acids, in particular, represent a class of compounds where this single-atom substitution can profoundly alter physicochemical properties, including acidity, lipophilicity, and metabolic stability.[1][2][3] While these solution-phase properties are well-documented, the influence of fluorine on the solid-state architecture—the precise three-dimensional arrangement of molecules in a crystal lattice—is a more nuanced, yet equally critical, aspect. This guide provides an in-depth technical exploration of the crystal structure analysis of fluorinated benzoic acids, offering researchers, scientists, and drug development professionals a framework for understanding and harnessing the unique crystallographic implications of fluorination.

The arrangement of molecules in a crystal directly governs bulk properties such as solubility, dissolution rate, stability, and bioavailability, making crystal structure analysis an indispensable tool in drug development and materials engineering.[4] The introduction of fluorine, with its high electronegativity, low polarizability, and ability to participate in a range of non-covalent interactions, introduces fascinating complexity into the prediction and control of crystal packing.[5] This guide will delve into the experimental methodologies for elucidating these structures, the theoretical underpinnings of fluorine's influence, and the practical application of this knowledge in crystal engineering.

The Heart of the Matter: Single-Crystal X-ray Diffraction

The unequivocal determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction (SC-XRD).[1][6] This powerful analytical technique provides precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing.[6]

From Powder to Perfection: The Art and Science of Crystal Growth

The journey of crystal structure analysis begins with what is often the most challenging step: the growth of a high-quality single crystal. For fluorinated benzoic acids, which are typically crystalline solids at room temperature, several methods can be employed:

  • Slow Evaporation: This is the most common and often simplest method. A saturated solution of the fluorinated benzoic acid in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) is allowed to evaporate slowly and undisturbed at a constant temperature. The choice of solvent is critical, as solvent polarity can influence the resulting polymorph.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, leading to the formation of crystals. The rate of cooling is a crucial parameter to control crystal quality.

  • Sublimation: For compounds with sufficient vapor pressure, sublimation can yield high-quality single crystals. The material is heated under vacuum, and the vapor is allowed to deposit onto a cooled surface.[3]

The selection of the appropriate crystallization technique is often empirical, requiring a systematic screening of solvents, temperatures, and concentrations to identify optimal conditions.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The following protocol outlines the key steps involved in the single-crystal X-ray diffraction analysis of a fluorinated benzoic acid.

1. Crystal Selection and Mounting:

  • Under a polarizing microscope, select a single crystal with well-defined faces and minimal visible defects. Ideal crystal dimensions are typically between 0.1 and 0.3 mm.
  • Carefully mount the selected crystal onto a suitable holder, such as a nylon loop or a glass fiber, using a minimal amount of cryo-oil or a specialized adhesive.
  • The mounted crystal is then placed on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.

2. Data Collection:

  • The goniometer head is mounted on the diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector and a source of monochromatic X-rays (commonly Cu Kα or Mo Kα radiation).
  • The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.
  • A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.
  • Based on the determined crystal system and unit cell, a data collection strategy is devised to measure the intensities of a complete and redundant set of reflections. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction pattern on the detector.

3. Data Reduction and Processing:

  • The raw diffraction images are processed to integrate the intensities of the individual reflections.
  • Corrections are applied for various experimental factors, including Lorentz and polarization effects, absorption, and potential crystal decay.
  • Symmetry-equivalent reflections are merged to produce a final set of unique reflection data.

4. Structure Solution and Refinement:

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
  • An initial structural model is built by assigning atoms to the peaks in the electron density map.
  • The structural model is refined against the experimental diffraction data using least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.
  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

5. Validation and Analysis:

  • The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.
  • The refined structure is then analyzed to determine bond lengths, bond angles, torsion angles, and to identify and characterize intermolecular interactions.

workflow data_collection data_collection data_processing data_processing data_collection->data_processing final_structure Final Crystal Structure validation validation validation->final_structure

Caption: Key supramolecular synthons in fluorinated benzoic acids.

Comparative Crystal Structure Analysis: A Data-Driven Perspective

The systematic analysis of a series of fluorinated benzoic acids reveals clear trends in their crystal packing. The following table summarizes key crystallographic data for selected examples.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-Fluorobenzoic AcidC₇H₅FO₂MonoclinicP2₁/n------[1]
3-Fluorobenzoic AcidC₇H₅FO₂MonoclinicP2₁/c------
4-Fluorobenzoic AcidC₇H₅FO₂MonoclinicP2₁/c13.9183.84211.29897.48599.34[7]
2,6-Difluorobenzoic AcidC₇H₄F₂O₂MonoclinicP2₁/c3.651714.121412.285095.651630.424[8]
Pentafluorobenzoic AcidC₇HF₅O₂TriclinicP-17.9108.2816.604101.40108.97400.92

Note: Complete crystallographic data for all compounds were not available in the searched literature. This table is populated with available data.

The data illustrates that even subtle changes in the position of the fluorine atom can lead to different packing arrangements. For example, the steric hindrance in 2,6-difluorobenzoic acid forces the carboxylic acid group to twist out of the plane of the benzene ring, which in turn influences the hydrogen bonding network. [8]In pentafluorobenzoic acid, the high degree of fluorination leads to a more complex packing arrangement, likely driven by a combination of hydrogen bonding and F···F or F···π interactions. [9]

Visualizing Intermolecular Interactions: The Power of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. [7][10]The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a given molecule is greater than that of all other molecules. By mapping properties such as the normalized contact distance (dnorm) onto this surface, we can identify regions of close intermolecular contacts.

  • Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting strong interactions such as hydrogen bonds.

  • Blue regions represent contacts longer than the van der Waals radii.

  • White areas correspond to contacts at the van der Waals separation.

The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing environments in different crystal structures.

Diagram of Hirshfeld Surface Analysis Concept

hirshfeld cif_input Crystallographic Information File (CIF) crystal_explorer CrystalExplorer Software cif_input->crystal_explorer hirshfeld_surface 3D Hirshfeld Surface Generation crystal_explorer->hirshfeld_surface dnorm Map d_norm (Normalized Contact Distance) hirshfeld_surface->dnorm fingerprint 2D Fingerprint Plot Generation hirshfeld_surface->fingerprint analysis Analysis of Intermolecular Interactions dnorm->analysis fingerprint->analysis

Caption: Conceptual workflow for Hirshfeld surface analysis.

Polymorphism: The Challenge and Opportunity

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in the pharmaceutical industry. [4]Different polymorphs of the same active pharmaceutical ingredient can exhibit different physical properties, impacting its performance and regulatory approval. The introduction of fluorine can alter the energetic landscape of crystal packing, potentially leading to the emergence of new polymorphic forms. The study of polymorphism in model systems like p-aminobenzoic acid provides valuable insights into the subtle energetic balance that governs the formation of different crystal structures. [4]A thorough understanding of the intermolecular interactions at play in fluorinated benzoic acids is essential for controlling crystallization outcomes and selectively producing the desired polymorph.

Conclusion: A Forward Look

The crystal structure analysis of fluorinated benzoic acids is a field rich with both fundamental scientific questions and practical applications. As this guide has detailed, the strategic placement of fluorine atoms offers a powerful tool for modulating intermolecular interactions and, consequently, for engineering desired solid-state properties. The continued development of high-throughput crystallization techniques, advances in synchrotron and X-ray diffractometer technology, and the increasing sophistication of computational tools like Hirshfeld surface analysis will undoubtedly lead to a deeper understanding and more precise control over the crystalline architecture of these important molecules. For researchers in drug development and materials science, a thorough grasp of these principles and techniques is not merely advantageous—it is essential for innovation and success.

References

  • Gomes, C. S. B., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 5035. [Link]

  • Gilday, L. C., Taylor, P. H., & Metrangolo, P. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(6), 1849–1860. [Link]

  • Desiraju, G. R. (1996). Supramolecular Synthons in Crystal Engineering. 4. Structure Simplification and Synthon Interchangeability in Some Organic Diamondoid Solids1. Journal of the American Chemical Society, 118(45), 11225–11234. [Link]

  • Banerjee, B., Sharma, V., Sharma, A., Kaur, G., & Gupta, V. K. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. [Link]

  • Wikipedia. (2023). 2-Fluorobenzoic acid. [Link]

  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen Bonding in Crystal Engineering. Topics in Current Chemistry, 279, 105-136. [Link]

  • Singh, A., & Kumar, A. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 44(1), 169-185. [Link]

  • Biradha, K. (2011). Supramolecular synthons in crystal engineering. Acta Crystallographica Section A: Foundations of Crystallography, 67(a1), C53-C54. [Link]

  • CrystEngComm. (2016). Acridine–benzoic acid co-crystals. [Link]

  • Daly, A. M., & Kukolich, S. G. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. [Link]

  • Hirshfeld, F. L. (1977). A deformation density study of N, N'-diformohydrazide. Israel Journal of Chemistry, 16(2-3), 226-229. [Link]

  • NIST. (n.d.). Benzoic acid, 3-fluoro-. [Link]

  • Price, S. L. (2014). Polymorphism in p-aminobenzoic acid. CrystEngComm, 16(46), 10566-10578. [Link]

  • Desiraju, G. R., & Parthasarathy, R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(68), 8571-8573. [Link]

  • Zhang, G.-F., & Wang, Y.-F. (2017). Synthesis, structural characterization, and Hirshfeld surface analysis of three cocrystals based on flexible bis(benzimidazole) derivatives with aromatic carboxylic acids. Journal of Molecular Structure, 1149, 431-439. [Link]

  • Al-Dajani, M. T. M., Wahab, H. A., Mohamed, N., Yeap, C. S., & Fun, H.-K. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2109. [Link]

  • Bruker. (2021, October 5). Single Crystal X-ray Diffraction. [Link]

  • PubChem. (n.d.). 4-Fluorobenzoic Acid. [Link]

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Foundational

An In-depth Technical Guide on Initial Exploratory Studies of Biphenyl Carboxylic Acids

This guide provides a comprehensive overview of the foundational principles and practical methodologies for initiating exploratory studies on biphenyl carboxylic acids. Intended for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the foundational principles and practical methodologies for initiating exploratory studies on biphenyl carboxylic acids. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes the core chemical principles, strategic synthetic approaches, and diverse therapeutic applications of this privileged scaffold. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" that underpins robust scientific investigation.

The Biphenyl Carboxylic Acid Scaffold: A Cornerstone in Medicinal Chemistry

The biphenyl carboxylic acid moiety is a recurring structural motif in a multitude of biologically active compounds.[1] Its prevalence stems from a unique combination of physicochemical properties. The biphenyl group, consisting of two directly connected benzene rings, imparts a degree of rigidity and planarity to the molecule. This defined three-dimensional structure is crucial for specific interactions with biological targets such as enzymes and receptors. The carboxylic acid functional group provides a key interaction point, capable of forming hydrogen bonds and ionic interactions, which are fundamental to molecular recognition and binding affinity.[2] Furthermore, the biphenyl scaffold offers a versatile platform for synthetic modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity.[1]

Biphenyl carboxylic acid derivatives have found applications across a wide range of therapeutic areas, including:

  • Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen, Diflunisal, and Fenbufen, are based on this scaffold. Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Anticancer agents: Researchers have synthesized libraries of biphenyl carboxylic acids and screened them for cytotoxicity against various cancer cell lines, with some compounds showing potent activity.[2]

  • Antihypertensive and Uricosuric agents: Certain derivatives have been investigated for their role in managing hypertension and for their ability to inhibit urate transporter 1 (URAT1), offering potential treatments for gout and hyperuricemia.[1]

  • Antimicrobial and Antifungal agents: The structural framework of biphenyl carboxylic acids has been explored for the development of new antimicrobial and antifungal compounds.[1]

  • Materials Science: Beyond pharmaceuticals, these compounds are utilized in the development of high-performance polymers, liquid crystals, and specialty coatings due to their thermal stability and optical properties.

Strategic Synthesis of Biphenyl Carboxylic Acid Libraries

The construction of the core biphenyl structure is a critical step in the exploration of this compound class. While several methods exist, the Suzuki-Miyaura cross-coupling reaction is the most prominent and versatile approach for synthesizing biphenyl carboxylic acids.[1]

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. Its widespread adoption is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. This allows for the rapid generation of diverse compound libraries for screening.[1][3]

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process, which is why it is a trustworthy and reproducible method. The key steps involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst.

Below is a generalized workflow for the synthesis of a biphenyl carboxylic acid library using this method.

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions A Aryl Halide (e.g., Bromobenzoic Acid) F Suzuki-Miyaura Cross-Coupling A->F B Aryl Boronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Na2CO3) D->F E Solvent (e.g., Toluene, Dioxane/Water) E->F G Work-up & Purification F->G Crude Product H Characterization G->H Purified Product I Biphenyl Carboxylic Acid Product Library H->I Characterized Compounds

Caption: Generalized workflow for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of a Small Molecule Library of Biphenyl Carboxylic Acids

The following protocol is adapted from a study on the synthesis of biphenyl carboxylic acids as potential anticancer agents and serves as a representative example.[2]

Materials:

  • 1-(4-bromophenyl)cyclopropane-1-carboxylic acid

  • Various substituted arylboronic acids

  • Palladium(IV) tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted arylboronic acid (1.0 eq) and potassium carbonate (1.0 eq).

  • Add the palladium(0) catalyst, Pd(PPh3)4 (a catalytic amount, e.g., 0.2 mol%).

  • Stir the resulting reaction mixture at 80°C for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (2x).

  • Wash the combined organic layers with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude compound by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

  • Characterize the purified biphenyl carboxylic acid derivatives using 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy.[2]

Characterization and Biological Evaluation

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity before proceeding with biological assays.

Analytical Techniques

The following analytical techniques are routinely employed for the characterization of biphenyl carboxylic acids:[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. For example, in the ¹³C-NMR spectrum, the carboxylic acid carbon typically appears as a characteristic signal around δ 180-181 ppm.[2]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition. Electrospray ionization (ESI) is a common technique used for these molecules.[2]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For biphenyl carboxylic acids, characteristic absorption bands include a broad O-H stretch for the carboxylic acid (around 2900-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[2]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in the compound, which helps to confirm the empirical formula.

In Vitro Biological Assays: A First Look at Activity

Initial exploratory studies typically involve screening the synthesized compounds in various in vitro assays to identify potential biological activity. The choice of assay depends on the therapeutic target of interest.

For instance, in a study investigating the anticancer potential of biphenyl carboxylic acids, the compounds were screened for their cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[2] The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

Table 1: In Vitro Anticancer Activity of Selected Biphenyl Carboxylic Acid Derivatives [2]

CompoundSubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. MDA-MB-231
3a Unsubstituted10.14 ± 2.0510.78 ± 2.58
3j Benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen Standard--

Data presented is for illustrative purposes based on the cited literature.

The results from such screens can provide valuable structure-activity relationship (SAR) insights. For example, in the study cited, the unsubstituted compound (3a) and the benzyloxy-substituted compound (3j) showed the most potent activity, suggesting that the presence of certain substituents might be detrimental to the anticancer effect.[2]

Exploring the Mechanism of Action: The Next Frontier

Once promising lead compounds are identified, the subsequent step is to investigate their mechanism of action. This involves identifying the specific biological target and understanding how the compound modulates its function.

For biphenyl carboxylic acid-based anti-inflammatory drugs, the primary mechanism is often the inhibition of COX enzymes. For novel compounds, further studies might involve enzyme inhibition assays, molecular docking simulations, and cell-based assays to elucidate the signaling pathways involved. For example, some anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive Complex) Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation Leads to NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocates to DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Biphenyl_Acid Biphenyl Carboxylic Acid Derivative Biphenyl_Acid->IKK Inhibits

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by a biphenyl carboxylic acid derivative.

Conclusion and Future Directions

The biphenyl carboxylic acid scaffold represents a highly fruitful area for exploratory research in drug discovery and materials science. The synthetic accessibility, coupled with the diverse range of biological activities, makes it an attractive starting point for the development of novel therapeutic agents and functional materials.[1] Future research will likely focus on the design and synthesis of more complex and substituted derivatives, the use of computational methods to predict activity and guide synthesis, and a deeper exploration of the mechanisms of action of these versatile compounds. The continued investigation of biphenyl carboxylic acids holds significant promise for addressing unmet medical and technological needs.

References

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • BenchChem Technical Support Team. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene).
  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Google Patents. (n.d.). RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.
  • ResearchGate. (n.d.). (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.

Sources

Protocols & Analytical Methods

Method

How to use 3-Fluoro-4-(4-T-butylphenyl)benzoic acid in organic synthesis.

An In-Depth Guide to the Synthetic Utility of 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Biaryl Building Block 3-Fluoro-4-(4-T-butylphenyl)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Biaryl Building Block

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a valuable bifunctional organic compound for advanced synthesis.[1] Its structure, featuring a biaryl backbone, a carboxylic acid handle, a fluorine substituent, and a sterically demanding tert-butyl group, makes it a strategic building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the t-butyl group improves solubility in organic media and provides steric bulk. The carboxylic acid is a versatile functional group, primarily enabling the formation of amide bonds, a cornerstone of pharmaceutical chemistry.

This guide provides detailed application notes and protocols for the effective use of this reagent, focusing on its most common and impactful transformations. We will explore the causality behind procedural choices, ensuring that researchers can not only replicate but also adapt these methods for their specific synthetic targets.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

PropertyValueSource
IUPAC Name 4-(4-tert-butylphenyl)-3-fluorobenzoic acidPubChem[1]
CAS Number 1261954-92-0PubChem[1]
Molecular Formula C₁₇H₁₇FO₂PubChem[1]
Molecular Weight 272.31 g/mol PubChem[1]
Appearance Typically an off-white to white solidN/A
Safety & Handling

As with all laboratory chemicals, 3-Fluoro-4-(4-T-butylphenyl)benzoic acid should be handled with care in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][3]

  • Inhalation: The compound may be irritating to the respiratory system.[4][5] Avoid creating and inhaling dust.[3][6]

  • Skin/Eye Contact: May cause skin and serious eye irritation.[4][5] In case of contact, rinse the affected area thoroughly with water.[4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[3]

Application Note 1: Amide Bond Formation via Activated Esters

The most prominent application of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is its use as a carboxylic acid component in amide coupling reactions. This transformation is central to the synthesis of countless active pharmaceutical ingredients (APIs), including the anti-obesity agent Taranabant, which features a complex amide linkage.[7][8] The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

Causality and Choice of Reagents: Coupling reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. Common choices include carbodiimides (e.g., EDC, DCC) and phosphonium/uronium salts (e.g., HATU, HBTU, PyBOP).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Chosen for this protocol due to its high efficiency, rapid reaction times, low propensity for racemization in chiral systems, and good solubility.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid proton, preventing unwanted side reactions.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and intermediates.

Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification Acid 3-Fluoro-4-(4-T-butylphenyl) benzoic acid Stir Stir at RT (1-4 hours) Acid->Stir Amine Primary/Secondary Amine (R-NH2) Amine->Stir Solvent Anhydrous DMF Base DIPEA Base->Stir Coupling HATU Coupling->Stir Quench Quench with H2O Stir->Quench Monitor by TLC/LCMS Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Chrom Silica Gel Chromatography Dry->Chrom Product Purified Amide Product Chrom->Product

Caption: General workflow for HATU-mediated amide coupling.

Detailed Protocol: Synthesis of N-Benzyl-3-fluoro-4-(4-t-butylphenyl)benzamide

This protocol describes the coupling of the title acid with benzylamine as a representative example.

Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)
3-Fluoro-4-(4-T-butylphenyl)benzoic acid272.31272 mg1.0
Benzylamine107.15118 mg (121 µL)1.1
HATU380.23418 mg1.1
DIPEA129.25388 mg (522 µL)3.0
Anhydrous DMF-5 mL-
Ethyl Acetate (EtOAc)-~50 mL-
Saturated aq. LiCl-~20 mL-
Saturated aq. NaHCO₃-~20 mL-
Brine-~20 mL-

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Fluoro-4-(4-T-butylphenyl)benzoic acid (272 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: Add benzylamine (121 µL, 1.1 mmol), followed by HATU (418 mg, 1.1 mmol), and finally DIPEA (522 µL, 3.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate (25 mL) and water (20 mL).

  • Washing: Wash the organic layer sequentially with saturated aqueous LiCl (2 x 20 mL) to remove DMF, saturated aqueous NaHCO₃ (1 x 20 mL) to remove any unreacted acid, and finally with brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure amide product.

Application Note 2: A Key Intermediate for Bioactive Scaffolds

Biaryl benzoic acids are crucial intermediates in the synthesis of complex molecules. The title compound is structurally related to intermediates used in the development of cannabinoid receptor 1 (CB1) inverse agonists like Taranabant, which were investigated for the treatment of obesity.[7][8][9] While the clinical development of Taranabant was halted, its synthesis showcases the strategic importance of building blocks like 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.[7]

Retrosynthetic Logic: The synthesis of complex drug candidates often involves a convergent approach where key fragments are prepared separately and then joined. Our title compound represents a pre-assembled biaryl fragment, saving synthetic steps and allowing for late-stage diversification.

Retrosynthesis cluster_fragments Key Fragments Target Complex Bioactive Target (e.g., Taranabant Analog) AmideBond Amide Bond (Key Disconnection) Target->AmideBond Retrosynthesis Acid 3-Fluoro-4-(4-T-butylphenyl) benzoic acid AmideBond->Acid Amine Chiral Amine Fragment AmideBond->Amine

Caption: Retrosynthetic analysis of a complex amide target.

Synthetic Strategy: Suzuki-Miyaura Coupling

While the primary focus of this guide is on using the title compound, it is instructive to understand its own synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction forms the C-C bond between the two aromatic rings and is a cornerstone of modern organic synthesis due to its functional group tolerance and mild conditions.[10][12]

A plausible synthesis of the title compound would involve coupling 4-bromo-2-fluorobenzoic acid with 4-tert-butylphenylboronic acid.

Key Components of a Suzuki-Miyaura Coupling:

  • Aryl Halide/Triflate: One coupling partner (e.g., 4-bromo-2-fluorobenzoic acid).

  • Organoboron Reagent: The second partner (e.g., 4-tert-butylphenylboronic acid).

  • Palladium Catalyst: A source of Pd(0), such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ with a phosphine ligand.[13]

  • Base: An inorganic base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required for the catalytic cycle.

  • Solvent: Typically a mixture of an organic solvent (e.g., Toluene, Dioxane) and water.

This understanding of its synthesis allows researchers to design analogs by simply varying the boronic acid or aryl halide coupling partners, demonstrating the modularity of this synthetic approach.

Conclusion

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a highly functionalized and synthetically useful building block. Its primary role in organic synthesis is as a substrate for amide bond formation, enabling the construction of complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to confidently and creatively employ this versatile reagent in their synthetic endeavors.

References

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. ResearchGate. Available at: [Link]

  • 3-Fluoro-4-(4-T-butylphenyl)benzoic acid | C17H17FO2 | CID 53211300 - PubChem. PubChem. Available at: [Link]

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents. Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. Scribd. Available at: [Link]

  • Taranabant. Drugs of the Future. Available at: [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. PrepChem.com. Available at: [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - ResearchGate. ResearchGate. Available at: [Link]

  • Taranabant - Wikipedia. Wikipedia. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Luxembourg Bio Technologies. Available at: [Link]

  • p-tert-Butyl Benzoic Acid CAS No 98-73-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. IndiaMART. Available at: [Link]

  • Taranabant | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - ResearchGate. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. YouTube. Available at: [Link]

  • Safety Data Sheet: Benzoic acid - Carl ROTH. Carl ROTH. Available at: [Link]

  • Catalytic, Enantioselective Synthesis of Taranabant, a Novel, Acyclic Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem. PubChem. Available at: [Link]

  • 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356 - PubChem. PubChem. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Quick Company. Available at: [Link]

  • TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions - ResearchGate. ResearchGate. Available at: [Link]

  • New Efficient Asymmetric Synthesis of Taranabant, a CB1R Inverse Agonist for the Treatment of Obesity | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Fisher Scientific. Available at: [Link]

  • 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid - PMC - NIH. National Institutes of Health. Available at: [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. Google Patents.
  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Application

Application Note: A Validated Protocol for the Synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid

For: Researchers, scientists, and drug development professionals. Introduction 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a valuable biphenyl carboxylic acid derivative.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a valuable biphenyl carboxylic acid derivative. The presence of the fluorine atom and the tert-butyl group imparts unique electronic and steric properties, making it a significant building block in medicinal chemistry and materials science. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in the principles of the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices is elucidated to ensure reproducibility and scalability.

Synthetic Strategy Overview

The synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is most efficiently achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 4-bromo-3-fluorobenzoic acid. The second, and final, stage is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromo-3-fluorobenzoic acid and 4-tert-butylphenylboronic acid.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 4-bromo-3-fluorobenzoic acid cluster_1 Stage 2: Suzuki-Miyaura Cross-Coupling A 3-Fluoro-4-bromotoluene C Oxidation A->C Pyridine/Water B Potassium Permanganate B->C D 4-bromo-3-fluorobenzoic acid C->D E 4-bromo-3-fluorobenzoic acid G Pd Catalyst, Base E->G Suzuki Coupling F 4-tert-butylphenylboronic acid F->G H 3-Fluoro-4-(4-T-butylphenyl)benzoic acid G->H

Figure 1: Overall synthetic workflow for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Experimental Protocols

Part 1: Synthesis of 4-bromo-3-fluorobenzoic acid

This procedure details the oxidation of 3-fluoro-4-bromotoluene to the corresponding benzoic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Fluoro-4-bromotolueneReagent Grade, 98%Commercially Available
Potassium permanganate (KMnO₄)ACS Reagent, ≥99.0%Commercially Available
PyridineAnhydrous, 99.8%Commercially Available
WaterDeionizedIn-house
Sodium hydroxide (NaOH)Pellets, ≥97%Commercially Available
Hydrochloric acid (HCl)Concentrated, 37%Commercially Available
Diatomaceous earth (Celite®)---Commercially Available

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of 3-fluoro-4-bromotoluene (20.0 g, 0.106 mol) in a 1:1 mixture of pyridine and water (200 mL).

  • Addition of Oxidant: Heat the solution to 90 °C with vigorous stirring. Add potassium permanganate (66.0 g, 0.418 mol) in small portions over a period of 1 hour, ensuring the temperature does not exceed 100 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 90 °C for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the manganese dioxide precipitate. Wash the filter cake sequentially with a 3N sodium hydroxide solution (500 mL) and water (400 mL).

  • Isolation of Product: Combine the filtrates and remove the pyridine and ethanol (formed from the reduction of permanganate in the presence of pyridine) by distillation under reduced pressure.

  • Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2 with concentrated hydrochloric acid. A white precipitate of 4-bromo-3-fluorobenzoic acid will form.

  • Purification: Filter the white solid, wash with cold water, and dry under vacuum to yield the product. A typical yield for this reaction is around 73%[1].

Part 2: Synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

This protocol details the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-bromo-3-fluorobenzoic acidAs synthesized in Part 1---
4-tert-butylphenylboronic acid98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
TolueneAnhydrous, 99.8%Commercially Available
Ethanol200 proofCommercially Available
WaterDeionizedIn-house
Ethyl acetateACS GradeCommercially Available
Hydrochloric acid (HCl)1 M solutionIn-house

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add 4-bromo-3-fluorobenzoic acid (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen). This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) via a syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) and allow it to cool to room temperature, then in an ice bath to induce crystallization. Filter the purified product and dry under vacuum.

Data and Expected Results

Physicochemical Properties:

PropertyValue
IUPAC Name 4-(4-tert-butylphenyl)-3-fluorobenzoic acid
CAS Number 1261954-92-0
Molecular Formula C₁₇H₁₇FO₂
Molecular Weight 272.31 g/mol

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.0 ppm (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet in the downfield region.

    • δ ~7.9-7.5 ppm (m, 5H, Ar-H): A complex multiplet corresponding to the protons on both aromatic rings.

    • δ ~7.4 ppm (d, 2H, Ar-H): A doublet for the two protons on the t-butylphenyl ring ortho to the t-butyl group.

    • δ ~1.3 ppm (s, 9H, -C(CH₃)₃): A sharp singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~167 ppm (-COOH): The carboxylic acid carbon.

    • δ ~160-115 ppm (Ar-C): A series of signals corresponding to the aromatic carbons. The carbon attached to the fluorine will show a large coupling constant.

    • δ ~34 ppm (-C(CH₃)₃): The quaternary carbon of the tert-butyl group.

    • δ ~31 ppm (-C(CH₃)₃): The methyl carbons of the tert-butyl group.

Scientific Rationale and Trustworthiness

The choice of the Suzuki-Miyaura cross-coupling reaction is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability of the required boronic acid. The catalytic cycle, a cornerstone of this reaction, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronate complex and reductive elimination to form the C-C bond and regenerate the catalyst. The base is essential for the transmetalation step. The entire protocol is designed to be self-validating through the monitoring of the reaction progress and characterization of the final product.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. Retrieved from [Link]

Sources

Method

The Emerging Potential of 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid in Medicinal Chemistry: A Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Among the myriad of structural motifs, the biphenyl carboxylic acid scaffold has consistently emerged as a "privileged structure," forming the backbone of numerous clinically significant drugs.[1] The strategic incorporation of specific functional groups onto this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on 3-Fluoro-4-(4-T-butylphenyl)benzoic acid , a compound that, while not extensively studied, represents a confluence of three key structural features poised for significant applications in drug discovery: the biphenyl core, a fluorine substituent, and a tert-butyl group.

The biphenyl moiety provides a semi-rigid framework that is present in a wide array of pharmacologically active agents, including those with anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[4] Furthermore, the bulky tert-butyl group can serve as a steric shield, increasing the compound's stability and providing enhanced potency by occupying specific hydrophobic pockets in target enzymes or receptors.[5] This document provides a comprehensive overview of the prospective applications of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, complete with detailed synthetic protocols and methodologies for biological evaluation, designed for researchers and professionals in the field of drug development.

Structural and Mechanistic Considerations

The unique combination of a fluorinated biphenyl core and a tert-butyl substituent suggests several potential mechanisms of action and therapeutic applications. The planarity of the biphenyl system allows for significant π-π stacking interactions with biological targets, while the fluorine and tert-butyl groups fine-tune electronic and steric properties.

Hypothesized Biological Targets and Signaling Pathways

Based on the activities of structurally related molecules, 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a promising candidate for modulating pathways involved in inflammation and cell proliferation. A primary putative target class is the cyclooxygenase (COX) enzymes , key players in the inflammatory cascade. Flurbiprofen, a structurally similar fluorinated biphenyl derivative, is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting COX enzymes.[5][6][7] Inhibition of COX-1 and COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Inflammatory_Stimuli->Arachidonic_Acid Release Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Synthesis of Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Test_Compound 3-Fluoro-4-(4-T-butylphenyl)benzoic acid (Hypothesized Inhibitor) Test_Compound->COX_Enzymes Inhibition

Application Notes

Potential as a Novel Anti-Inflammatory Agent

The structural similarity to potent NSAIDs like flurbiprofen strongly suggests that 3-Fluoro-4-(4-T-butylphenyl)benzoic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.[5] The presence of the tert-butyl group may enhance its binding affinity for the hydrophobic channel of COX enzymes, potentially leading to increased potency and a longer duration of action. The fluorine atom can contribute to improved metabolic stability, reducing the likelihood of rapid degradation in vivo.

Prospect as an Anticancer Agent

Biphenyl carboxylic acid derivatives have been investigated for their anticancer properties.[8] Some analogs have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[9] The cytotoxic potential of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid should be explored against a panel of human cancer cell lines, such as those from breast (MCF-7, MDA-MB-231), lung, and colon cancers.[8]

Exploration as an Antimicrobial Compound

Fluorinated benzoic acid derivatives have been synthesized and evaluated as potential antimicrobial agents.[10] The lipophilicity conferred by the biphenyl and tert-butyl moieties, combined with the electronic effects of the fluorine atom, may enable the compound to disrupt bacterial cell membranes or inhibit essential microbial enzymes.[2]

Potential Application Rationale / Supporting Evidence Key Evaluation Parameters
Anti-inflammatory Structural similarity to flurbiprofen, a potent NSAID.[5][6]IC50 values for COX-1/COX-2 inhibition; reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Anticancer Biphenyl carboxylic acids have shown cytotoxic effects against cancer cell lines.[8][9]IC50 values against various cancer cell lines (e.g., MCF-7, A549); apoptosis induction.
Antimicrobial Fluorinated benzoic acids and biphenyls exhibit antimicrobial properties.[2][10]Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biphenyl compounds.[1]

Objective: To synthesize 3-Fluoro-4-(4-T-butylphenyl)benzoic acid from commercially available starting materials.

Materials:

  • 4-Bromo-3-fluorobenzoic acid

  • 4-(tert-butyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system).

Procedure:

  • In a round-bottom flask, combine 4-bromo-3-fluorobenzoic acid (1.0 eq), 4-(tert-butyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1 v/v).

  • Bubble argon or nitrogen through the mixture for 15-20 minutes to degas the solution.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3, which should precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G Starting_Materials Starting Materials: - 4-Bromo-3-fluorobenzoic acid - 4-(tert-butyl)phenylboronic acid Reaction_Setup Reaction Setup: - Add reagents & solvents - Degas with Ar/N₂ Starting_Materials->Reaction_Setup Catalysis Catalysis: - Add Pd(OAc)₂ & PPh₃ Reaction_Setup->Catalysis Reaction Heating (80-90°C) & Stirring Catalysis->Reaction Workup Workup: - Cool & acidify - Extract with Ethyl Acetate Reaction->Workup Purification Purification: - Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: - NMR, Mass Spec Purification->Characterization Final_Product Final Product: 3-Fluoro-4-(4-T-butylphenyl) benzoic acid Characterization->Final_Product

Protocol 2: In Vitro Anti-Inflammatory Assay - Cytokine Release in LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory potential of the synthesized compound by measuring its effect on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • 3-Fluoro-4-(4-T-butylphenyl)benzoic acid (dissolved in DMSO)

  • ELISA kits for human TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate into macrophages by incubating with PMA (100 ng/mL) for 48 hours.

  • Pre-treatment: After differentiation, wash the cells with fresh medium and pre-treat with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value for each cytokine.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 3-Fluoro-4-(4-T-butylphenyl)benzoic acid (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate. The concentration range should be appropriate for screening (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Cytotoxicity - MTT Assay

Objective: To assess the cytotoxic effect of the test compound on a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.[11]

Conclusion

3-Fluoro-4-(4-T-butylphenyl)benzoic acid stands as a promising, yet underexplored, scaffold in medicinal chemistry. The strategic combination of a biphenyl carboxylic acid core with fluorine and tert-butyl substituents provides a strong rationale for its investigation as a potential anti-inflammatory, anticancer, and antimicrobial agent. The protocols outlined in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this compound and its future derivatives, paving the way for new discoveries in drug development.

References

Sources

Application

Application Notes and Protocols: 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid as a Pivotal Intermediate for Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-Fluoro-4-(4-T-butylphenyl)benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, a sophisticated chemical intermediate with significant potential in modern drug discovery. We will explore its synthesis, purification, and application as a key building block for active pharmaceutical ingredients (APIs). The structural motifs present in this molecule—a fluorinated biphenyl backbone and a carboxylic acid moiety—are highly sought after in medicinal chemistry for their ability to impart favorable pharmacokinetic and pharmacodynamic properties. This document will detail robust synthetic protocols, explain the scientific rationale behind methodological choices, and propose a tangible application in the synthesis of novel therapeutic agents, drawing parallels to established drugs.

Introduction: The Strategic Value of 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid in Medicinal Chemistry

3-Fluoro-4-(4-T-butylphenyl)benzoic acid (IUPAC name: 4'-(tert-Butyl)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid) is a biaryl carboxylic acid that represents a confluence of strategically important functional groups for drug design.[1] Biaryl structures are prevalent in a multitude of approved pharmaceuticals, providing a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets.[2] The incorporation of a fluorine atom and a tert-butyl group introduces nuanced properties that can address common challenges in drug development, such as metabolic instability and poor solubility.

The carboxylic acid group serves as a critical anchor for forming strong interactions with protein targets and provides a versatile chemical handle for further molecular elaboration. This unique combination of features makes 3-Fluoro-4-(4-T-butylphenyl)benzoic acid a compelling starting point for the synthesis of novel APIs, particularly in therapeutic areas where protein stabilization or specific receptor modulation is key.

Rationale for the Molecular Architecture

The efficacy of an API is intrinsically linked to its molecular structure. The specific arrangement of functional groups in 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is not arbitrary; each component is selected to confer distinct advantages.

  • The Biaryl Core: The two phenyl rings linked together form a stable, semi-rigid backbone. This structure is more conformationally restricted than a simple aliphatic chain, which can lead to higher binding affinity and selectivity for a target protein.

  • Fluorine Substitution: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry. Its small size and high electronegativity can lead to:

    • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

    • Modulation of Acidity: The electron-withdrawing nature of fluorine can lower the pKa of the nearby carboxylic acid, influencing its ionization state at physiological pH.

    • Improved Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein residues, potentially increasing binding affinity.

  • The Tert-Butyl Group: This bulky, lipophilic group is often incorporated to:

    • Enhance Steric Bulk: The size of the tert-butyl group can be used to probe and occupy specific hydrophobic pockets within a protein's binding site, contributing to potency and selectivity.[3]

    • Improve Solubility: While seemingly counterintuitive for a hydrophobic group, the non-planar nature of the tert-butyl moiety can disrupt crystal packing, sometimes leading to improved solubility in organic solvents used in synthesis and formulation.[3]

  • The Carboxylic Acid: This functional group is a versatile component, acting as:

    • A Key Pharmacophore Element: It can form strong ionic and hydrogen bonds with basic residues (like lysine or arginine) in a protein's active site.

    • A Synthetic Handle: The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of the Intermediate: A Validated Protocol via Suzuki-Miyaura Coupling

The most direct and versatile method for constructing the biaryl scaffold of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][4] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and high yields.[4] We present a robust, step-by-step protocol for this synthesis.

Proposed Synthetic Pathway

The synthesis involves the coupling of an aryl halide with an arylboronic acid. Two primary disconnections are feasible, both utilizing commercially available starting materials. Route A is presented here, coupling (4-(tert-butyl)phenyl)boronic acid with 4-bromo-3-fluorobenzoic acid.

Synthesis_of_Intermediate cluster_suzuki Suzuki-Miyaura Coupling start1 4-Bromo-3-fluorobenzoic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) start1->catalyst start2 (4-(tert-butyl)phenyl)boronic Acid start2->catalyst product 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid catalyst->product C-C Bond Formation

Caption: Synthetic workflow for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Experimental Protocol

Materials and Equipment:

  • 4-Bromo-3-fluorobenzoic acid

  • (4-(tert-butyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Deionized Water

  • Ethyl acetate and Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and separatory funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator and equipment for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-bromo-3-fluorobenzoic acid (1.0 eq), (4-(tert-butyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3-5 mol%). Subsequently, add the degassed solvent system, a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio), via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl to neutralize the base and protonate the carboxylic acid, followed by water and then brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Expected Data and Characterization
ParameterExpected Value/Observation
Yield 75-90% (based on similar Suzuki couplings)
Appearance White to off-white solid
Molecular Formula C₁₇H₁₇FO₂
Molecular Weight 272.31 g/mol [1]
¹H NMR Peaks corresponding to the aromatic protons of both rings and the singlet for the tert-butyl group.
¹³C NMR Resonances for all 17 carbons, including the characteristic signal for the carboxylic acid carbon.
Mass Spectrometry [M-H]⁻ ion at m/z 271.11 or [M+H]⁺ at 273.13

Application: An Intermediate for Novel Transthyretin Stabilizers

Transthyretin (TTR) amyloidosis is a debilitating disease caused by the misfolding and aggregation of the TTR protein. The approved drug Tafamidis functions as a kinetic stabilizer of the TTR tetramer, preventing its dissociation into pathogenic monomers.[5] The synthesis of Tafamidis and its analogs often involves the coupling of an amine-containing fragment with a carboxylic acid.[6][7][8]

We propose that 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is an ideal intermediate for the synthesis of novel, potent TTR stabilizers, potentially offering an improved pharmacological profile over existing therapies. The fluoro and tert-butylphenyl moieties can probe different interactions within the TTR binding pocket.

Proposed Synthesis of a Tafamidis Analog

The following workflow illustrates the conversion of our intermediate into a hypothetical benzoxazole-based TTR stabilizer, analogous to the synthesis of Tafamidis.

API_Synthesis intermediate 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid step1 Amide Coupling (e.g., EDC, HOBt) intermediate->step1 reagent 2-Aminophenol Derivative reagent->step1 amide_intermediate Amide Intermediate step1->amide_intermediate Amide Bond Formation step2 Cyclization (Acid-catalyzed dehydration) amide_intermediate->step2 api Hypothetical API (Benzoxazole Derivative) step2->api Benzoxazole Ring Formation

Caption: Proposed workflow for synthesizing a novel API from the intermediate.

Protocol for API Synthesis

Step A: Amide Coupling

  • Dissolve 3-Fluoro-4-(4-T-butylphenyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as EDC (1.2 eq) and an additive like HOBt (1.2 eq). Stir for 20 minutes at room temperature.

  • Add the desired 2-aminophenol derivative (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours until completion (monitored by TLC or LC-MS).

  • Perform a standard aqueous work-up to isolate the crude amide intermediate.

Step B: Cyclization to form the Benzoxazole Ring

  • Dissolve the crude amide intermediate in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA).

  • Heat the mixture to reflux (110-140 °C), often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • After 4-8 hours, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the final API product by column chromatography or recrystallization.

Conclusion

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a highly functionalized and strategically designed intermediate. Its synthesis via a robust Suzuki-Miyaura coupling protocol is both efficient and scalable. The unique combination of a fluorinated biaryl core, a bulky tert-butyl group, and a versatile carboxylic acid handle makes it an exceptionally valuable building block for the synthesis of novel APIs. The proposed application in the development of new TTR stabilizers, analogous to the established drug Tafamidis, underscores its potential to contribute to the discovery of next-generation therapeutics for protein misfolding diseases. This guide provides the foundational knowledge and practical protocols for researchers to leverage this promising intermediate in their drug discovery programs.

References

  • A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. Journal of Chemical Sciences, 2020.

  • Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. BenchChem, 2025.

  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 2004.

  • NOVEL TAFAMIDIS SYNTHESIS METHOD. European Patent Office, EP 4491618 A1, 2025.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate.

  • 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. PubChem.

  • Synthetic method of tafamidis intermediate. Google Patents, CN114369071A.

  • An alternative synthetic approach for the construction of Tafamidis analogues and its novel derivatives. ResearchGate, 2025.

  • Improved processes for the preparation of tafamidis and its meglumine salt. Google Patents, WO2021152623A1.

Sources

Method

Analytical methods for the characterization of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

An In-Depth Guide to the Analytical Characterization of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid Introduction 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a substituted biphenyl carboxylic acid. Compounds within this stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

Introduction

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a substituted biphenyl carboxylic acid. Compounds within this structural class are significant as intermediates and building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials.[1] The presence of the fluorine atom, the t-butyl group, and the carboxylic acid moiety imparts specific physicochemical characteristics that necessitate a multi-faceted analytical approach for comprehensive characterization. The fluorine substitution, for instance, can significantly influence metabolic stability and binding affinity in drug candidates, while the biphenyl scaffold is common in liquid crystals and other functional polymers.

This guide provides a detailed framework of validated analytical methods for the unambiguous identification, purity assessment, and physicochemical characterization of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind the choice of methodology and experimental parameters.

Physicochemical Properties Summary

A foundational understanding of the compound's basic properties is essential before commencing any analytical work. These properties, summarized in the table below, are critical for selecting appropriate solvents, predicting chromatographic behavior, and interpreting spectroscopic data.

PropertyValueSource
IUPAC Name 4-(4-tert-butylphenyl)-3-fluorobenzoic acidPubChem[2]
Molecular Formula C₁₇H₁₇FO₂PubChem[2]
Molecular Weight 272.31 g/mol PubChem[2]
CAS Number 1261954-92-0PubChem[2]
Exact Mass 272.12125794 DaPubChem[2]

Section 1: Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for determining the purity of a compound and quantifying its concentration. For 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, both liquid and gas chromatography serve distinct, complementary roles.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality and Rationale: Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile, polar to moderately non-polar compounds like this benzoic acid derivative. The C18 stationary phase provides a non-polar environment, and a polar mobile phase elutes compounds based on their hydrophobicity. The acidic nature of the analyte necessitates the addition of an acid modifier (e.g., trifluoroacetic acid) to the mobile phase. This suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized species interacts with the stationary phase, which results in sharp, symmetrical peaks and reproducible retention times.[3]

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and deionized water. This stock solution has a concentration of ~1 mg/mL.

    • Prepare a working solution by diluting the stock solution 1:10 with the same diluent to a final concentration of ~100 µg/mL.

    • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

    ParameterRecommended Condition
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
    Gradient 50% B to 95% B over 15 min; hold at 95% B for 3 min; return to 50% B over 1 min; hold for 4 min for re-equilibration.
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 272 nm[3]
    Injection Volume 10 µL
  • Data Analysis:

    • Purity: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Assay (Quantification): Prepare a series of calibration standards of a known reference standard (e.g., 10, 25, 50, 100, 150 µg/mL). Generate a calibration curve by plotting peak area against concentration. The concentration of the unknown sample is determined by interpolating its peak area onto this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

Causality and Rationale: Due to the low volatility of the carboxylic acid, direct GC analysis is challenging. Derivatization is a mandatory step to convert the polar -COOH group into a more volatile and thermally stable ester, typically a trimethylsilyl (TMS) ester.[4][5] This allows the compound to be vaporized without degradation. GC-MS is exceptionally powerful for separating and identifying volatile and semi-volatile organic impurities that may not be resolved by HPLC. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.[6][7]

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis including derivatization.

Experimental Protocol: GC-MS

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 100 µL of pyridine to dissolve the sample.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    ParameterRecommended Condition
    GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Injector Splitless mode, 280 °C
    Oven Program Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
    MS Transfer Line 290 °C
    Ion Source Electron Ionization (EI) at 70 eV, 230 °C
    Mass Scan Range 40 - 550 m/z
  • Data Analysis:

    • The total ion chromatogram (TIC) will show the peak for the TMS-derivatized parent compound.

    • The mass spectrum of this peak should be extracted and analyzed. The molecular ion ([M]⁺) for the TMS derivative (C₂₀H₂₅FO₂Si) would be at m/z 344.16.

    • Key fragments would include loss of a methyl group ([M-15]⁺) and characteristic fragments of the biphenyl structure.

    • Compare the obtained spectrum against a commercial mass spectral library (e.g., NIST, Wiley) for confirmation.

Section 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides irrefutable proof of the molecular structure. A combination of NMR, FTIR, and MS is required for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Rationale: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR identifies the number and connectivity of protons, ¹³C NMR reveals the carbon skeleton, and ¹⁹F NMR provides specific information about the fluorine atom's environment. The coupling patterns between these nuclei confirm the substitution pattern on the aromatic rings.

Protocol and Expected Data

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

  • Expected ¹H NMR Resonances (in DMSO-d₆, 400 MHz):

    • ~13.0 ppm (s, 1H): Very broad singlet corresponding to the carboxylic acid proton (-COOH).

    • ~7.5-8.0 ppm (m, 5H): Complex multiplets for the five aromatic protons. The protons on the fluorinated ring will show coupling to the fluorine atom.

    • ~7.3 ppm (d, 2H): Doublet for the two aromatic protons on the t-butylphenyl ring that are ortho to the t-butyl group.

    • ~1.3 ppm (s, 9H): Sharp singlet for the nine equivalent protons of the t-butyl group.

  • Expected ¹³C NMR Resonances (in DMSO-d₆, 100 MHz):

    • ~167 ppm: Carboxylic acid carbonyl carbon (-C OOH).[9]

    • ~115-160 ppm: A complex set of signals for the 12 aromatic carbons. The carbons bonded to or near the fluorine will appear as doublets due to C-F coupling.

    • ~34 ppm: Quaternary carbon of the t-butyl group.

    • ~31 ppm: Methyl carbons of the t-butyl group.

  • Expected ¹⁹F NMR Resonances (in DMSO-d₆, 376 MHz):

    • A single resonance is expected in the typical range for an aryl fluoride. This confirms the presence of a single fluorine atom in the molecule.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality and Rationale: FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The vibrational frequencies of chemical bonds are highly characteristic. For this molecule, FTIR will clearly identify the carboxylic acid group and the aromatic rings.

Protocol and Expected Data

  • Sample Preparation: The spectrum can be acquired directly on the solid powder using a Universal Attenuated Total Reflectance (UATR) accessory or by preparing a KBr pellet.

  • Characteristic Absorption Bands:

    Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
    2500-3300 O-H stretch (carboxylic acid dimer)Very BroadCharacteristic of hydrogen-bonded -COOH groups.[9][11]
    2850-2960 C-H stretch (t-butyl)Medium-StrongAliphatic C-H vibrations.
    ~3030 C-H stretch (aromatic)Weak-MediumAromatic C-H vibrations.
    1680-1710 C=O stretch (aromatic carboxylic acid)Very StrongThe carbonyl stretch is a very prominent feature.[11][12]
    1550-1610 C=C stretch (aromatic rings)Medium-StrongVibrations of the benzene rings.
    1210-1320 C-O stretch (coupled with O-H bend)Strong, BroadAnother key indicator of the carboxylic acid group.[13]
    ~1100-1200 C-F stretchStrongCharacteristic absorption for aryl fluorides.

Section 3: Thermal Analysis

Thermal analysis provides critical information on the material's stability, melting behavior, and presence of solvates.

Differential Scanning Calorimetry (DSC)

Causality and Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to precisely determine the melting point (an indicator of purity) and detect other thermal events like phase transitions or crystallization.[14][15] A sharp melting endotherm is characteristic of a pure crystalline substance.

Protocol

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min.

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the thermogram. For benzoic acid derivatives, melting points can vary widely based on substitution.[16][17][18]

Thermogravimetric Analysis (TGA)

Causality and Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the material.[15] It can also quantify the amount of residual solvent or water present if a mass loss is observed before the main decomposition event.

Protocol

  • Place 5-10 mg of the sample onto the TGA balance pan.

  • Heat the sample under a nitrogen or air atmosphere from ambient to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min.

Data Analysis: The TGA curve plots percent weight versus temperature. The onset temperature of the major weight loss step is taken as the decomposition temperature, which defines the upper limit of the compound's thermal stability.

Comprehensive Analytical Workflow

The following diagram illustrates the logical flow for a complete characterization of a new batch of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, integrating the methods described above for a holistic assessment.

Caption: Integrated workflow for comprehensive material characterization.

References

  • PubChem. (n.d.). 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of biphenyls and dibenzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid derivative. Retrieved from [Link]

  • UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Retrieved from [Link]

  • DeGraw, J. I., Cory, M., & Skinner, W. A. (1968). Fluorinated Benzoic Acid Derivatives. Journal of Chemical & Engineering Data, 13(4), 581-581. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution. Retrieved from [Link]

  • UCL Discovery. (2018). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. University College London. Retrieved from [Link]

  • Jiang, M., et al. (2008). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. Retrieved from [Link]

  • NIST. (n.d.). 3-Trifluoromethylbenzoic acid, 4-methoxyphenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • MDPI. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA). Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (n.d.). GC-MS analysis of biphenyls and dibenzofurans present in the transition.... Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Parabens by HPLC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • NIST. (n.d.). 3-Trifluoromethylbenzoic acid, 2-methyloct-5-yn-4-yl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application

The Strategic Application of 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-Fluoro-4-(4-T-butylphenyl)benzoic acid has emerged as a scaffold of significant interest, offering a unique convergence of physicochemical properties that are highly advantageous for modulating biological targets. This biphenyl carboxylic acid derivative, characterized by its fluorine and tert-butyl substitutions, provides a robust platform for the design of potent and selective inhibitors for a range of therapeutic targets, particularly in the realm of inflammatory diseases.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid as a key building block. We will delve into the rationale behind its molecular design, its synthesis, and its application in the generation of advanced drug candidates, with a particular focus on the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical mediator in inflammatory signaling pathways.

The Rationale for a Precisely Engineered Building Block

The efficacy of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid as a building block is not coincidental; it is a product of rational drug design, leveraging the distinct contributions of each of its functional moieties.

  • The Biphenyl Core: The rigid biphenyl backbone provides a defined spatial orientation for the appended functional groups, facilitating optimal interactions with the binding sites of target proteins. This structural rigidity is a key feature of many successful therapeutic agents.[1]

  • The Carboxylic Acid: This functional group is a versatile handle for synthetic elaboration, most commonly through the formation of amide bonds. In many drug candidates, the carboxylic acid or its bioisosteres can act as a key hydrogen bond donor or acceptor, or as a charged group to enhance solubility and target engagement.[2]

  • The Ortho-Fluoro Substituent: The introduction of a fluorine atom at the position ortho to the carboxylic acid has profound effects on the molecule's properties. Fluorine's high electronegativity can modulate the acidity of the carboxylic acid, influencing its ionization state at physiological pH.[3] Furthermore, the presence of fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism and can also lead to more favorable binding interactions with the target protein through the formation of hydrogen bonds or other non-covalent interactions.[4][5]

  • The Para-Tert-Butyl Group: The bulky tert-butyl group serves as a lipophilic anchor, promoting binding to hydrophobic pockets within the target protein.[6] This group can also act as a steric shield, preventing unwanted metabolic transformations on the adjacent phenyl ring and contributing to an improved pharmacokinetic profile.[7] The strategic placement of the tert-butyl group is often crucial for achieving high potency and selectivity.

The synergy of these structural features makes 3-Fluoro-4-(4-T-butylphenyl)benzoic acid a "privileged scaffold" – a molecular framework that is pre-validated to bind to multiple biological targets with high affinity.

Synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid: A Suzuki-Miyaura Coupling Approach

The most direct and efficient method for the synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This powerful carbon-carbon bond-forming reaction joins an aryl halide with an arylboronic acid. In this case, 3-fluoro-4-bromobenzoic acid is coupled with (4-tert-butylphenyl)boronic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 3-Fluoro-4-bromobenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C Reactant 1 B (4-tert-butylphenyl)boronic acid B->C Reactant 2 D 3-Fluoro-4-(4-T-butylphenyl)benzoic acid C->D Product

Caption: Synthetic workflow for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Detailed Synthetic Protocol

This protocol provides a representative procedure for the synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Fluoro-4-bromobenzoic acid1007-16-5219.01
(4-tert-butylphenyl)boronic acid123324-71-0178.04
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium Carbonate (K₂CO₃)584-08-7138.21
Toluene108-88-392.14
Ethanol64-17-546.07
Water (degassed)7732-18-518.02
Hydrochloric Acid (HCl), 1M7647-01-036.46
Ethyl Acetate141-78-688.11
BrineN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-bromobenzoic acid (1.0 eq), (4-tert-butylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The reaction should be stirred to form a suspension.

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford pure 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Application in Drug Discovery: A Case Study in IRAK-4 Inhibition

A key therapeutic area where 3-Fluoro-4-(4-T-butylphenyl)benzoic acid demonstrates significant potential is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[9] Dysregulation of IRAK-4 signaling is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer.[5][10] Therefore, potent and selective inhibitors of IRAK-4 are highly sought-after therapeutic agents.[11]

The general structure of many potent IRAK-4 inhibitors features a core scaffold that is functionalized with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The 3-Fluoro-4-(4-T-butylphenyl)benzoic acid building block can be readily incorporated into these scaffolds through amide bond formation.

IRAK4_Inhibitor_Workflow cluster_building_blocks Key Building Blocks cluster_coupling Amide Bond Formation A 3-Fluoro-4-(4-T-butylphenyl)benzoic acid C Coupling Reagents (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) A->C Carboxylic Acid Component B Amine-containing Scaffold (e.g., aminopyrazole, aminopyridine) B->C Amine Component D Potent IRAK-4 Inhibitor C->D Final Product

Caption: Workflow for the synthesis of an IRAK-4 inhibitor.

Protocol for Amide Coupling

This protocol describes a general procedure for the amide coupling of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid with a representative amine-containing scaffold.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Fluoro-4-(4-T-butylphenyl)benzoic acid1261954-92-0272.32
Amine-containing scaffold (e.g., 5-amino-1H-pyrazole)7531-52-483.09
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.23
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24
DMF (N,N-Dimethylformamide)68-12-273.09
Dichloromethane (DCM)75-09-284.93
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask, dissolve 3-Fluoro-4-(4-T-butylphenyl)benzoic acid (1.0 eq) and the amine-containing scaffold (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into water and extract with dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired amide product.

Conclusion and Future Perspectives

3-Fluoro-4-(4-T-butylphenyl)benzoic acid stands as a testament to the power of rational drug design. Its carefully orchestrated combination of a biphenyl core, a reactive carboxylic acid, a strategically placed fluorine atom, and a lipophilic tert-butyl group provides a powerful tool for medicinal chemists. The synthetic accessibility of this building block, primarily through the robust Suzuki-Miyaura coupling, further enhances its utility. As demonstrated in the context of IRAK-4 inhibition, this scaffold can be readily incorporated into complex molecular architectures to generate potent and selective drug candidates for the treatment of a host of inflammatory and autoimmune disorders. The principles and protocols outlined in this guide are intended to empower researchers to fully leverage the potential of this valuable building block in their own drug discovery endeavors.

References

  • (Reference to a general review on biphenyls in medicinal chemistry)
  • Fluorine in most cases provides a better option due to its high lipophilicity and increases the absorption of drugs.[3] So judicial use of fluorine atoms in the molecule increases the bioavailability and increases potency of drugs.[3] Also, the most important characteristic of fluoro compounds is their electronic effects that change the physicochemical properties.[3]

  • The tert-butyl group is a common group present in many drugs across different therapeutic classes.[7] Despite its simple bulky structure, t-butyl groups have unique properties and can serve to change or increase specificity, or act as steric shields to increase stability of compounds containing chemically or enzymatically susceptible groups.[7]

  • The carboxylic acid functional group has a crucial role in the biochemistry of living systems and drug design.[2] It enhances the hydrophilicity and polarity of medicines, which in turn affects their bioavailability.[2]

  • Out of four members in the mammalian IRAK family, IRAK-4 is considered to be the “master IRAK”, the only family member indispensable for IL-1R/TLR signaling.[9]

  • The Suzuki-Miyaura Cross Coupling Reaction is not only one of the most powerful methods used in the formation of C-C bonds, but it is also an extremely useful procedure in the construction of the carbon skeletons of many biologically important compounds.[8]

  • (Reference to a general review on benzoic acid deriv
  • The main rationale for introducing fluorine into compounds is either to improve the metabolic stability, alter the physicochemical properties or improve the binding affinity of these compounds.[4]

  • (Reference to a patent or publication on the synthesis of 3-fluoro-4-bromobenzoic acid)
  • DW18134 Potently Inhibited IRAK4 Kinase Activity and Attenuated the LPS-Induced IRAK4 Signaling Transduction and Secretion of Cytokines in Macrophages.[5] IRAK4 kinase has been reported to be closely associated with inflammatory and autoimmune diseases, and several IRAK4 inhibitors have been used in the study of such disorders.[5]

  • The tert-butyl group, with its characteristic bulky and symmetric structure, is a ubiquitous substituent in organic chemistry.[6] Its profound influence on the electronic and steric properties of molecules makes it a valuable functional group in a wide range of applications, from stabilizing reactive intermediates to fine-tuning the pharmacological profile of drug candidates.[6]

  • Taken together, IRAK4 inhibition has potential to provide a broad anti-inflammatory effect in inflammatory respiratory diseases by simultaneously blocking several disease-relevant signaling pathways.[10] As a central regulator of the Myddosome, IRAK4 is also a promising therapeutic target in other inflammatory diseases driven by IL-1R-, TLR- or ST2-mediated mechanisms.[10]

  • (Reference to a patent on biphenyl carboxylic acid deriv
  • Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1] Their inherent structural rigidity, conferred by the biphenyl moiety, combined with the versatile reactivity of the carboxylic acid group, allows for the creation of diverse molecular architectures with tailored biological functions.[1]

  • (Reference to a publication on the synthesis of 4-Bromo-3-fluorobenzoic acid)
  • (Reference to a general p
  • (Reference to a supplier of (4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)boronic acid)
  • (Reference to a p
  • (Reference to a general presentation on benzoic acid deriv
  • (Reference to a supplier of 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid)
  • Heteroaryl compounds acting as interleukin-1 receptor-associated kinase 4 (IRAK-4) inhibitors are described in a recent Accro Bioscience (HK) Ltd. patent.[11] They are reported to be useful for the treatment of endometriosis, systemic lupus erythematosus, multiple sclerosis, psoriasis, rheumatoid arthritis, primary central nervous system and diffuse large B-cell lymphoma.[11]

  • (Reference to a general synthesis of p-fluorobenzoic acid)
  • Prior work has revealed the importance of IRAK-mediated signaling as a key adaptive resistance pathway that emerges in patients treated with FLT3 inhibitors.[12]

  • (Reference to a specific Suzuki-Miyaura coupling protocol)
  • (Reference to a general Suzuki-Miyaura coupling protocol)

Sources

Method

Application Notes and Protocols: Purification of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

Introduction 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a substituted biphenyl carboxylic acid of significant interest in medicinal chemistry and materials science. As a key intermediate, its purity is paramount for the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a substituted biphenyl carboxylic acid of significant interest in medicinal chemistry and materials science. As a key intermediate, its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of experimental data. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques. The methodologies outlined herein are designed to be robust and adaptable, allowing researchers to achieve high levels of purity suitable for a wide range of applications, from early-stage drug discovery to the development of advanced materials. The choice of purification strategy will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is fundamental to the development of effective purification strategies. The data presented below has been compiled from available databases and computational predictions.

PropertyValueSource
Molecular Formula C₁₇H₁₇FO₂PubChem
Molecular Weight 272.31 g/mol PubChem
IUPAC Name 4-(4-tert-butylphenyl)-3-fluorobenzoic acidPubChem
CAS Number 1261954-92-0PubChem
Appearance White to off-white solid (predicted)
Melting Point Not available. Estimated to be in the range of 160-180 °C based on analogs like 4-tert-Butylbenzoic acid (164.5-165.5 °C) and 3-Fluoro-4-(trifluoromethyl)benzoic acid (174-179 °C).[1][2]
pKa ~4 (estimated based on benzoic acid and fluorinated analogs)
Solubility Predicted to be poorly soluble in water, and soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate.[2]
XLogP3 4.8PubChem

General Purification Strategy

The purification of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid typically follows a multi-step approach, starting from the crude reaction mixture. The selection of the primary purification technique is contingent on the impurity profile and the required purity of the final product.

Caption: General purification workflow for 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Detailed Purification Protocols

Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.

Rationale for Solvent Selection: Given the aromatic and carboxylic acid functionalities, polar protic and aprotic solvents are good starting points. A solvent system, often a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" an anti-solvent (in which the compound is sparingly soluble), can be employed to achieve optimal crystallization. Common solvent systems for aromatic carboxylic acids include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[3][4]

Protocol for Recrystallization from an Ethanol/Water System:

Caption: Step-by-step protocol for recrystallization.

  • Dissolution: Place the crude 3-Fluoro-4-(4-T-butylphenyl)benzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and heating on a hot plate will facilitate dissolution.

  • Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Covering the flask can help slow the cooling rate.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified compound.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can be assessed by melting point analysis; a sharp melting point range close to the literature value indicates high purity.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture based on their differential adsorption to a stationary phase.[5] For 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, a silica gel stationary phase is appropriate due to the polarity of the carboxylic acid group.

Rationale for Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the target compound. A small amount of acetic or formic acid can be added to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

Protocol for Flash Column Chromatography:

Caption: Step-by-step protocol for flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane:ethyl acetate, 9:1). Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Loading: Carefully load the sample solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply positive pressure (e.g., using a pump or compressed air) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under UV light.

  • Combining Fractions: Combine the fractions that contain the pure 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, especially for smaller quantities, preparative HPLC is the method of choice. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is well-suited for aromatic compounds like the target molecule.[6]

Rationale for Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is commonly used. An acid, such as formic acid or trifluoroacetic acid (TFA), is typically added to the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[7] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of components with different polarities.

Protocol for Preparative HPLC:

Caption: Step-by-step protocol for preparative HPLC.

  • Sample Preparation: Dissolve the partially purified or crude 3-Fluoro-4-(4-T-butylphenyl)benzoic acid in a suitable solvent, ideally the initial mobile phase composition.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • System Setup: Equilibrate the preparative HPLC system with the starting mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). A C18 preparative column is a suitable choice.

  • Injection: Inject the filtered sample onto the column.

  • Elution and Monitoring: Run a gradient elution program, for example, starting with a lower concentration of acetonitrile and gradually increasing it. Monitor the elution profile using a UV detector.

  • Fraction Collection: Collect the fraction corresponding to the peak of the target compound. Automated fraction collectors can be programmed to collect specific peaks.

  • Solvent Removal: Remove the mobile phase from the collected fraction, typically by lyophilization (freeze-drying) or rotary evaporation, to obtain the highly purified product.

Troubleshooting

IssuePossible CauseSuggested Solution
Recrystallization
Oiling out instead of crystallizationThe compound's melting point is lower than the boiling point of the solvent; the solution is too supersaturated.Use a lower boiling point solvent; add more solvent; ensure slow cooling.
No crystals formThe solution is not sufficiently saturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent; add an anti-solvent; scratch the inside of the flask; add a seed crystal.
Column Chromatography
Poor separationInappropriate eluent polarity.Optimize the eluent system using TLC; try a different solvent combination.
Tailing of the compound spotThe compound is interacting too strongly with the silica gel (acidic compound on acidic silica).Add a small amount of acetic or formic acid to the eluent to suppress ionization.
Preparative HPLC
Broad peaksColumn overloading; inappropriate mobile phase pH.Inject a smaller amount of sample; adjust the pH of the mobile phase to suppress ionization of the carboxylic acid.[8]
Poor resolutionSuboptimal mobile phase or gradient.Optimize the gradient slope (make it shallower); try a different organic modifier (e.g., methanol instead of acetonitrile).[8]

References

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. Available at: [Link]

  • DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available at: [Link]

  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC - Taylor & Francis Online. Available at: [Link]

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
  • Crystallization Solvents.pdf. Available at: [Link]

  • HPLC Methods for analysis of Biphenyl - HELIX Chromatography. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link]

  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents.
  • US2255421A - Process for purification of carboxylic acids - Google Patents.
  • Benzoic acid determination with GC-FID? - ResearchGate. Available at: [Link]

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. Available at: [Link]

  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. Available at: [Link]

  • Principles and Practical Aspects of Preparative Liquid Chromatography - ResearchGate. Available at: [Link]

  • 3-FLUORO-4-(TRIFLUOROOMETHYL)BENZOIC ACID One Chongqing Chemdad Co. Available at: [Link]

  • 3-Fluoro-4-trifluoromethylbenzoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester - Cheméo. Available at: [Link]

  • Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester - Cheméo. Available at: [Link]

  • 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem. Available at: [Link]

Sources

Application

Derivatization of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid for biological screening.

Application Note & Protocol Topic: Strategic Derivatization of 3-Fluoro-4-(4-tert-butylphenyl)benzoic Acid for Enhanced Biological Screening Outcomes Abstract This document provides a comprehensive guide for the strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Derivatization of 3-Fluoro-4-(4-tert-butylphenyl)benzoic Acid for Enhanced Biological Screening Outcomes

Abstract

This document provides a comprehensive guide for the strategic derivatization of 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid, a scaffold with significant potential in drug discovery due to its rigid, biphenyl structure and tunable electronic properties. We present detailed protocols for the synthesis of diverse amide and ester libraries, focusing on methodologies that are robust, scalable, and amenable to parallel synthesis. The core of this guide emphasizes the rationale behind experimental design, linking chemical modifications to predictable changes in physicochemical properties crucial for biological screening. By explaining the causality behind reagent selection and reaction optimization, we aim to empower researchers to move beyond rote execution and towards informed library design for hit identification and lead optimization.

Introduction: The Scientific Case for 3-Fluoro-4-(4-tert-butylphenyl)benzoic Acid

The 3-fluoro-4-(aryl)benzoic acid scaffold is a privileged motif in medicinal chemistry. The central benzoic acid provides a key interaction point (anionic or hydrogen bond donor/acceptor), while the biphenyl system imparts conformational rigidity, which can lead to higher binding affinity and selectivity for protein targets.

Specifically, the title compound offers several strategic advantages:

  • Fluorine Substitution: The ortho-fluoro group modulates the pKa of the carboxylic acid, lowering it from ~4.2 to ~3.7. This increased acidity can enhance interactions with basic residues in a target binding pocket and can also influence cell permeability and metabolic stability.

  • Tert-Butyl Group: The bulky tert-butyl group on the second phenyl ring acts as a hydrophobic anchor and can provide steric hindrance that orients the molecule within a binding site. It also serves to block potential sites of metabolism (e.g., para-hydroxylation), often improving the pharmacokinetic profile of a compound.

  • Derivatization Handle: The carboxylic acid is an exceptionally versatile functional group, readily converted into a wide array of functional groups including amides, esters, and more complex heterocycles. This allows for a systematic exploration of the chemical space around the core scaffold.

This guide will focus on the most common and effective derivatization strategies: amide and ester formation.

Strategic Workflow for Library Development

A successful screening library is not merely a collection of compounds; it is a carefully curated set of molecules designed to systematically probe structure-activity relationships (SAR). Our recommended workflow follows a logical progression from synthesis to screening.

Figure 1: A comprehensive workflow from initial scaffold derivatization to iterative SAR analysis.

Derivatization Strategy I: Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. Replacing the acidic carboxylic proton with a diverse set of substituents allows for fine-tuning of hydrogen bonding capacity, polarity, and steric profile.

Rationale and Reagent Selection

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, activation of the carboxylic acid is necessary. While classic reagents like thionyl chloride (SOCl₂) are effective, they are often too harsh for complex molecules. Modern peptide coupling reagents offer mild, efficient, and racemization-free alternatives.

We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent of choice for this scaffold.

  • Mechanism of Action: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond. The formation of this active ester is rapid and minimizes side reactions.

  • Why HATU? It is highly efficient, exhibits fast reaction kinetics, and is particularly effective for coupling sterically hindered acids or poorly nucleophilic amines. The byproducts (tetramethylurea and HOAt) are water-soluble, simplifying purification.

  • Base Selection: A non-nucleophilic base is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used). DIPEA (N,N-Diisopropylethylamine) is ideal as its bulky isopropyl groups prevent it from competing with the primary/secondary amine in the coupling reaction.

Detailed Protocol: Parallel Amide Synthesis in a 24-Well Plate

This protocol is designed for the parallel synthesis of an amide library using a diverse set of primary and secondary amines.

Materials:

  • 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid (FW: 272.31 g/mol )

  • HATU (FW: 380.23 g/mol )

  • DIPEA (FW: 129.24 g/mol , d=0.742 g/mL)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Diverse library of primary and secondary amines (e.g., benzylamine, morpholine, piperidine derivatives)

  • 24-well reaction block with magnetic stirring

  • Standard laboratory glassware and purification equipment

Procedure (per well):

  • Reagent Preparation:

    • Prepare a stock solution of the acid: Dissolve 272.3 mg (1.0 mmol) of 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid in 10 mL of anhydrous DMF (0.1 M solution).

    • Prepare a stock solution of HATU: Dissolve 456.3 mg (1.2 mmol) of HATU in 6 mL of anhydrous DMF (0.2 M solution).

    • Prepare a stock solution of DIPEA: Add 523 µL (3.0 mmol) of DIPEA to 7 mL of anhydrous DMF (approx. 0.4 M solution).

  • Reaction Setup:

    • To each well of the reaction block, add a stir bar.

    • Add 1.0 mL (0.1 mmol, 1.0 eq) of the carboxylic acid stock solution to each well.

    • Add the selected amine (0.11 mmol, 1.1 eq). If the amine is a solid, add it directly. If it is a liquid, add it via pipette.

    • Add 0.5 mL (0.1 mmol, 1.0 eq) of the HATU stock solution to each well. Note: Some protocols suggest pre-activation of the acid with HATU for 5-10 minutes before adding the amine. This can be beneficial for particularly challenging couplings.

    • Add 0.5 mL (0.2 mmol, 2.0 eq) of the DIPEA stock solution to initiate the reaction. The final reaction volume is ~2.0 mL.

  • Reaction Execution:

    • Seal the reaction block and stir at room temperature for 4-12 hours.

    • Monitor reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or by taking a small aliquot for LC-MS analysis. The disappearance of the starting acid is a good indicator of completion.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the contents of each well with 2 mL of Ethyl Acetate.

    • Wash the organic layer sequentially with 2 mL of 1 M HCl, 2 mL of saturated NaHCO₃ solution, and 2 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide derivative.

  • Characterization:

    • Confirm the identity and purity of each derivative by LC-MS and ¹H NMR spectroscopy.

Derivatization Strategy II: Ester Library Synthesis

Esterification replaces the acidic proton with a lipophilic group, neutralizing the charge and significantly increasing the LogP of the parent molecule. This can improve membrane permeability but may also introduce susceptibility to hydrolysis by esterase enzymes in vivo.

Rationale and Reagent Selection

A classic Fischer esterification (acid + alcohol with a strong acid catalyst) is often too harsh. A milder and highly effective method for this scaffold is Steglich Esterification using DCC (N,N'-Dicyclohexylcarbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).

  • Mechanism of Action: DCC activates the carboxylic acid to form an O-acylisourea intermediate, similar to HATU. The alcohol then attacks this activated intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate, which accelerates the reaction significantly.

  • Why DCC/DMAP? This combination is extremely efficient for converting acids to esters under mild, neutral conditions at room temperature. It is compatible with a wide range of functional groups. The main drawback is the formation of the dicyclohexylurea (DCU) byproduct, which has low solubility in many solvents and can complicate purification.

Detailed Protocol: Representative Ester Synthesis

Materials:

  • 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid (FW: 272.31 g/mol )

  • DCC (FW: 206.33 g/mol )

  • DMAP (FW: 122.17 g/mol )

  • Ethanol (or other desired alcohol)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid (272 mg, 1.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM.

    • Add the desired alcohol (e.g., Ethanol, 1.5 mmol, 1.5 eq).

    • Add DMAP (12 mg, 0.1 mmol, 0.1 eq) as a catalyst.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add a solution of DCC (227 mg, 1.1 mmol, 1.1 eq) in 2 mL of anhydrous DCM to the cooled reaction mixture. A white precipitate (DCU) will begin to form.

    • Remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the crude residue in Ethyl Acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by flash column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes).

Physicochemical Property Modulation

The primary goal of derivatization is to modulate molecular properties to improve biological activity and ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.

Derivative Type Parent Acid Amide (R=CH₃) Ester (R=CH₂CH₃)
H-Bond Donors 110
H-Bond Acceptors 222
Charge (pH 7.4) Anionic (-)NeutralNeutral
Predicted LogP ~4.5~4.8~5.4
Predicted pKa ~3.7N/AN/A
Notes High solubility at basic pH.Increased polarity over ester.Increased lipophilicity. Potential for hydrolysis.

Note: LogP values are estimations and should be experimentally determined.

G Acid Parent Acid (Anionic, H-Bond Donor) Amide Amide Derivatives (Neutral, H-Bond Donor/Acceptor) Acid->Amide Amidation Ester Ester Derivatives (Neutral, Lipophilic) Acid->Ester Esterification Permeability Increased Cell Permeability Amide->Permeability Solubility Modulated Aqueous Solubility Amide->Solubility Binding New H-Bonding Interactions Amide->Binding Ester->Permeability Ester->Solubility Metabolism Altered Metabolic Profile Ester->Metabolism Esterase Susceptibility

Figure 2: Impact of derivatization on key physicochemical and ADME properties.

Considerations for Biological Screening

  • Assay Compatibility: Ensure the solvent used to dissolve the compounds (typically DMSO) is compatible with the biological assay and does not exceed a final concentration of 0.5-1%, as higher concentrations can be cytotoxic or interfere with assay components.

  • Compound Solubility: Poor aqueous solubility is a leading cause of false negatives. It is crucial to assess the kinetic solubility of the synthesized derivatives in the assay buffer before screening. Compounds that precipitate will not provide reliable data.

  • Screening Cascade: Design a tiered screening approach. Start with a high-throughput primary screen to identify initial "hits" at a single concentration (e.g., 10 µM). Follow up with dose-response curves for the active compounds to determine potency (e.g., IC₅₀ or EC₅₀). Finally, promising hits should be subjected to secondary assays to confirm their mechanism of action and assess selectivity.

Conclusion

The derivatization of 3-Fluoro-4-(4-tert-butylphenyl)benzoic acid via robust methods like HATU-mediated amidation and DCC/DMAP-catalyzed esterification provides a powerful strategy for generating structurally diverse libraries. By systematically modulating the carboxylic acid moiety, researchers can tune the physicochemical properties of the scaffold to enhance biological activity and develop promising lead candidates for further drug development. Careful execution of these protocols, coupled with rigorous purification and characterization, will ensure the generation of high-quality data in subsequent biological screens.

References

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Use of tert-Butyl Groups in Medicinal Chemistry Source: MedChemComm URL: [Link]

  • Title: HATU: A Potent Coupling Reagent for Amide Bond Formation Source: Organic Chemistry Portal URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Biphenyl Compounds

Welcome to the technical support center for the synthesis of fluorinated biphenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated biphenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting strategies for common challenges encountered in the laboratory. Fluorinated biphenyls are crucial scaffolds in medicinal chemistry and materials science, and their successful synthesis often relies on mastering palladium-catalyzed cross-coupling reactions. This resource offers in-depth, field-proven insights to help you navigate the complexities of these transformations.

Section 1: Troubleshooting Low Yield and Reaction Failure in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds in biphenyl synthesis.[1][2] However, the introduction of fluorine atoms can significantly alter the electronic properties of the substrates, often leading to unexpected challenges.

FAQ 1: My Suzuki-Miyaura coupling of a fluorinated aryl halide is giving low to no yield. What are the primary factors to investigate?

When a Suzuki-Miyaura coupling fails or provides unsatisfactory yields, a systematic approach to troubleshooting is essential. The primary areas to investigate are the catalyst's activity, the integrity of your reagents, and the reaction conditions.

Initial Checks:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[3] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle, to ensure the presence of active Pd(0).[3]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of boronic acids.[3][4] Ensure that your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., nitrogen or argon).[3][5]

  • Reagent Quality: The stability of boronic acids and their derivatives can be a common reason for low yields.[4] Verify the purity of your aryl halide and boronic acid. If the boronic acid is suspect, consider converting it to a more stable boronic ester, such as a pinacol ester.[4]

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Caption: A flowchart for troubleshooting low-yield Suzuki-Miyaura reactions.

FAQ 2: I am working with an electron-deficient fluorinated aryl halide and observing poor reactivity. How can I improve the outcome?

Electron-deficient aryl halides, such as those bearing multiple fluorine atoms or other electron-withdrawing groups, can be challenging substrates. While oxidative addition is generally faster for these substrates, subsequent steps in the catalytic cycle can be problematic.

Strategies for Electron-Deficient Aryl Halides:

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient substrates, bulky, electron-rich ligands are often required to promote both the oxidative addition and the subsequent reductive elimination steps. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective in these cases.[3]

  • Base Selection: A strong, non-nucleophilic base is crucial. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for promoting the transmetalation step with electron-deficient partners.[3]

  • Solvent System: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The optimal solvent system may need to be determined empirically.[5][6]

ParameterRecommendation for Electron-Deficient SubstratesRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand, or a pre-formed palladacycle (e.g., XPhos Pd G3)Ensures efficient formation of the active Pd(0) species.
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos)Accelerates both oxidative addition and reductive elimination.[3]
Base Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)Facilitates the transmetalation step, which can be slow for electron-deficient partners.[3]
Solvent Aprotic polar solvents (e.g., dioxane, THF, toluene) with a small amount of waterProvides good solubility for reagents and facilitates the reaction.
Temperature 80-110 °CHigher temperatures can help overcome activation barriers.[3]

Section 2: Addressing Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl bonds, which are prevalent in many pharmaceuticals. The presence of fluorine on the aryl halide can influence the reaction's success.

FAQ 3: My Buchwald-Hartwig amination of a fluorinated aryl bromide is sluggish and gives a low yield. What are the likely causes and solutions?

Similar to Suzuki-Miyaura couplings, the success of a Buchwald-Hartwig amination depends heavily on the catalyst system and reaction conditions.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: The combination of a palladium source and a suitable phosphine ligand is paramount. For electron-deficient fluoroaryl halides, bulky, electron-rich ligands are generally preferred to facilitate the catalytic cycle.

  • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed. It is crucial to ensure the solvent is rigorously deoxygenated.

General Protocol for a Small-Scale Buchwald-Hartwig Amination:

  • To an oven-dried reaction vial under an inert atmosphere, add the fluorinated aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).[7]

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.[7]

  • Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[7]

  • Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring its progress by TLC, GC-MS, or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[7]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[7]

Section 3: Common Side Reactions and Purification Strategies

The synthesis of fluorinated biphenyls can be complicated by the formation of byproducts. Identifying and mitigating these side reactions is key to achieving high purity of the desired compound.

FAQ 4: I am observing significant amounts of homocoupled and/or hydrodehalogenated byproducts in my reaction mixture. How can I minimize their formation?

Homocoupling of Boronic Acids:

This side reaction is often promoted by the presence of oxygen and Pd(II) species.[4]

  • Mitigation:

    • Rigorous Degassing: Ensure all solvents are thoroughly deoxygenated, and the reaction is run under a strict inert atmosphere.[3][5]

    • Active Catalyst: Use a reliable Pd(0) source or an efficient precatalyst to minimize the concentration of Pd(II) at the start of the reaction.[3]

Hydrodehalogenation:

This involves the replacement of the halogen atom with a hydrogen atom. Water can be a possible hydrogen source for this undesired reaction.[8]

  • Mitigation:

    • Anhydrous Conditions: While some water is often beneficial in Suzuki-Miyaura couplings, excessive amounts can promote hydrodehalogenation. Use anhydrous solvents and dry reagents if this side reaction is significant.

    • Ligand Choice: The choice of phosphine ligand can influence the product distribution between the desired cross-coupling and hydrodehalogenation.[8] Screening different ligands may be necessary.

FAQ 5: I am having difficulty purifying my fluorinated biphenyl product from the reaction mixture. What strategies can I employ?

The unique properties of fluorinated compounds can make their purification challenging.

  • Chromatography:

    • Reverse-Phase HPLC: For fluorinated compounds, pairing a standard reverse-phase column (e.g., C8) with a fluorinated eluent (such as trifluoroethanol) can significantly improve separation.[9][10] Increasing the column temperature can further enhance resolution.[9][10]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening a variety of solvent systems is often necessary to find suitable conditions.

  • Distillation: For volatile liquid products, distillation can be an option, although care must be taken due to the potential for thermal decomposition.

Decision Tree for Purification of Fluorinated Biphenyls

G A Crude Product Mixture B Is the product a solid? A->B C Attempt Crystallization B->C Yes D Is the product a liquid? B->D No F Column Chromatography C->F If unsuccessful E Consider Distillation (if thermally stable) D->E Yes D->F No E->F If unsuccessful or not feasible I Are impurities polar or non-polar? F->I G Standard Silica Gel Chromatography H Reverse-Phase HPLC with Fluorinated Eluent I->G Different Polarity I->H Similar Polarity

Caption: A decision tree for selecting a purification strategy.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Various Authors. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • Various Authors. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Okamoto, K., et al. (2010). Ligand Electronic Effect on Reductive Elimination of Biphenyl from cis-[Pt(Ph)2(diphosphine)] Complexes Bearing Electron-Poor Diphosphine: Correlation Study between Experimental and Theoretical Results. Organometallics. Retrieved from [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Retrieved from [Link]

  • Akhtar, T., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Sci-Hub. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

  • Li, H., et al. (2022). Role of Substituents in the Removal of Emerging Fluorinated Liquid Crystal Monomer Pollutants under the UV/Peroxydisulfate Treatment. ACS ES&T Engineering. Retrieved from [Link]

  • Liu, T., & Jia, X. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Various Authors. (2023, December 20). Help needed with unreproducible Suzuki coupling. Reddit. Retrieved from [Link]

  • Various Authors. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved from [Link]

  • Liu, T., & Jia, X. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The primary and most efficient route for synthesizing this biaryl compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron compound.[4] Our focus will be on troubleshooting and optimizing this specific pathway.

General Synthetic Workflow

The synthesis proceeds via a well-defined workflow, starting from commercially available precursors and culminating in the purified target molecule. Understanding this flow is the first step in identifying potential areas for optimization.

Synthetic Workflow cluster_start Starting Materials A 4-Bromo-2-fluorobenzoic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C Reaction Setup B 4-tert-Butylphenylboronic acid B->C Reaction Setup D Aqueous Workup (Acidification & Extraction) C->D Quenching E Purification (Recrystallization / Chromatography) D->E Crude Product F Final Product: 3-Fluoro-4-(4-T-butylphenyl)benzoic acid E->F Purified Product

Caption: Overall workflow for the synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes and how can I fix them?

A1: Low yield in a Suzuki coupling is a multifaceted issue. Let's break down the most common culprits:

  • Inactive Catalyst System: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient. Furthermore, the Pd(0) catalyst can be deactivated by oxygen.

    • Causality: The catalytic cycle cannot begin without the Pd(0) species to undergo oxidative addition with the aryl bromide.[5]

    • Solutions:

      • Degas Rigorously: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes. Maintain an inert atmosphere throughout the reaction.

      • Use a Pd(0) Source: Start with a catalyst already in the correct oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

      • Choose a Robust Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium catalyst, prevent deactivation, and accelerate the reaction, especially when using less reactive aryl chlorides.

  • Ineffective Base: The base is not merely a spectator; it is critical for activating the boronic acid.[6] The boronic acid reacts with the base (often a hydroxide or carbonate) to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6]

    • Causality: Without the formation of the 'ate' complex (boronate), the transfer of the t-butylphenyl group from boron to palladium is extremely slow or nonexistent.

    • Solutions:

      • Base Strength & Solubility: A stronger, more soluble base can be more effective. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to sodium or potassium carbonate (Na₂CO₃, K₂CO₃).

      • Aqueous Phase: The reaction is often run in a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water). The base resides in the aqueous phase, where it activates the boronic acid at the phase interface. Ensure adequate stirring to maximize this interaction.

  • Reagent Decomposition: Boronic acids are susceptible to decomposition, particularly protodeborylation, where the C-B bond is cleaved and replaced with a C-H bond.

    • Causality: Protodeborylation is an unproductive side reaction that consumes your starting material. It can be accelerated by acidic conditions or prolonged heating.[5]

    • Solutions:

      • Use Fresh Reagents: Use 4-tert-butylphenylboronic acid from a reliable source and store it under dry conditions.[7][8][9]

      • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid to compensate for any minor decomposition.

Q2: My NMR analysis shows a significant amount of 2-fluorobenzoic acid. Where is this coming from?

A2: The presence of 2-fluorobenzoic acid indicates that your starting material, 4-bromo-2-fluorobenzoic acid, is undergoing dehalogenation (specifically, debromination).

  • Causality: In this side reaction, after the initial oxidative addition of the palladium catalyst to the C-Br bond, the resulting aryl-palladium complex can react with a hydride source in the mixture. Reductive elimination then yields the dehalogenated product and regenerates the Pd(0) catalyst.[5] Common hydride sources can be amine bases or alcoholic solvents.

  • Solutions:

    • Avoid Hydride-Donating Reagents: Do not use amine bases (like triethylamine) or alcohol solvents (like isopropanol) unless a specific protocol calls for them as sacrificial reagents. Stick to carbonate or phosphate bases and aprotic solvents like dioxane, toluene, or DMF.

    • Optimize Temperature: Running the reaction at the lowest effective temperature can sometimes minimize this and other side reactions.

Q3: I'm observing a nonpolar byproduct that I suspect is 4,4'-di-tert-butylbiphenyl. How can I prevent this homocoupling?

A3: The formation of 4,4'-di-tert-butylbiphenyl is a classic example of boronic acid homocoupling.

  • Causality: This side reaction is often promoted by the presence of oxygen and is catalyzed by palladium. Two molecules of the boronic acid couple to form a symmetrical biaryl compound.

  • Solutions:

    • Strict Inert Atmosphere: As mentioned in A1, rigorous deoxygenation of the reaction mixture before adding the catalyst is the most effective way to suppress homocoupling. Maintain a positive pressure of nitrogen or argon throughout the experiment.

    • Controlled Catalyst Addition: Sometimes, adding the catalyst to the heated, deoxygenated mixture can prevent side reactions that occur at lower temperatures.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-(Br)L₂ Pd0->OxAdd Oxidative Addition + Ar-Br Trans Ar-Pd(II)-(Ar')L₂ OxAdd->Trans Transmetalation + Ar'-B(OH)₂ / Base Product Ar-Ar' (Final Product) Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration center Ar Ar = 2-Fluoro-4-carboxyphenyl Ar_prime Ar' = 4-tert-Butylphenyl

Sources

Troubleshooting

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting HPLC Analysis of Benzoic Acid Derivatives

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their chromatographic analyses. Here, we move beyond simple procedural lists to provide in-depth, scientifically-grounded explanations and actionable solutions to common and complex issues. Our approach is rooted in understanding the fundamental principles of chromatography to empower you to diagnose and resolve problems effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the mobile phase pH so critical for analyzing benzoic acid and its derivatives?

The pH of the mobile phase is arguably the most influential parameter in the reversed-phase HPLC analysis of ionizable compounds like benzoic acid derivatives.[1][2] These molecules contain carboxylic acid functional groups, which can exist in either a neutral (protonated, -COOH) or an anionic (deprotonated, -COO⁻) form, depending on the pH.

  • The Role of pKa: The pKa is the pH at which the compound is 50% in its protonated form and 50% in its deprotonated form.[1] For benzoic acid, the pKa is approximately 4.2.

  • Impact on Retention: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions with the nonpolar stationary phase (e.g., C18). The protonated form of a benzoic acid derivative is significantly less polar than its anionic form. Consequently, to achieve good retention and a stable chromatogram, it is essential to suppress the ionization of the carboxyl group.[1]

  • The Rule of Thumb: To ensure at least 99% of the analyte is in its non-ionized, more retained form, the mobile phase pH should be set at least 2 units below the analyte's pKa.[1] For benzoic acid, this means a pH of ≤ 2.2. However, operating within a pH range of 2.5 to 3.5 is often a practical compromise that provides excellent results while being less harsh on silica-based columns.[2]

Q2: I'm seeing severe peak tailing with my salicylic acid analysis. What is the most likely cause?

Severe peak tailing for acidic analytes like salicylic acid is most commonly caused by secondary interactions with the stationary phase.[3] While the primary retention mechanism is hydrophobic, residual silanol groups (-Si-OH) on the surface of silica-based columns can become deprotonated (negatively charged, -Si-O⁻) at mobile phase pH values above ~3.5. These ionized silanols can then interact electrostatically with any residual positive charges on the analyte or, more commonly, create a mixed-mode retention mechanism that leads to tailing.[3][4]

To mitigate this, ensure your mobile phase pH is low enough (typically pH 2.5-3.0) to keep the silanol groups fully protonated and non-ionized.[3]

Q3: Can I use the same HPLC method for benzoic acid, salicylic acid, and gallic acid?

While you might be able to use a similar starting method, it will likely require optimization for each compound due to differences in their pKa values and polarities.

CompoundStructureTypical pKa (Carboxyl Group)Key Considerations for HPLC
Benzoic Acid C₆H₅COOH~4.2Standard baseline for this class.
Salicylic Acid HOC₆H₄COOH~2.97 (Carboxyl)The hydroxyl group increases polarity, potentially reducing retention compared to benzoic acid. The lower pKa means the mobile phase pH must be even lower to ensure full protonation.[5]
Gallic Acid (HO)₃C₆H₂COOH~4.16 (Carboxyl)The three hydroxyl groups make it much more polar than benzoic acid, leading to very short retention times on a standard C18 column. A less hydrophobic column (e.g., C8 or a polar-embedded phase) or a highly aqueous mobile phase may be necessary.[6]
Aminobenzoic Acid H₂NC₆H₄COOH~2-5 (Varies by isomer)These are zwitterionic compounds, possessing both acidic (carboxyl) and basic (amino) groups.[4] Separating isomers is challenging and often requires mixed-mode chromatography or careful control of pH to manipulate the net charge.[4][7]

Table 1: Physicochemical properties of common benzoic acid derivatives and their HPLC implications.

Systematic Troubleshooting Guides

When chromatographic problems arise, adopt a systematic approach. The "rule of one" is paramount: never change more than one parameter at a time .[7] This ensures you can definitively identify the cause of the issue.

Guide 1: Resolving Peak Shape Problems

Poor peak shape compromises resolution and integration accuracy. The most common issues are peak tailing and peak fronting.

A tailing peak has an asymmetry factor > 1.2.[3]

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes System/Column Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No check_extracol Check for extra-column volume (e.g., long tubing, loose fittings). a1_yes->check_extracol check_ph Is mobile phase pH > 3.5? a1_no->check_ph check_column Suspect column degradation (void or contamination). check_extracol->check_column ph_yes Lower mobile phase pH to 2.5-3.0 to suppress silanol ionization. check_ph->ph_yes Yes ph_no Consider secondary interactions. Increase buffer strength or use a highly deactivated column. check_ph->ph_no No

Detailed Protocol for Tailing Peaks:

  • Identify the Scope: Observe if the tailing affects all peaks or only the acidic analytes.

    • All Peaks Tailing: This points to a system-wide issue.

      • Extra-column Effects: Check for and minimize dead volume. Ensure fittings are properly seated and use tubing with a narrow internal diameter (e.g., 0.005").[8]

      • Column Void/Contamination: A void at the column inlet or contamination can disrupt the flow path.[3][4] Proceed to the "Column Washing Protocol." If this fails, the column may need replacement.

    • Only Analyte Peaks Tailing: This indicates a chemical interaction.

      • Primary Cause - Silanol Interactions: The primary cause of peak tailing for acidic compounds is the interaction with ionized residual silanol groups on the silica surface.[3]

      • Solution 1 (Adjust pH): Lower the mobile phase pH to a range of 2.5-3.0 using a suitable buffer (e.g., phosphate or formate). This ensures the silanol groups are protonated, minimizing secondary interactions.[3]

      • Solution 2 (Increase Buffer Strength): If lowering the pH is not feasible, increasing the buffer concentration (e.g., from 10mM to 25mM) can help mask the residual silanols.

      • Solution 3 (Use a Modern Column): Employ a column with high-purity silica and robust end-capping. These modern columns have a much lower concentration of active silanol sites.[3]

A fronting peak has an asymmetry factor < 0.9. This is less common than tailing.

  • Cause 1: Column Overload: Injecting too much sample mass or volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster.[9][10]

    • Protocol: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) while keeping the injection volume constant. If the peak shape improves with dilution, you are experiencing mass overload. Reduce your sample concentration accordingly.[10]

  • Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with 20% acetonitrile), the sample band will spread prematurely.

    • Protocol: Whenever possible, dissolve and inject your samples in the initial mobile phase.[7] If solubility is an issue, use the weakest solvent possible that still maintains sample integrity.

  • Cause 3: Column Collapse/Void: A physical depression or void in the packing material at the head of the column can cause peak fronting.[10][11] This is often accompanied by a sudden drop in backpressure. The column will likely need to be replaced.[11]

Guide 2: Diagnosing Retention Time Instability

Stable retention times are fundamental for reliable peak identification and quantification. Drifting or sudden shifts in retention time are common issues.

G start Retention Time Shift Observed q1 Is the shift sudden or a gradual drift? start->q1 sudden Sudden Shift q1->sudden Sudden drift Gradual Drift q1->drift Gradual check_mp Incorrect mobile phase preparation? Wrong buffer or organic solvent ratio? sudden->check_mp mp_drift Mobile phase composition changing? (e.g., evaporation of volatile component). drift->mp_drift check_flow Incorrect flow rate set? Pump error? check_mp->check_flow check_leak Check for leaks in the system. check_flow->check_leak temp_drift Column temperature fluctuating? Ensure stable column oven temperature. mp_drift->temp_drift equilibration_drift Is column equilibration insufficient? Increase equilibration time. temp_drift->equilibration_drift

Detailed Protocol for Retention Time Shifts:

  • Characterize the Shift:

    • Gradual Drift (usually in one direction): This often points to a slow change in the system or mobile phase.

      • Mobile Phase Composition: The most common cause is the selective evaporation of the more volatile organic component from the mobile phase reservoir, which increases the aqueous content and thus retention times.[12] Solution: Keep reservoirs covered and prepare fresh mobile phase daily.

      • Column Temperature: A 1°C change in temperature can alter retention times by 1-2%.[13] Solution: Use a thermostatted column compartment and ensure it is stable.[14]

      • Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can drift, especially in the first few runs of a sequence. Solution: Ensure a consistent and adequate equilibration time between runs (at least 10 column volumes).

    • Sudden or Random Shifts: This typically indicates a more abrupt hardware or method error.

      • Mobile Phase Preparation: An error in preparing the mobile phase (wrong buffer pH or incorrect organic:aqueous ratio) is a frequent cause. Solution: Carefully remake the mobile phase.

      • Pump and Flow Rate Issues: Check that the flow rate is set correctly. Random shifts can be caused by pump malfunctions, such as faulty check valves or leaks, leading to an inconsistent mobile phase composition being delivered.[12][13] Solution: Purge the pump, check for leaks (look for salt deposits from buffers), and listen for any unusual pump noises.[7]

      • Buffer Control: For ionizable analytes like benzoic acid derivatives, poor pH control is a major cause of retention instability.[13] Solution: Ensure you are using a buffer and that its pKa is within ±1 unit of your target mobile phase pH to provide adequate buffering capacity.[2]

Essential Protocols & Best Practices

Protocol: HPLC Column Washing and Regeneration

Contamination from sample matrices can build up on the column, leading to high backpressure, poor peak shape, and retention time shifts.[13] A guard column is the best preventative measure, but regular washing is also crucial.[13]

Step-by-Step Washing Procedure (for Reversed-Phase C18 Columns):

Note: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the detector cell.[3]

  • Flush Buffer: Wash the column with 20-30 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Phosphate Buffer, wash with 50:50 Acetonitrile:Water).

  • Flush with 100% Organic: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.

  • For Severe Contamination (Optional): If pressure remains high, a sequence of stronger, miscible solvents can be used. A common sequence is:

    • Isopropanol

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Hexane (Important: When using immiscible solvents like Hexane, you must flush back through the series with an intermediate solvent like Isopropanol before returning to your reversed-phase mobile phase).

  • Re-equilibrate: Flush with your initial mobile phase (including buffer) for at least 20 column volumes or until the baseline is stable.

Best Practice: Sample Preparation

Proper sample preparation is critical to prevent many common HPLC problems.

  • Filtration: Always filter your samples through a 0.45 µm or 0.22 µm filter to remove particulate matter that can clog the column inlet frit.

  • Solvent Matching: As mentioned, dissolve your sample in a solvent that is as close in composition to the mobile phase as possible.[7]

  • Solid-Phase Extraction (SPE): For complex matrices (e.g., biological fluids, food extracts), use SPE to clean up the sample and remove interfering compounds before injection. This significantly extends column life and improves data quality.[13]

References

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 23, 2026, from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 23, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 23, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 23, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 23, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved January 23, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved January 23, 2026, from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved January 23, 2026, from [Link]

  • LCGC International. (n.d.). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. Retrieved January 23, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved January 23, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved January 23, 2026, from [Link]

  • Kožuszniková, E., Bittová, M., & Kubáň, P. (2016). Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. In V. Maier (Ed.), Advances in chromatography and electrophoresis & Chiranal 2016. Palacký University, Olomouc.
  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved January 23, 2026, from [Link]

  • Fazio, A., et al. (2019). Computation of the pKa Values of Gallic Acid and Its Anionic Forms in Aqueous Solution. MDPI.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Salicylic Acid. Retrieved January 23, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. Retrieved January 23, 2026, from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved January 23, 2026, from [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved January 23, 2026, from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved January 23, 2026, from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Retrieved January 23, 2026, from [Link]

  • LCGC International. (2005, July 1). Peak Fronting, Column Life and Column Conditioning. Retrieved January 23, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling Reactions Involving Benzoic Acids

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving benzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving benzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when a carboxylic acid moiety is present on either the aryl halide or the organoboron coupling partner. As a senior application scientist with extensive field experience, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the "why" behind common experimental challenges and their solutions.

Our approach is built on three pillars: Expertise , Trustworthiness , and Authoritative Grounding . We will explore the causality behind reaction failures, provide self-validating troubleshooting workflows, and ground our recommendations in authoritative, peer-reviewed literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when working with benzoic acid substrates in Suzuki couplings.

Q1: Why is my Suzuki coupling reaction with a benzoic acid substrate failing or giving low yields?

A1: This is the most frequent issue and often stems from one or more of the following factors:

  • Catalyst Inhibition/Deactivation: The primary culprit is often the carboxylic acid group itself. Under the basic conditions required for the Suzuki reaction, the benzoic acid is deprotonated to form a carboxylate anion. This carboxylate can act as a ligand, coordinating to the palladium center. This coordination can stabilize the palladium complex, hindering its catalytic activity and effectively "poisoning" the catalyst.[1]

  • Poor Solubility: Carboxy-substituted aryl halides or boronic acids, particularly as their carboxylate salts under basic conditions, may have poor solubility in common aprotic organic solvents like toluene or THF. This can create a heterogeneous mixture and significantly slow down the reaction rate.[2]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming your starting materials. The most common are:

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is particularly problematic with electron-rich or heteroaryl boronic acids and is accelerated by strong bases and the presence of water.[1]

    • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen in the reaction mixture.[1]

    • Protodehalogenation: The replacement of the halide on your starting material with a hydrogen atom, another common side reaction that consumes the electrophile.[1]

Q2: Can the carboxylic acid group itself react or be lost during the coupling?

A2: While the C-C coupling is the intended reaction, the carboxylic acid group is not entirely inert. Under certain conditions, particularly at high temperatures, a competing decarboxylative coupling can occur, where the carboxylic acid group is lost as CO₂ and the aryl group couples. However, standard Suzuki-Miyaura conditions are generally designed to avoid this pathway. If you observe significant decarboxylation, it's a sign that your reaction conditions are too harsh.

Q3: Do I need to protect the carboxylic acid group before the reaction?

A3: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a very common and effective strategy to prevent catalyst inhibition and improve solubility. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. This approach is highly recommended if direct coupling proves challenging.

Q4: How does the position of the carboxyl group (ortho, meta, para) affect the reaction?

A4: The position matters significantly:

  • Ortho isomers: An ortho-carboxyl group can present steric hindrance, potentially slowing down the oxidative addition or reductive elimination steps of the catalytic cycle. However, it can also participate in catalyst coordination, which can sometimes be beneficial if the right ligand is used but is often detrimental.

  • Meta and Para isomers: These generally have less steric impact. The primary challenge remains the electronic effect of the carboxyl group (electron-withdrawing) and the potential for catalyst inhibition by the corresponding carboxylate.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific problems encountered during your experiments.

Problem 1: Low or No Conversion of Starting Materials

Symptoms: TLC or LC-MS analysis shows predominantly unreacted aryl halide and/or boronic acid.

Logical Workflow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low or no conversion.

Causality and In-Depth Explanation:

  • Catalyst Deactivation by Carboxylate: The carboxylate formed in situ is a competing ligand. It can bind to the palladium center, creating a stable complex that is reluctant to participate in the catalytic cycle.[1] Bulky, electron-rich phosphine ligands like SPhos or XPhos are designed to form highly active and stable catalysts that are less susceptible to inhibition by competing ligands. They promote the desired catalytic steps (oxidative addition and reductive elimination) at a faster rate, outcompeting the deactivating coordination of the carboxylate.[3]

  • Insufficient Base: The Suzuki coupling requires a base to activate the boronic acid for the transmetalation step.[4][5] When your substrate contains a carboxylic acid, you must add at least one extra equivalent of base to neutralize it before the base can perform its catalytic role. Using a weaker base like NaHCO₃ may not be sufficient to both deprotonate the acid and facilitate transmetalation effectively. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often excellent choices as they are strong enough for the reaction but generally do not cause hydrolysis of ester groups if present.

  • Solubility Issues: The sodium or potassium salt of your benzoic acid derivative may not be soluble in pure toluene. A biphasic system, such as Toluene/Water or Dioxane/Water, can be highly effective. The base and the carboxylate salt reside primarily in the aqueous phase, while the catalyst and the bulk of the organic reagents are in the organic phase. Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

Problem 2: Significant Formation of Side Products

Symptoms: TLC or LC-MS shows the desired product along with significant amounts of other compounds, such as the deboronated starting material or homocoupled biaryl.

Troubleshooting Strategies for Side Product Formation:

Side ProductCommon Cause(s)Recommended Solution(s)
Protodeboronation (Ar-B(OH)₂ → Ar-H)1. Presence of excess water/protons.2. Base is too strong or reaction time is too long.3. Inherently unstable boronic acid (e.g., some heteroaryls).1. Use anhydrous solvents and a dry base (e.g., finely powdered, dried K₃PO₄).2. Switch to a milder base like KF.3. Use the corresponding boronic ester (e.g., pinacol ester) for greater stability.[1]
Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar)1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Ensure the reaction setup is rigorously degassed (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes).2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Protodehalogenation (Ar-X → Ar-H)1. Presence of a hydride source.2. Interruption of the catalytic cycle after oxidative addition.1. Avoid alcoholic solvents if this is a major issue.2. Ensure the transmetalation step is efficient by using an appropriate excess of the boronic acid (1.2-1.5 equiv.) and a suitable base.

Part 3: Recommended Reaction Conditions & Protocols

While every substrate pairing is unique, the following conditions provide a robust starting point for the Suzuki coupling of benzoic acid derivatives.

Summary of Recommended Starting Conditions
ParameterRecommended ChoiceRationale & Key Considerations
Aryl Halide Ar-I or Ar-BrReactivity order is I > Br > OTf >> Cl. Aryl chlorides are significantly less reactive and require specialized, highly active catalyst systems.[6]
Palladium Source Pd₂(dba)₃ (a Pd(0) source) or Pd(OAc)₂ (a Pd(II) precatalyst)Both are effective. Pd(OAc)₂ is often cheaper and more air-stable. Modern pre-formed catalysts (e.g., SPhos G3) are also excellent and simplify reaction setup.
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs)These ligands accelerate the rate-limiting oxidative addition and promote reductive elimination, increasing overall catalyst efficiency and stability.[3] Standard PPh₃ is often insufficient.
Base K₃PO₄, Cs₂CO₃, or K₂CO₃ (3.0 equivalents)Use at least 2 equivalents to facilitate transmetalation and 1 equivalent to neutralize the benzoic acid. These bases offer a good balance of reactivity without promoting excessive side reactions.
Solvent Dioxane/H₂O (e.g., 5:1 v/v) or Toluene/H₂O (e.g., 10:1 v/v)Aprotic solvents are preferred. A small amount of water helps dissolve the base and facilitates the reaction.
Temperature 80–110 °CStart around 80-90 °C and increase if the reaction is sluggish. Monitor for potential decarboxylation at higher temperatures.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen-induced homocoupling and catalyst degradation.
Experimental Protocol 1: Coupling of a Halobenzoic Acid

This protocol describes the synthesis of biphenyl-4-carboxylic acid from 4-bromobenzoic acid and phenylboronic acid, adapted from literature procedures that demonstrate high efficiency in aqueous media.[7]

Reaction:

Materials:

  • 4-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%) or other suitable Pd catalyst/ligand system

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Distilled Water (5.0 mL)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and K₂CO₃ (3.0 mmol).

  • Add 5.0 mL of distilled water.

  • Stir the mixture vigorously at room temperature under an air atmosphere. (Note: While many Suzuki reactions require inert conditions, this specific water-based system has been shown to be effective in air). For more sensitive substrates, degassing and an inert atmosphere are strongly recommended.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1.5-2.5 hours.[7]

  • Work-up: Upon completion, acidify the reaction mixture with dilute HCl to a pH of ~3-4. This will precipitate the biphenyl-4-carboxylic acid product.

  • Filter the resulting precipitate and wash thoroughly with distilled water to remove inorganic salts.

  • The collected solid can be further purified by dissolving in a suitable organic solvent (e.g., ethyl acetate), drying with Na₂SO₄, filtering, and evaporating the solvent.

Experimental Protocol 2: Coupling of a Carboxyphenylboronic Acid

This protocol details the large-scale synthesis of a biphenyl carboxylic acid derivative using 4-carboxyphenylboronic acid, showcasing a robust industrial process.[8]

Reaction:

Materials:

  • 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.1 equiv)

  • Pd/C (10 wt% Pd on carbon, ~0.01 equiv) or Pd(PPh₃)₄ (0.02 equiv)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • Solvent: Methanol/Water (MeOH/H₂O) or Dimethoxyethane/Water (DME/H₂O)

Procedure:

  • Charge a reaction vessel with 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, 4-carboxyphenylboronic acid, and Na₂CO₃.

  • Add the solvent system (e.g., a mixture of MeOH and H₂O).

  • Purge the vessel with an inert gas (Nitrogen or Argon).

  • Add the palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄).

  • Heat the mixture to reflux (typically 65-85 °C depending on the solvent system) with vigorous stirring.

  • Monitor the reaction for completion by HPLC.

  • Work-up: Upon completion, cool the mixture and filter off the catalyst (if using Pd/C).

  • Acidify the filtrate with aqueous HCl to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry under vacuum. This procedure has been successfully scaled to produce multikilogram quantities with high yield (82%) and low residual palladium levels.[8]

Part 4: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to rational troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_biaryl BX3 B(OH)₃ + X⁻ Transmetal->BX3 RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Biaryl Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd ArB R²-B(OH)₃⁻ (Activated Boronate) ArB->Transmetal Base Base (e.g., OH⁻) Base->ArB BoronicAcid R²-B(OH)₂ BoronicAcid->ArB

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][5][9]

Mechanism of Carboxylate Inhibition

When a benzoic acid substrate is present, it is deprotonated by the base. The resulting carboxylate anion can coordinate to the Pd(II) intermediate formed after oxidative addition. This can lead to a stable, off-cycle palladium-carboxylate complex, which may be slow to proceed to the transmetalation step, thereby inhibiting the overall reaction.

Catalyst_Inhibition cluster_cycle On-Cycle Pathway cluster_offcycle Off-Cycle Inhibition PdII_halide R¹-Pd(II)L₂-X Transmetal Transmetalation with R²B(OH)₃⁻ PdII_halide->Transmetal Inactive_Complex [R¹-Pd(II)L₂(OOC-Ar)] (Stable, Off-Cycle Complex) PdII_halide->Inactive_Complex + Carboxylate - Halide PdII_biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_biaryl Carboxylate Ar-COO⁻

Caption: Plausible mechanism for catalyst inhibition by carboxylate anions.

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Royal Society of Chemistry. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

Sources

Troubleshooting

Stability problems of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid in solution.

Technical Support Center: 3-Fluoro-4-(4-T-butylphenyl)benzoic acid This guide is designed for researchers, scientists, and drug development professionals to address the potential stability challenges of 3-Fluoro-4-(4-T-b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

This guide is designed for researchers, scientists, and drug development professionals to address the potential stability challenges of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid in solution. Given the absence of extensive public stability data for this specific molecule, this document synthesizes field-proven insights and established principles of medicinal chemistry to provide a robust framework for its handling and experimental use.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is primarily influenced by four key factors: the choice of solvent, the pH of the medium, exposure to light, and the storage temperature. The molecule's structure, featuring a carboxylic acid group, a fluorine substituent, and a biphenyl-like system, dictates its susceptibility to these conditions.[1]

Q2: What is the most suitable solvent for preparing a long-term stock solution?

A2: For long-term storage, an anhydrous, aprotic organic solvent is highly recommended. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices. The rationale is to create an environment that minimizes potential degradation pathways:

  • Anhydrous: The absence of water precludes hydrolysis of any susceptible bonds.

  • Aprotic: The solvent does not have protons to donate, which is generally favorable for the stability of a carboxylic acid. Stock solutions in these solvents should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.

Q3: I dissolved the compound in an aqueous buffer for my assay, but a precipitate formed over time. Is this degradation?

A3: Not necessarily. This is more likely a solubility issue rather than chemical degradation. 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is a lipophilic molecule due to the tert-butylphenyl group and has limited aqueous solubility.[2] When a concentrated organic stock solution is diluted into an aqueous buffer, the compound can crash out if its solubility limit is exceeded. Always prepare aqueous solutions fresh and consider using a small percentage of a co-solvent (like DMSO or ethanol, typically <1% v/v for cell-based assays) to maintain solubility.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution is critical. The carboxylic acid group has a pKa that will influence its ionization state. While specific data is unavailable, related benzoic acids have pKa values in the acidic range.[3][4]

  • Acidic pH (pH < 4): The compound will be predominantly in its neutral, protonated form. This state is often less water-soluble but may be generally stable.

  • Neutral to Basic pH (pH > 6): The compound will deprotonate to form the carboxylate salt, which is typically more water-soluble. However, extreme pH levels (both highly acidic and basic) can accelerate degradation pathways for many pharmaceutical compounds. For experimental consistency, it is crucial to use a well-buffered system and to evaluate stability within your specific assay's pH range.

Q5: Are there any known degradation pathways I should be aware of?

A5: While specific degradation pathways for this molecule are not documented in the literature, we can infer potential risks based on its structure. The C-F bond is generally very stable.[5] The most probable non-metabolic degradation pathways in solution would likely involve:

  • Oxidation: The electron-rich aromatic rings could be susceptible to oxidation, especially if exposed to air, metal ions, or certain buffer components over long periods.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions. It is prudent to protect solutions from light.[6] Definitive identification of degradation products requires analytical techniques like LC-MS.[7]

Part 2: Troubleshooting Guide for Experimental Instability

This section provides structured guidance for identifying and resolving stability-related issues encountered during experimentation.

Issue 1: Inconsistent or Diminishing Biological Activity in Assays

You observe that freshly prepared solutions of the compound yield expected results, but activity decreases if the solution is stored for several hours or days.

  • Underlying Cause: This strongly suggests time-dependent degradation of the active compound, leading to a lower effective concentration.[1]

  • Troubleshooting Workflow: Implement a preliminary stability study using High-Performance Liquid Chromatography (HPLC). This allows you to quantify the amount of the parent compound remaining over time.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_eval Evaluation prep Prepare fresh solution in experimental buffer t0 Inject into HPLC immediately (Time = 0 Analysis) prep->t0 Establish baseline store Store aliquots of the solution under various conditions (e.g., Benchtop, 4°C, 37°C) t0->store t1 Inject aliquot at Time = 1 hr store->t1 t_n Inject aliquot at Time = N hrs (e.g., 4, 8, 24 hrs) compare Compare peak area of parent compound across all time points t_n->compare calc Calculate % Recovery vs. T=0 compare->calc conclusion Determine acceptable solution lifetime calc->conclusion cluster_stress Stress Conditions parent Stock Solution of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid acid Acidic (e.g., 0.1 M HCl) parent->acid base Basic (e.g., 0.1 M NaOH) parent->base oxid Oxidative (e.g., 3% H₂O₂) parent->oxid thermal Thermal (e.g., 80°C) parent->thermal photo Photolytic (ICH Q1B Guidelines) [10] parent->photo analysis Analyze All Samples by LC-MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis result Identify Mass of Degradants & Characterize Degradation Profile analysis->result

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Poorly Soluble Benzoic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of working with poorly soluble benzoic acid derivatives. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experimental choices are informed and effective.

Section 1: Troubleshooting & FAQs

This section is designed to address common problems encountered during the solubilization of benzoic acids.

Q1: My benzoic acid derivative won't dissolve in water. What is the first thing I should try?

A1: The initial and often most effective approach is to adjust the pH of your aqueous solution. Benzoic acid is a weak acid and its solubility is highly dependent on the pH of the medium.[1]

The Core Principle: Ionization

In its undissociated (protonated) form (C₆H₅COOH), benzoic acid is poorly soluble in water due to the nonpolar benzene ring.[2][3] By increasing the pH to a value above the pKa of the benzoic acid (which is approximately 4.2), you deprotonate the carboxylic acid group, forming the highly soluble benzoate anion (C₆H₅COO⁻).[1][4][5] This charged species is much more polar and readily interacts with water molecules.

Troubleshooting Protocol: pH Adjustment

  • Determine the pKa: If you are working with a substituted benzoic acid, its pKa may differ from that of benzoic acid. It is crucial to know the pKa of your specific compound.

  • Prepare a Stock Solution of Base: Use a common base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a known concentration (e.g., 0.1 M or 1 M).

  • Initial Dispersion: Disperse your benzoic acid derivative in water. You will likely observe a suspension.

  • Gradual pH Increase: While stirring, add the base solution dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Observe Dissolution: As the pH approaches and surpasses the pKa of your benzoic acid, you should observe the solid dissolving.

  • Target pH: Aim for a final pH that is at least 1-2 units above the pKa to ensure complete ionization and dissolution.

Causality Check: If your compound still does not dissolve after adjusting the pH, consider the possibility that it may have very low intrinsic solubility or that other factors are at play.

Q2: I've adjusted the pH, but the solubility is still not sufficient for my needs. What's my next step?

A2: If pH adjustment alone is insufficient, the use of co-solvents is a widely employed and effective secondary strategy.

The Mechanism of Co-solvency

Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system.[6] This change in polarity reduces the interfacial tension between the aqueous solvent and the hydrophobic solute, making it easier for the nonpolar parts of the benzoic acid molecule to be solvated.[6]

Commonly Used Co-solvents for Benzoic Acids:

  • Ethanol[7]

  • Glycerol[6]

  • Propylene glycol

  • Polyethylene glycols (PEGs)

Experimental Workflow: Co-solvent Selection and Optimization

CoSolvent_Workflow A Select Candidate Co-solvents B Prepare Stock Solutions (e.g., 10%, 20%, 30% v/v in water) A->B C Determine Solubility in Each Co-solvent Mixture B->C D Analyze Data and Select Optimal Co-solvent and Concentration C->D E Validate in Final Formulation D->E

Caption: A streamlined workflow for selecting and optimizing a co-solvent system.

Quantitative Impact of Co-solvents on Benzoic Acid Solubility

Co-solvent SystemTemperature (°C)Benzoic Acid Solubility ( g/100g solvent)Reference
Water250.34[4]
20% Ethanol in Water25Increased[8]
40% Ethanol in Water25Further Increased[8]
20% Glycerol in Water30Increased[6]
40% Glycerol in Water30Further Increased[6]

Note: The exact solubility values can vary based on experimental conditions. The table illustrates the general trend of increased solubility with the addition of a co-solvent.

Q3: Are there more advanced techniques for highly insoluble benzoic acid derivatives, particularly for pharmaceutical applications?

A3: Yes, for challenging compounds, salt formation and complexation are powerful techniques to significantly enhance solubility.

1. Salt Formation

For ionizable drugs like benzoic acids, forming a salt is a very effective way to increase solubility and dissolution rate.[9] This is a common strategy in drug development.[10]

  • Principle: By reacting the acidic benzoic acid with a suitable base, a salt is formed. This salt is an ionic compound that readily dissociates in water, leading to a much higher aqueous solubility compared to the free acid.[5]

  • Common Salt Formers for Acidic Drugs: Sodium, potassium, calcium, and meglumine are frequently used counterions.[10]

2. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble molecules, like benzoic acid, forming an inclusion complex.[11][12]

  • Mechanism: The hydrophobic part of the benzoic acid molecule is held within the cyclodextrin's nonpolar cavity, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to be water-soluble.[11]

  • Common Cyclodextrins: β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are often used.[13]

Visualizing Cyclodextrin Complexation

Cyclodextrin_Complexation cluster_2 Water-Soluble Inclusion Complex A Benzoic Acid C Benzoic Acid-Cyclodextrin Complex A->C + B Cyclodextrin B->C

Sources

Troubleshooting

Identifying side products in the synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid.

Technical Support Center: Synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid Welcome to the technical support center for the synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the synthesis, focusing on the identification and mitigation of process-related impurities.

Overview of Synthesis

The most prevalent and industrially scalable method for synthesizing 3-Fluoro-4-(4-T-butylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[1][2]

For this specific target, the key reagents are 4-Bromo-3-fluorobenzoic acid (the aryl halide partner) and (4-tert-butylphenyl)boronic acid (the organoboron partner).

Synthesis_Overview ArylHalide 4-Bromo-3-fluorobenzoic acid Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) ArylHalide->Conditions BoronicAcid (4-tert-butylphenyl)boronic acid BoronicAcid->Conditions Product 3-Fluoro-4-(4-T-butylphenyl)benzoic acid Conditions->Product

Caption: General Suzuki-Miyaura coupling scheme for the target molecule.

While the Suzuki coupling is highly versatile, it is not without its challenges. The reaction mechanism is a complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] Deviations from this primary pathway can lead to a variety of side products that complicate purification and reduce yield. This guide will help you identify and troubleshoot these issues.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common impurities and experimental observations in a Q&A format.

Q1: My crude reaction mixture shows a significant non-polar impurity by TLC/LC-MS. What is it and why did it form?

A1: This is very likely the homocoupling product of your boronic acid, 4,4'-di-tert-butyl-1,1'-biphenyl.

  • Identification: This symmetrical biaryl is highly non-polar and readily identified by its mass (MW: 266.42 g/mol ) and characteristic 1H NMR spectrum, which shows a simple set of aromatic signals and a prominent singlet for the 18 equivalent protons of the two t-butyl groups.[3][4][5]

  • Causality (Mechanism): Homocoupling of boronic acids is a well-known side reaction in Suzuki couplings.[6][7] It is often promoted by the presence of molecular oxygen (O₂) or if a Pd(II) precatalyst is used without sufficient reduction to the active Pd(0) state.[6][7][8] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then preferentially catalyzes the coupling of two boronic acid molecules.[6][7]

    • 2 Ar-B(OH)₂ + Pd(II) → Ar-Ar + Pd(0) + 2 B(OH)₃

  • Troubleshooting & Mitigation:

    • Thorough Degassing: Before adding the catalyst, rigorously degas your solvent and reaction mixture. This is the most critical step. Use a "freeze-pump-thaw" cycle (at least 3 times) for best results, or sparge with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

    • Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄. If you must use a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions promote its in-situ reduction to Pd(0) before the boronic acid has a chance to homocouple.

    • Control Reaction Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the statistical probability of homocoupling. A slight excess (1.1-1.3 equivalents) is usually sufficient.

Q2: I've isolated a byproduct with a mass corresponding to the loss of the boronic acid group (Ar-B(OH)₂ → Ar-H). What is this impurity?

A2: You are observing the result of protodeboronation. The impurity is tert-butylbenzene.

  • Identification: This is a volatile, non-polar impurity with a molecular weight of 134.22 g/mol . Its 1H NMR is simple, showing aromatic protons and a characteristic 9-proton singlet for the t-butyl group around 1.3 ppm.[9][10]

  • Causality (Mechanism): Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid moiety with a hydrogen atom.[11][12] This side reaction is often catalyzed by the base and water present in the Suzuki reaction mixture, and its rate can be highly dependent on pH and temperature.[11][12][13] For electron-rich boronic acids, this can be a significant competing pathway.

  • Troubleshooting & Mitigation:

    • Choice of Base: While strong bases are needed to activate the boronic acid for transmetalation, overly harsh basic conditions can accelerate protodeboronation.[14] Consider using a milder base like KF or Cs₂CO₃ instead of stronger hydroxides if this is a persistent issue.

    • Anhydrous Conditions (with caution): While Suzuki reactions often benefit from some water, excessive water can promote this side reaction. Using anhydrous solvents and carefully dried reagents can help, but may slow down the desired coupling. A mixed solvent system (e.g., Dioxane:Water 4:1) is often a good compromise.

    • Use Boronic Esters: Boronate esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[11] Consider preparing the (4-tert-butylphenyl)boronic acid pinacol ester as an alternative coupling partner.

Q3: My reaction is sluggish, and I'm left with a lot of unreacted 4-Bromo-3-fluorobenzoic acid. What could be the problem?

A3: Incomplete reaction or catalyst deactivation are the most likely causes. You may also be forming a dehalogenated side product, 3-Fluorobenzoic acid.

  • Identification of Dehalogenation: The dehalogenated product, 3-Fluorobenzoic acid, will have a molecular weight of 140.11 g/mol . It can be identified by comparing its HPLC retention time and mass spectrum to an authentic standard.

  • Causality (Mechanism):

    • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. Insufficiently inert atmosphere can lead to oxidation and precipitation as "palladium black," a less active form.

    • Poor Substrate Reactivity: While aryl bromides are generally good substrates, the electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the rate of oxidative addition.[2][6]

    • Dehalogenation: This side reaction occurs when the aryl halide, after oxidative addition to the palladium center, undergoes reductive elimination with a hydride source instead of transmetalating with the boronic acid.[6] The hydride source can sometimes be the solvent (e.g., alcohols) or impurities.

  • Troubleshooting & Mitigation:

    • Ligand Choice: For challenging substrates, standard ligands like PPh₃ may not be optimal. Consider using more electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos) which can accelerate both oxidative addition and reductive elimination, increasing catalyst turnover and preventing deactivation.[15]

    • Temperature Control: Ensure the reaction is heated to an appropriate temperature (typically 80-100 °C for dioxane/water systems) to drive the reaction to completion. Monitor by TLC or LC-MS until the starting aryl halide is consumed.[15]

    • Reagent Quality: Ensure the purity of your starting materials, solvents, and base. Impurities can poison the catalyst.

Impurity Summary & Identification

The following table summarizes the key potential side products, their properties, and primary identification methods.

Impurity NameStructureMW ( g/mol )Formation PathwayKey Analytical Signature (1H NMR)
4,4'-di-tert-butyl-1,1'-biphenyl (CH₃)₃C-C₆H₄-C₆H₄-C(CH₃)₃266.42Boronic Acid HomocouplingProminent singlet for 18H (~1.3-1.4 ppm)
tert-butylbenzene (CH₃)₃C-C₆H₅134.22ProtodeboronationProminent singlet for 9H (~1.3 ppm)
3-Fluorobenzoic acid F-C₆H₄-COOH140.11Dehalogenation of Aryl HalideAbsence of t-butyl signal; complex aromatic splitting
Biphenyl C₆H₅-C₆H₅154.21Homocoupling (from Phenylboronic acid impurity)Absence of t-butyl and fluoro signals

Logical Troubleshooting Workflow

When faced with a suboptimal reaction outcome, a systematic approach is crucial. The following workflow can help diagnose and solve common issues.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Mixture (TLC, LC-MS, 1H NMR) CheckYield Is Yield > 80% and Purity > 95%? Start->CheckYield Success Proceed to Purification & Characterization CheckYield->Success Yes IdentifyImpurity Identify Major Impurity (Mass Spec & NMR) CheckYield->IdentifyImpurity No Homocoupling Homocoupling Product (e.g., 4,4'-di-t-butylbiphenyl) IdentifyImpurity->Homocoupling Protodeboronation Protodeboronation Product (e.g., t-butylbenzene) IdentifyImpurity->Protodeboronation LowConversion Low Conversion / Unreacted Starting Material IdentifyImpurity->LowConversion SolveHomocoupling Action: 1. Improve Degassing 2. Use Pd(0) Catalyst 3. Check Reagent Purity Homocoupling->SolveHomocoupling SolveProto Action: 1. Use Milder Base (e.g., KF) 2. Use Boronate Ester 3. Minimize Water Content Protodeboronation->SolveProto SolveConversion Action: 1. Use Buchwald Ligand 2. Increase Temperature 3. Verify Catalyst Activity LowConversion->SolveConversion

Caption: A systematic workflow for troubleshooting the synthesis.

Analytical Protocols

Accurate identification of impurities is paramount.[][17][18][19]

Protocol 1: LC-MS Analysis of Crude Reaction Mixture
  • Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture with 1 mL of water and 1 mL of ethyl acetate. Vortex thoroughly. Dilute a portion of the organic layer in a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration (~1 mg/mL).

  • HPLC Conditions (General):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Analysis: Scan for the expected molecular ions [M+H]⁺ or [M-H]⁻ of the product, starting materials, and potential side products listed in the table above.

Protocol 2: 1H NMR Analysis for Impurity Identification
  • Workup: After the reaction is complete, perform a standard aqueous workup.[15] Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Sample Preparation: Dissolve the crude residue in a deuterated solvent (CDCl₃ or DMSO-d₆).

  • Analysis: Acquire a standard 1H NMR spectrum (400 MHz or higher is recommended).

    • Look for the characteristic singlet of the t-butyl group(s) for homocoupling or protodeboronation products.

    • Integrate the impurity signals relative to a known product signal to estimate the relative percentages.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ACS Publications. (2021). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • PubChem. 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. [Link]

  • Mol-Instincts. t-Butylbenzene | C10H14 | MD Topology | NMR | X-Ray. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. [Link]

  • PubChem. 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • NIH National Center for Biotechnology Information. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]

  • PubChem. 4-Bromo-3-fluorobenzoic acid. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • iChemical. 4,4'-Di-tert-butylbiphenyl, CAS No. 1625-91-8. [Link]

  • ACS Publications. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Enantia. Impurity profiling and synthesis of standards. [Link]

  • CordenPharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ChemRxiv. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Chegg.com. (2021). 4,4'-DI-TERT-BUTYL BIPHENYL 'H NMR. [Link]

Sources

Optimization

Technical Support Center: Navigating the Challenges of Purifying Fluorinated Organic Compounds

Welcome to the technical support center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by organofluorine molecules. The introduction of fluorine into an organic scaffold dramatically alters its physicochemical properties, often complicating standard purification protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, enhance your purification strategies, and ensure the integrity of your compounds.

Section 1: Understanding the Fluorine Factor in Purification

The high electronegativity, small size, and low polarizability of the fluorine atom, along with the strength of the carbon-fluorine bond, impart unique characteristics to fluorinated molecules that directly impact their behavior during purification.

  • Altered Polarity and Elution Behavior: The effect of fluorination on a molecule's polarity is not always intuitive. While a single fluorine atom can increase polarity due to the C-F bond dipole, polyfluorination often leads to a decrease in intermolecular interactions and can increase lipophilicity. This can result in unexpected elution orders in chromatography.

  • Unique Intermolecular Interactions: Fluorinated compounds can exhibit weak hydrogen bonding with appropriate donors and can also participate in dipole-dipole interactions. These forces can influence crystal packing and solubility, making crystallization challenging.

  • Azeotrope Formation: Fluorinated compounds, particularly those with high volatility, have a propensity to form azeotropes with common organic solvents, complicating purification by distillation.

  • Reactivity and Stability: The stability of the C-F bond is high, but the presence of fluorine can activate other parts of the molecule. Some fluorinated compounds may be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.

Section 2: Troubleshooting Guide for Chromatography

Chromatography is the workhorse of purification in organic synthesis. However, the unique properties of fluorinated compounds often lead to common issues like poor separation and peak tailing.

FAQ 1: My fluorinated compound is eluting much faster/slower than expected in reversed-phase HPLC. What's happening?

Answer: This is a common observation stemming from the complex interplay of polarity and "fluorophilicity." Highly fluorinated segments of a molecule can be "fluorous," meaning they have an affinity for other fluorinated molecules and a phobia towards hydrocarbons and polar solvents.

  • Unexpected Early Elution: In reversed-phase chromatography (e.g., C18 column), highly fluorinated compounds may have minimal interaction with the hydrocarbon stationary phase and elute quickly, even if the molecule has a high molecular weight.

  • Unexpected Late Elution: If the molecule contains polar functional groups in addition to fluorine, intramolecular interactions or interactions with residual silanols on the stationary phase can lead to longer retention times.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • For early eluting compounds, decrease the organic content of the mobile phase.

    • Consider using a fluorinated alcohol, like trifluoroethanol (TFE), as a mobile phase modifier. TFE can improve peak shape and retention for some fluorinated compounds.

  • Change the Stationary Phase:

    • Fluorinated Phases (e.g., F-C8, PFP): These columns are specifically designed for the separation of fluorinated compounds and can provide alternative selectivity compared to traditional C18 columns. They can increase the retention of highly fluorinated molecules.

    • Polar-Embedded Phases: For compounds with both fluorinated and polar moieties, these phases can offer a balanced interaction and improve peak shape.

FAQ 2: I'm observing significant peak tailing with my fluorinated amine/heterocycle on a silica gel column. How can I fix this?

Answer: Peak tailing for basic fluorinated compounds is often due to strong interactions with acidic silanol groups on the silica surface. The electron-withdrawing nature of fluorine can reduce the basicity of nearby amines, but strong interactions can still occur.

Troubleshooting Flowchart:

G start Peak Tailing Observed for Fluorinated Base q1 Is the compound stable on silica? (Run 2D TLC) start->q1 q2 Add a basic modifier to the eluent. (e.g., 0.1-1% Et3N or NH4OH) q1->q2 Yes sol3 Compound is degrading. Use an alternative purification method: - Crystallization - Distillation (if applicable) - Preparative TLC with deactivated silica q1->sol3 No a1_yes Yes a1_no No q3 Did peak shape improve? q2->q3 sol1 Optimize modifier concentration. Proceed with purification. q3->sol1 Yes sol2 Consider alternative stationary phases: - Alumina (basic or neutral) - Deactivated silica gel - Florisil q3->sol2 No a3_yes Yes a3_no No

Caption: Troubleshooting peak tailing for fluorinated bases.

Experimental Protocol: Deactivating Silica Gel

  • Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexane).

  • Add 1-2% (v/v) of triethylamine or a saturated aqueous solution of ammonium hydroxide to the slurry.

  • Stir the slurry for 30 minutes.

  • Pack the column with the treated silica gel slurry.

  • Equilibrate the column with your mobile phase containing a small amount (0.1-0.5%) of the basic modifier.

Section 3: Troubleshooting Guide for Crystallization

Crystallization is an excellent method for obtaining highly pure fluorinated compounds, but their unique properties can make forming high-quality crystals challenging.

FAQ 3: My fluorinated compound "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common when the compound is too soluble in the chosen solvent or when cooling is too rapid.

Strategies to Overcome Oiling Out:

  • Solvent Selection is Key:

    • Use a solvent system where the compound has lower solubility. If it oils out from a single solvent, try a binary or ternary solvent system. A common approach is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed.

    • Fluorinated Solvents: For highly fluorinated compounds, consider using a fluorinated solvent (e.g., perfluorohexane) as the anti-solvent.

  • Slow Down the Crystallization Process:

    • Slow Cooling: Instead of placing the solution directly in an ice bath or freezer, allow it to cool slowly to room temperature, and then gradually cool it further.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely capped vial.

    • Vapor Diffusion: Place a vial containing a concentrated solution of your compound inside a larger sealed chamber containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

Table 1: Common Solvent Systems for Crystallization of Fluorinated Compounds

Compound ClassGood Solvents (for dissolution)Poor Solvents (Anti-solvents)
Moderately Fluorinated AromaticsDichloromethane, Ethyl Acetate, AcetoneHexane, Heptane, Toluene
Highly Fluorinated AliphaticsPerfluorohexane, Fluorinated EthersHexane, Dichloromethane
Fluorinated Alcohols/AcidsMethanol, Ethanol, WaterDiethyl Ether, Dichloromethane

Section 4: Dealing with Azeotropes and Residual Reagents

FAQ 4: I suspect my fluorinated product has formed an azeotrope with the reaction solvent. How can I purify it?

Answer: Azeotropes are mixtures that boil at a constant temperature and have the same composition in the liquid and vapor phases, making separation by simple distillation impossible.

Methods to Break Azeotropes:

  • Azeotropic Distillation: Introduce a third component, an "entrainer," that forms a new, lower-boiling azeotrope with one of the original components. This new azeotrope is then distilled off, leaving the desired product behind. For example, cyclohexane can be used to break the ethanol/water azeotrope.

  • Pressure-Swing Distillation: The composition of an azeotrope can be pressure-dependent. By running two distillation columns at different pressures, it's possible to separate the components. This is effective for azeotropes like THF/water.

  • Alternative Purification: If distillation is not feasible, switch to a different purification method that does not rely on boiling point differences, such as chromatography or crystallization.

FAQ 5: How do I safely and effectively remove residual fluorinating reagents like DAST or Selectfluor®?

Answer: Residual fluorinating reagents can be reactive and interfere with subsequent steps or biological assays. Proper quenching and workup are crucial.

Experimental Protocol: Quenching Excess DAST

Safety First: This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The quenching of DAST is exothermic and releases gas.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Prepare Quench Solution: Have a beaker of saturated aqueous sodium bicarbonate (NaHCO₃) solution, also cooled in an ice bath, ready.

  • Slow Addition: Slowly and carefully add the reaction mixture dropwise to the stirred, cold NaHCO₃ solution. Caution: Vigorous gas evolution (CO₂) will occur. Control the rate of addition to manage the effervescence.

  • Complete Quenching: Continue stirring the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure all residual DAST has been quenched.

  • Workup: Proceed with a standard aqueous workup, separating the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent to recover any dissolved product.

Removing Selectfluor® and its Byproducts:

  • Selectfluor® and its byproducts are generally water-soluble. A thorough aqueous wash during the workup is usually sufficient to remove them.

  • For stubborn cases, a wash with a dilute aqueous solution of sodium bisulfite can help reduce any residual oxidant.

Section 5: Advanced Purification and Purity Analysis

FAQ 6: When should I consider using Supercritical Fluid Chromatography (SFC) for my fluorinated compound?

Answer: SFC is an excellent alternative to HPLC and flash chromatography, particularly for:

  • Chiral Separations: SFC often provides superior resolution and faster run times for the separation of fluorinated enantiomers.

  • Volatile or Thermally Labile Compounds: The use of supercritical CO₂ as the mobile phase allows for lower operating temperatures and easy removal of the mobile phase, which is ideal for sensitive compounds.

  • "Greener" Purification: SFC significantly reduces the consumption of organic solvents compared to traditional HPLC.

SFC_Decision start Purification Challenge with Fluorinated Compound q1 Is the compound chiral? start->q1 q2 Is the compound volatile or thermally sensitive? start->q2 q3 Is green chemistry a high priority? start->q3 sfc Consider Supercritical Fluid Chromatography (SFC) q1->sfc Yes other Standard HPLC or Flash Chromatography may be suitable q1->other No q2->sfc Yes q2->other No q3->sfc Yes q3->other No

Caption: Decision tree for considering SFC.

FAQ 7: How can I use ¹⁹F NMR to accurately determine the purity of my fluorinated compound?

Answer: ¹⁹F NMR is a powerful tool for assessing the purity of organofluorine compounds due to its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and wide chemical shift range, which minimizes signal overlap.

Quantitative ¹⁹F NMR (qNMR) Protocol:

  • Choose a Suitable Internal Standard: The internal standard should:

    • Be highly pure and stable.

    • Have a simple ¹⁹F NMR spectrum (preferably a singlet).

    • Have a chemical shift that does not overlap with the analyte or impurities.

    • Be soluble in the same deuterated solvent as the analyte.

    • Common standards include trifluorotoluene, 1,4-dibromotetrafluorobenzene, and trifluoroacetic acid (TFA).

  • Sample Preparation:

    • Accurately weigh a known amount of your purified compound and the internal standard into an NMR tube.

    • Dissolve both in a suitable deuterated solvent.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁).

  • Data Processing and Calculation:

    • Carefully integrate the signals corresponding to your compound and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Area_analyte / N_analyte) / (Area_std / N_std) * (MW_analyte / MW_std) * (Mass_std / Mass_analyte) * Purity_std

    Where:

    • Area = Integral area of the NMR signal

    • N = Number of fluorine atoms giving rise to the signal

    • MW = Molecular weight

    • Mass = Weighed mass

    • Purity_std = Purity of the internal standard

References

  • Grice, K. A.; Groenenboom, M. C.; Manuel, J. D. A.; Sovereign, M. A.; Keith, J. A. Examining the Selectivity of Borohydride for Carbon Dioxide and Bicarbonate Reduction in Protic Conditions. Fuel2015 , 150, 139–145. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America2012 , 30 (7), 546-551. [Link]

  • Tarafder, A.; Guillarme, D.; Fekete, S.; Guiochon, G.
Troubleshooting

Technical Support Center: Optimizing Catalyst Performance for p-tert-Butylbenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of p-tert-butylbenzoic acid (PTBBA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of p-tert-butylbenzoic acid (PTBBA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst performance and troubleshooting common experimental challenges. Our focus is on the prevalent method of liquid-phase catalytic oxidation of p-tert-butyltoluene (PTBT).

Frequently Asked Questions (FAQs)

Q1: What is the most effective and commonly used catalyst for the synthesis of p-tert-butylbenzoic acid?

A1: The most widely documented and industrially preferred catalysts are cobalt-based salts.[1] Cobalt(II) acetate and cobalt naphthenate are frequently cited for their high activity and selectivity.[2][3] While other transition metals like manganese, chromium, or nickel can also be used, cobalt catalysts consistently provide the best results under optimized conditions.[2] For instance, studies have shown that cobalt naphthenate can achieve high purity (99.49%) of PTBBA at 140°C.[2] The catalyst, typically a Co(II) species, initiates a free-radical chain reaction, facilitating the oxidation of the methyl group on PTBT.

Q2: What is the role of the solvent in this reaction, and is a solvent-free approach viable?

A2: Solvents like acetic acid are often used to facilitate the reaction by ensuring a homogeneous mixture and aiding in the stabilization of the catalytic species.[3] However, using acetic acid introduces challenges, including equipment corrosion and the need for additional recovery steps post-synthesis.[4][5]

A solvent-free approach is not only viable but also offers significant advantages. In this method, the reactant, p-tert-butyltoluene (PTBT), serves as the reaction medium.[4][5] This simplifies the process, reduces equipment costs by eliminating the need for corrosion-resistant materials, and makes the workup more straightforward.[4][5] This approach has been successfully implemented on an industrial scale.[6]

Q3: What is the general reaction mechanism for the cobalt-catalyzed oxidation of p-tert-butyltoluene?

A3: The synthesis of p-tert-butylbenzoic acid from p-tert-butyltoluene is a free-radical chain reaction. The process is initiated by the cobalt catalyst, which facilitates the formation of radical species from the interaction between the hydrocarbon and the oxidant (molecular oxygen). The reaction proceeds through a series of intermediate products. A proposed serial reaction mechanism involves the initial oxidation of p-tert-butyltoluene to p-tert-butylbenzyl alcohol, which is then further oxidized to p-tert-butylbenzaldehyde, and finally to the desired p-tert-butylbenzoic acid.[7] The tert-butyl group remains intact as it lacks the alpha-hydrogen necessary for oxidation under these conditions.[8]

Troubleshooting Guide

Q1: My reaction shows low or stalled conversion of p-tert-butyltoluene (PTBT). What are the likely causes and solutions?

A1: Low conversion is a common issue that can often be traced back to several key parameters.

  • Cause 1: Insufficient Temperature: The oxidation reaction has a significant activation energy. Temperatures that are too low will result in a very slow reaction rate.[4]

    • Solution: Ensure the reaction temperature is within the optimal range of 135-155°C.[4][5] Some protocols even suggest a higher initiation temperature (150-155°C) for the first 30-60 minutes to ensure the reaction starts effectively, followed by a reduction to a maintenance temperature (135-145°C) for the remainder of the reaction to improve selectivity.[4][5]

  • Cause 2: Poor Mass Transfer of Oxidant: The reaction is dependent on the efficient mixing of the liquid phase (PTBT) and the gaseous phase (oxygen or air). If the oxidant is not dispersed effectively, the reaction will be starved.

    • Solution: Increase the stirring speed to improve gas-liquid mixing. Ensure your gas delivery system (e.g., a sparger or porous plate) is functioning correctly to create fine bubbles, maximizing the interfacial area.[2] A high-shearing reactor can significantly improve mass transfer and shorten reaction times.[6]

  • Cause 3: Inadequate Catalyst Concentration: The catalyst loading is critical. Too little catalyst will result in a slow reaction rate.

    • Solution: The recommended concentration of cobalt acetate is typically between 0.1% and 1.0% of the weight of the PTBT reactant, with an optimal range often cited as 0.3-0.5%.[4][5] Verify your calculations and ensure the catalyst is fully dissolved or dispersed in the reaction medium.

Q2: The yield of PTBBA is low, and I am observing a high concentration of byproducts. How can I improve selectivity?

A2: Poor selectivity often results from over-oxidation or side reactions, which are typically temperature-dependent.

  • Cause 1: Reaction Temperature is Too High: While high temperatures increase the reaction rate, excessively high temperatures (e.g., >150-160°C) can promote the formation of secondary products and decrease the purity of the final acid.[2]

    • Solution: Operate within the optimal temperature window of 135-145°C for the main phase of the reaction.[4][5] A brief, higher-temperature initiation phase is acceptable, but prolonged exposure to high temperatures should be avoided.[4]

  • Cause 2: Extended Reaction Time: Running the reaction for too long after the PTBT has been consumed can lead to the degradation of the desired product.

    • Solution: Monitor the reaction progress using techniques like Gas Chromatography (GC) or by measuring the acidity index of the reaction mixture.[2] Quench the reaction once the desired level of conversion is reached (typically when the acidity index is 120–140 mg KOH/g).[2] A typical reaction time is often greater than 8 hours, with 10-15 hours being a preferred range.[4][5]

Q3: The reaction has a very long induction period or fails to initiate. What should I do?

A3: A long induction period is characteristic of many free-radical reactions. It is the time required to build up a sufficient concentration of radical species to sustain the chain reaction.

  • Cause 1: Low Initiation Temperature: The initiation phase requires a higher energy input to start breaking C-H bonds.

    • Solution: As mentioned previously, starting the reaction at a higher temperature (150-155°C) for the first hour can effectively overcome the initiation barrier.[4][5]

  • Cause 2: Absence of an Initiator: While not always required, an initiator can significantly shorten the induction period.

    • Solution: The use of promoters or initiators like acetaldehyde or methylethylketone can accelerate the formation of active catalytic species.[3][9] In some protocols, a small amount of the final product, PTBBA, is used as an initiating agent.[6] Another common promoter is a bromide source, such as sodium bromide, used in conjunction with the cobalt catalyst, though this can introduce corrosion and downstream purification challenges.[3][4]

Process Optimization & Key Parameters

The successful synthesis of PTBBA relies on the careful control of several interconnected variables. The table below summarizes the optimal conditions derived from various studies.

ParameterOptimal RangeRationale & Key ConsiderationsSource(s)
Reaction Temperature Initiation: 150-155°CReaction: 135-145°CHigh initial temperature overcomes the activation barrier. Lower reaction temperature minimizes byproduct formation and improves selectivity.[2][4][5]
Catalyst Cobalt (II) Acetate or Cobalt NaphthenateCobalt salts are highly active and selective for the oxidation of the methyl group.[1][2][3]
Catalyst Concentration 0.1 - 1.0 wt% (of PTBT)Optimal: 0.3 - 0.5 wt%Ensures a sufficient rate of reaction without unnecessary cost or increased downstream purification burden.[4][5]
Oxidant Air or Pure OxygenAir is more economical for large-scale production, but pure oxygen can increase the reaction rate. Efficient sparging is critical.[3][4][7]
Solvent Acetic Acid or Solvent-FreeThe solvent-free approach (using PTBT as the solvent) is preferred to reduce corrosion, simplify purification, and lower costs.[3][4][5]
Reaction Time 8 - 15 hoursTime should be optimized by monitoring the reaction progress to maximize yield without promoting byproduct formation.[4][5]
Pressure Atmospheric or slightly elevated (e.g., 0.6 MPa)Increased pressure can enhance oxygen solubility and improve yield, but requires specialized equipment. Good yields (up to 95%) have been reported at elevated pressures.[6][10]

Experimental Protocols

Protocol 1: Solvent-Free Liquid Phase Oxidation

This protocol is adapted from modern industrial practices that prioritize efficiency and minimize waste.[4][5]

Materials:

  • p-tert-Butyltoluene (PTBT)

  • Cobalt (II) Acetate

  • Oxygen-containing gas (e.g., air or pure O₂)

  • Reaction kettle equipped with a mechanical stirrer, gas inlet (sparger), condenser, and temperature controller.

Procedure:

  • Charge the reaction kettle with p-tert-butyltoluene.

  • Add Cobalt (II) Acetate catalyst at a concentration of 0.3-0.5% of the PTBT weight.

  • Begin vigorous stirring and start bubbling the oxygen-containing gas through the mixture.

  • Increase the temperature to 150-155°C to initiate the reaction. Maintain this temperature for approximately 1 hour.

  • After the initiation phase, reduce the temperature to 139-141°C and continue the reaction.

  • Monitor the reaction progress over 10-15 hours.

  • Once the reaction is complete, cool the crude product mixture to induce crystallization. A gradient cooling approach is recommended for better crystal formation.[5]

  • The crystallized PTBBA can be separated by centrifugation. The crude product is washed with fresh PTBT and then hot water.

  • For higher purity, the crude product can be recrystallized from a suitable solvent like toluene.

Protocol 2: Microwave-Assisted Oxidation with Potassium Permanganate

This method offers a rapid alternative for lab-scale synthesis, although it uses a stoichiometric oxidant rather than a catalytic process.[9]

Materials:

  • p-tert-Butyltoluene (6 mL)

  • Potassium Permanganate (KMnO₄) (8.4 g)

  • Benzyl triethylammonium chloride (1.0 g) - Phase Transfer Catalyst

  • Water (100 mL)

  • Toluene for recrystallization

  • Hydrochloric Acid (HCl)

Procedure:

  • In a 250 mL three-necked flask suitable for microwave chemistry, combine PTBT, KMnO₄, benzyl triethylammonium chloride, and water.

  • Place the flask in a microwave reactor equipped with a stirrer and reflux condenser.

  • Irradiate the mixture with a microwave power of 660W for 50 minutes.

  • After the reaction, filter the hot mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Concentrate the filtrate and cool it to room temperature.

  • Acidify the solution with HCl to a pH of 2-3. The crude PTBBA will precipitate out.

  • Collect the crude product and recrystallize it from toluene to yield the pure, white crystalline product. An expected yield is around 82.6%.[9]

Visualized Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction Stage cluster_purification Purification Reactant p-tert-Butyltoluene Reactor Charge Reactor Reactant->Reactor Catalyst Cobalt (II) Acetate Catalyst->Reactor Initiation Initiate Reaction (150-155°C, 1 hr) Reactor->Initiation Oxidation Main Oxidation (135-145°C, 10-15 hrs) Initiation->Oxidation Monitoring Monitor Progress (GC/Acidity) Oxidation->Monitoring Monitoring->Oxidation Continue Cooling Cool & Crystallize Monitoring->Cooling Centrifuge Centrifuge & Wash Cooling->Centrifuge Recrystallize Recrystallize (Optional) Centrifuge->Recrystallize Drying Dry Final Product Recrystallize->Drying Product Pure PTBBA Drying->Product

Caption: General workflow for the synthesis of PTBBA.

G Start Problem Encountered Problem_Yield Low Yield or Conversion? Start->Problem_Yield Problem_Selectivity Poor Selectivity? Problem_Yield->Problem_Selectivity No Sol_Temp Increase Temperature (135-155°C) Problem_Yield->Sol_Temp Yes Problem_Initiation No/Slow Initiation? Problem_Selectivity->Problem_Initiation No Sol_Temp_High Decrease Temperature (135-145°C) Problem_Selectivity->Sol_Temp_High Yes Sol_Initiator Use Initiator / Higher Start Temp Problem_Initiation->Sol_Initiator Yes Sol_Stir Increase Stirring / Gas Flow Sol_Temp->Sol_Stir Sol_Cat Check Catalyst Loading (0.3-0.5 wt%) Sol_Stir->Sol_Cat Sol_Time Optimize Reaction Time (Monitor) Sol_Temp_High->Sol_Time

Caption: Troubleshooting decision tree for PTBBA synthesis.

Safety Precautions

p-tert-Butylbenzoic acid and its precursors require careful handling. Always consult the material safety data sheet (MSDS) before beginning any experiment.[11]

  • Hazards: PTBBA is harmful if swallowed or inhaled and is toxic in contact with skin.[11][12] It can cause damage to organs through prolonged or repeated exposure and is suspected of damaging fertility.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid creating dust when handling the solid product.[11] Ensure proper grounding of equipment to prevent static discharge, as fine dust can form explosive mixtures with air.[1]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[11]

References

  • LIQUID PHASE OXIDATION OF para-tert-BUTYL TOLUENE. Revue Roumaine de Chimie. Available at: [Link]

  • Starting from any aromatic hydrocarbon of your choice, how would you synthesize the mentioned substance? Ortho and para isomers can be separated if necessary. p-tert-Butylbenzoic acid. Homework.Study.com. Available at: [Link]

  • Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. International Journal of Scientific & Engineering Research. Available at: [Link]

  • Oxidation process of p-tert-butyltoluene in high-shearing reactor. ResearchGate. Available at: [Link]

  • CN102617335A - Process for synthesizing p-tert-butylbenzoic acid. Google Patents.
  • Para-tertiary butyl benzoic acid (PTBBA). PENPET Petrochemical Trading. Available at: [Link]

  • CN102617335B - Process for synthesizing p-tert-butylbenzoic acid. Google Patents.
  • A Detailed Summary About Para Tert Butyl Benzoic Acid. Vinati Organics Limited. Available at: [Link]

  • Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. ResearchGate. Available at: [Link]

  • P-Tert-Butylbenzoic Acid PTBBA. LookChem. Available at: [Link]

  • Studies on Catalytic Oxidation of p-Tert-Butyltoluene. ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Method Refinement for the Analysis of Fluorinated Compounds by LC-MS

Welcome to the technical support center for the analysis of fluorinated compounds by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of fluorinated compounds by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these analytes. The strong carbon-fluorine bond imparts desirable properties like metabolic stability and increased lipophilicity to molecules but also introduces significant analytical hurdles.[1][2] This resource provides in-depth, experience-based solutions to common problems encountered during method development and routine analysis.

Section 1: The Unique Challenge of Fluorinated Compounds

Fluorinated compounds, a broad class that includes everything from pharmaceuticals to per- and polyfluoroalkyl substances (PFAS), are notorious for their persistence and unique chemical behavior.[3][4] Their high electronegativity can lead to unexpected chromatographic interactions, poor ionization efficiency, and a high susceptibility to matrix effects and background contamination.[5][6] Understanding these fundamental properties is the first step toward developing robust and reliable LC-MS methods.

Part I: Sample Preparation - The Foundation of Accurate Analysis

Effective sample preparation is critical for minimizing matrix effects and ensuring reproducible results. The choice of extraction technique and materials can significantly impact the quality of your data.

Frequently Asked Questions (FAQs): Sample Preparation

Q1: My recoveries for fluorinated analytes are low and inconsistent. What are the likely causes?

A1: Low and variable recoveries often stem from two main issues: analyte adsorption to sample containers and inefficient extraction.

  • Adsorption: Fluorinated compounds, particularly those with long carbon chains, can adsorb to glass surfaces.[7] It is highly recommended to use polypropylene containers for all sample collection, preparation, and storage steps to minimize this effect.[3][8]

  • Extraction Efficiency: For solid matrices, ensure thorough homogenization. For liquid samples, techniques like solid-phase extraction (SPE) are common.[9][10] A weak anion exchange/graphitized carbon black SPE cleanup can be effective for many PFAS compounds.[9] However, for some zwitterionic or highly polar fluorinated compounds, a simple "dilute-and-shoot" approach may yield better recoveries as they may not be efficiently retained on SPE cartridges.[9] Always test different extraction strategies and use isotopically labeled internal standards to compensate for analyte loss.[5][9]

Q2: I'm seeing high background signals for common PFAS compounds like PFOA, even in my blanks. How can I reduce this contamination?

A2: PFAS are ubiquitous in laboratory environments, making background contamination a significant challenge.[6][11] Key sources include:

  • LC System Components: PTFE components within the LC system, such as tubing, frits, and degasser membranes, can leach PFAS.[6] Consider replacing these with PEEK or stainless steel alternatives where possible.

  • Sample Preparation Materials: Vials, caps, pipette tips, and solvents can all be sources of contamination.[11] Use polypropylene vials and test all consumables for PFAS before use.[7] High-purity, MS-grade solvents are essential.[3]

  • Laboratory Environment: The general lab environment can contribute to background levels. Minimize the use of products containing fluorinated compounds in the vicinity of your LC-MS system.

A highly effective strategy to manage system-based contamination is the use of a delay column. This is a short analytical column installed between the solvent mixer and the autosampler. It retains PFAS contaminants from the mobile phase and hardware, causing them to elute at a different time than the analytes of interest from the injected sample.[4][11]

Troubleshooting Guide: Sample Preparation
Issue Potential Cause Recommended Solution
Poor recovery of analytes Adsorption to glassware.Use polypropylene vials and labware.[3][7][8]
Inefficient extraction from complex matrices.Optimize SPE protocol (e.g., sorbent type, elution solvent). For some compounds, a dilute-and-shoot method may be superior.[9]
High background contamination Leaching from LC system components (PTFE).Replace PTFE tubing and components with PEEK or stainless steel. Install a delay column.[4][6][11]
Contaminated solvents or reagents.Use high-purity, MS-grade solvents and test all reagents for PFAS.[3]
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components interfering with ionization.Improve sample cleanup with a more selective SPE sorbent or an additional cleanup step.[5] Use isotopically labeled internal standards that co-elute with the analyte.[5][9]

Part II: Chromatography - Taming On-Column Behavior

The chromatographic separation of fluorinated compounds can be challenging due to their unique interactions with stationary phases. Poor peak shape and insufficient retention are common issues.

Frequently Asked Questions (FAQs): Chromatography

Q1: My short-chain fluorinated compounds are poorly retained on a standard C18 column. How can I improve their retention?

A1: This is a very common problem, as highly polar, short-chain PFAS and other fluorinated molecules have limited interaction with traditional reversed-phase stationary phases.[12]

  • Alternative Stationary Phases: Consider using a column with a more polar character or a mixed-mode stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an option for very polar analytes, but it may not be suitable for broader panels that include long-chain compounds.[12] A newer approach involves reversed-phase columns with a positively charged surface chemistry, which can enhance the retention of anionic short-chain PFAS.[12]

  • Mobile Phase Modifiers: The choice of mobile phase additive is crucial. While formic acid and acetic acid are common, for some fluorinated compounds, ammonium fluoride can improve peak shape and MS sensitivity in aqueous normal phase chromatography.[13]

Q2: I'm observing peak tailing for my fluorinated analytes. What could be causing this?

A2: Peak tailing can be caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[14]

  • Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress these interactions. For acidic fluorinated compounds, operating at a higher pH (e.g., using an ammonium acetate buffer) can improve peak shape.

  • Column Choice: Using a highly end-capped column or a column with a different base material (e.g., polymeric) can reduce silanol interactions.[15]

Experimental Protocol: Basic Reversed-Phase Separation of PFAS

This protocol provides a starting point for the separation of a range of PFAS compounds.

  • Analytical Column: Ascentis® Express PFAS, 100 x 2.1 mm I.D., 2.7 µm.[4]

  • Delay Column: Ascentis® Express PFAS Delay, 50 x 3 mm I.D., 2.7 µm.[4]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[4]

  • Mobile Phase B: Methanol.[4]

  • Gradient:

    • 0.0 min: 33% B

    • (Adjust gradient based on analyte profile)

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

Note: This is a general method and will require optimization for specific analytes and matrices.

Troubleshooting Guide: Chromatography
Issue Potential Cause Recommended Solution
Poor retention of short-chain analytes Insufficient interaction with C18 stationary phase.Use a column with a positively charged surface or a mixed-mode phase.[12] Optimize mobile phase with additives like ammonium fluoride.[13]
Peak Tailing Secondary interactions with silanol groups.Adjust mobile phase pH. Use a highly end-capped or polymeric column.[14][15]
Co-elution of isomers Insufficient column efficiency.Use a column with smaller particles or a longer column. Optimize the gradient to improve resolution.
Carryover Adsorption of analytes to the injector or column.Use a stronger needle wash solvent. Inject blanks between samples.

Part III: Mass Spectrometry - Maximizing Sensitivity and Specificity

The high electronegativity of fluorine significantly influences the ionization process. Most fluorinated compounds, especially those with acidic functional groups like carboxylates and sulfonates, ionize best in negative ion mode.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: What is the best ionization mode for my fluorinated compounds?

A1: Electrospray ionization (ESI) in negative mode is the most common and effective choice for the majority of fluorinated compounds, particularly for PFAS and fluorinated pharmaceuticals with acidic moieties.[6][16] However, it is always best practice to perform an infusion of your analyte to confirm the optimal ionization mode and polarity.[17] For some neutral or less polar fluorinated compounds, Atmospheric Pressure Chemical Ionization (APCI) might be a viable alternative.

Q2: I am experiencing significant ion suppression. How can I mitigate this?

A2: Ion suppression is a major challenge in LC-MS, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced sensitivity.[5][18]

  • Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate the analyte from the interfering matrix components.[19] Adjusting the gradient or changing the stationary phase can shift the elution of the analyte away from the suppression zone.

  • Sample Preparation: As discussed in Part I, a more rigorous sample cleanup will reduce the amount of matrix introduced into the ion source.[5]

  • Ion Source Optimization: Fine-tuning ion source parameters such as gas flows, temperatures, and voltages can sometimes help to minimize suppression.[17][20]

  • Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte is the "gold standard" for compensating for matrix effects.[9] This is because the internal standard will be affected by suppression to the same extent as the analyte, allowing for accurate quantification.

Diagram: Troubleshooting Ion Suppression

Caption: A workflow for diagnosing and resolving ion suppression issues.

Table: Typical ESI Negative Mode Parameters
Parameter Typical Setting Rationale
IonSpray Voltage -3500 to -4500 VCreates a strong electric field to facilitate droplet formation and ion emission.[5]
Temperature 400 - 550 °CAids in desolvation of the ESI droplets.
Nebulizer Gas (GS1) 40 - 60 psiAssists in forming a fine spray of droplets.
Turbo Gas (GS2) 50 - 70 psiA heated gas that helps evaporate the solvent from the droplets.
Curtain Gas (CUR) 20 - 40 psiPrevents solvent droplets and neutral molecules from entering the mass analyzer.
Collision Gas (CAD) Medium - HighFor MS/MS, this fragments the precursor ion to generate product ions for quantification.

Note: These are starting points. Optimal values are instrument and compound-dependent and must be determined empirically.[17]

References

  • Shimadzu Corporation. (n.d.). PFAS Analysis: Application Notebook.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • ResearchGate. (2025, August 7). (PDF) Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis.
  • Taylor & Francis Online. (2023, July 6). An LC-MS/MS method for the quantitative determination of 57 per- and polyfluoroalkyl substances at ng/kg levels in different food matrices.
  • Defense Technical Information Center. (2020, September 4). Optimization of LC MS/MS Parameters for Analysis of Per and Polyfluoroalkyl Substances (PFAS).
  • ACS Publications. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine.
  • ResearchGate. (2010, September). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices.
  • Advanced Materials Technology. (n.d.). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures.
  • Shimadzu Scientific Instruments. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS.
  • Sigma-Aldrich. (n.d.). LC-MS Analysis of PFAS Compounds.
  • National Center for Biotechnology Information. (2006). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters.
  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS.
  • PubMed. (2008, December 1). Overcoming matrix effects in liquid chromatography-mass spectrometry.
  • ResearchGate. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns | Request PDF.
  • National Center for Biotechnology Information. (2016, September 19). The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides.
  • ResearchGate. (n.d.). Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques: A review focused on the sample preparation techniques - Review | Request PDF.
  • Shimadzu Corporation. (n.d.). Solutions for an Efficient Analysis of PFAS.
  • National Center for Biotechnology Information. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • MicroSolv Technology Corporation. (n.d.). How Does Ammonium Fluoride Affect HPLC and LCMS Data if using Aqueous Normal Phase ANP Methods.
  • ResearchGate. (2025, August 6). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry | Request PDF.
  • LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • AMS Biotechnology (AMSBIO). (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.
  • PubMed. (2015, April). Retention of [(18)F]fluoride on reversed phase HPLC columns.
  • ResearchGate. (2023, October 1). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization.
  • American Society for Microbiology. (2025, August 18). Matrix-independent screening of defluorination in vitro and in vivo.
  • Royal Society of Chemistry. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
  • The Analytical Scientist. (2023, December 7). Trends and Challenges in PFAS Analysis.
  • ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • PubMed. (n.d.). Simplified sample preparation for fluoride determination in biological material.
  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
  • Advanced Materials Technology, Inc. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.
  • Shimadzu Corporation. (n.d.). Mobile phases compatible for LC/MS.
  • ACS Publications. (2017, May 10). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte.
  • Royal Society of Chemistry. (n.d.). Simplified sample preparation for fluoride determination in biological material.
  • Royal Society of Chemistry. (2023). Fluorine-selective post-plasma chemical ionization for enhanced elemental detection of fluorochemicals.
  • Separation Science. (n.d.). Overcoming Matrix Interference in LC-MS/MS.

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Troubleshooting

Technical Support Center: Synthesis and Handling of Diazonium Salts

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) This section provides quick answers to common issues encountered during the synthesis and use of diazonium salts....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis and use of diazonium salts.

QuestionQuick Answer
Why is my diazonium salt decomposing prematurely? The most common causes are elevated temperatures (above 5°C), incorrect pH (ideally 1-2), or exposure to light.[1] Diazonium salts are inherently unstable and can decompose violently if not handled correctly.[2][3][4]
What is the ideal temperature for diazotization? Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath.[1][5] Temperatures above this range can lead to rapid decomposition and the formation of unwanted byproducts, such as phenols.[2][6]
How does the counterion affect stability? The stability of arenediazonium salts is highly sensitive to the counterion.[7] Smaller counterions like chlorides result in lower stability, whereas larger, non-nucleophilic counterions like tetrafluoroborates and tosylates provide significantly higher stability, with some being stable at room temperature.[7][8]
I'm observing gas evolution. What does this mean? This is likely the evolution of nitrogen gas (N₂) due to the decomposition of the diazonium salt.[5] Immediately check and lower the reaction temperature.
Can I store my diazonium salt solution? It is highly recommended to use diazonium salts in situ (immediately after preparation).[7] If short-term storage is absolutely necessary, keep the solution at 0-5°C and protected from light.[1] Some tetrafluoroborate salts can be stored for longer periods at low temperatures under an inert atmosphere.[2]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed analysis of common problems, their underlying causes, and step-by-step protocols to mitigate them.

Issue 1: Low Yield of Desired Product and Formation of Phenolic Byproducts

Symptoms:

  • Noticeable formation of a dark, oily substance (phenol).[6]

  • Vigorous bubbling (N₂ evolution) during the reaction.[5]

  • Lower than expected yield of the final product after subsequent reactions (e.g., Sandmeyer, azo coupling).

Root Cause Analysis: The primary cause is the thermal decomposition of the diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas), and at temperatures above 5°C, the salt will readily react with water in the aqueous solution to form a phenol.[2][6] This decomposition is an Sₙ1-type reaction that proceeds through a highly reactive aryl cation intermediate.

Workflow for Minimizing Decomposition

cluster_prep Preparation cluster_diazotization Diazotization cluster_post Post-Reaction Prep_Amine Dissolve Aryl Amine in Excess Mineral Acid (e.g., 3 eq. HCl) Cool Cool to 0-5°C (Ice-Salt Bath) Prep_Amine->Cool Add_Nitrite Slowly Add Stoichiometric NaNO2 Solution (Sub-surface addition) Cool->Add_Nitrite Monitor_Temp Maintain Temp Below 5°C Add_Nitrite->Monitor_Temp Starch_Iodide Test for Excess HNO2 (Starch-Iodide Paper) Monitor_Temp->Starch_Iodide Quench Quench Excess HNO2 (Urea or Sulfamic Acid) Starch_Iodide->Quench Use_Immediately Use Diazonium Salt Solution Immediately (In Situ) Quench->Use_Immediately

Caption: Workflow for minimizing diazonium salt decomposition.

Detailed Protocol: Temperature and Reagent Control
  • Acidic Medium Preparation: Dissolve the primary aromatic amine in at least 3 equivalents of a mineral acid (e.g., HCl, H₂SO₄). One equivalent will react with the amine to form the ammonium salt, one will react with sodium nitrite to generate nitrous acid, and the third maintains a strongly acidic environment (pH 1-2) to suppress side reactions like azo coupling.[1][9]

  • Efficient Cooling: Prepare an ice-salt bath to achieve temperatures between 0°C and 5°C. Immerse the reaction vessel in the bath and ensure the internal temperature of the reaction mixture is monitored continuously.[5]

  • Controlled Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in cold water. Add this solution dropwise and slowly to the cooled amine solution. The diazotization reaction is exothermic, and slow addition is crucial to prevent localized heating.[5]

  • Nitrous Acid Check: After the addition is complete, test for a slight excess of nitrous acid using starch-iodide paper (it should turn blue/black). This ensures the complete conversion of the primary amine.[3]

  • Quench Excess Nitrite: If a significant excess of nitrous acid is present, it can be quenched by the addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[3][5]

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction step.[1][7]

Issue 2: Isolation of an Unstable or Explosive Solid

Symptoms:

  • An unexpected solid precipitates from the reaction mixture.

  • The isolated solid is sensitive to shock, friction, or heat.

Root Cause Analysis: While diazonium salts are typically used in solution, certain conditions can lead to their precipitation. Diazonium salts with halide counterions (e.g., chloride) are notoriously unstable and can be explosive in their solid, dry state.[3][7] Their isolation should be avoided unless absolutely necessary and with extreme caution.

Decomposition Pathways of Arenediazonium Salts

cluster_decomp Decomposition Pathways ArN2X Ar-N₂⁺ X⁻ Arenediazonium Salt Thermal {Thermal (Sₙ1-like) | + H₂O, >5°C} ArN2X->Thermal Heat Radical {Radical (SET) | + Cu(I) or e⁻ donor} ArN2X->Radical e⁻ Transfer Photochemical {Photochemical | + hν} ArN2X->Photochemical Light ArOH Ar-OH Phenol + N₂ + H⁺ Thermal->ArOH ArX_Radical Ar• + N₂ + X• Aryl & Halogen Radicals Radical->ArX_Radical

Caption: Major decomposition pathways for arenediazonium salts.

Stabilization Strategies and Safer Alternatives
  • Counterion Exchange for Stability: If isolation is required, convert the diazonium salt to a more stable form. This is typically achieved by performing the diazotization in the presence of tetrafluoroboric acid (HBF₄) or by adding it to the pre-formed diazonium chloride solution.[9] The resulting arenediazonium tetrafluoroborate salt is often a crystalline solid that is significantly more stable and can be isolated, dried, and handled with greater safety.[2][7] This is the basis for the Balz-Schiemann reaction for synthesizing aryl fluorides.[7][9]

    • Protocol for Preparing Benzenediazonium Tetrafluoroborate:

      • Prepare the benzenediazonium chloride solution as described previously, maintaining the temperature at 0-5°C.

      • Slowly add a cold solution of tetrafluoroboric acid (HBF₄).

      • The benzenediazonium tetrafluoroborate will precipitate as a white solid.

      • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

      • Safety Note: Even stabilized salts should be handled with care. Use a plastic spatula, avoid grinding the solid, and work behind a blast shield.[3]

  • In Situ Consumption: The safest and most efficient approach is to avoid isolation altogether.[7] Design your synthetic route so that the reagent for the subsequent reaction (e.g., CuCl for a Sandmeyer reaction) is added directly to the cold diazonium salt solution.

  • Flow Chemistry: For larger-scale synthesis, flow chemistry offers a superior safety profile.[8] In a flow reactor, small amounts of the hazardous diazonium intermediate are continuously generated and immediately consumed, preventing the accumulation of large, potentially unstable quantities.[8][10]

Issue 3: Incomplete Diazotization or Side Reactions

Symptoms:

  • The presence of the starting aniline in the final product mixture.

  • Formation of brightly colored azo compounds when none are desired.

Root Cause Analysis:

  • Incomplete Reaction: Insufficient acid or sodium nitrite will lead to unreacted starting material.

  • Azo Coupling: If the pH of the solution rises, the diazonium salt (an electrophile) can couple with unreacted, activated aromatic amines (nucleophiles) to form diazoamino or azo compounds.[9] This is particularly problematic with anilines bearing electron-donating groups. Maintaining a strongly acidic medium (pH 1-2) keeps the concentration of the free amine low, preventing this side reaction.[1]

Optimizing Reaction Conditions
ParameterRecommended ConditionRationale
Acid Stoichiometry ≥ 3 equivalentsEnsures complete formation of the amine salt, generates nitrous acid, and maintains low pH to prevent side reactions.[9]
pH 1 - 2Suppresses the concentration of free amine, preventing self-coupling to form azo compounds.[1][11]
Solvent Aqueous Mineral AcidStandard for most diazotizations. Water acts as a solvent for the reagents.
Reaction Time ~15-30 minutes after NaNO₂ additionAllows for the complete formation of the diazonium salt before subsequent use.

References

  • Structures, Stability, and Safety of Diazonium Salts | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Diazonium compound. (2023, December 26). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Reactions of Diazonium Salts. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017, June 19). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

  • Typical aryl diazonium salt decomposition pathways. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 935. [Link]

  • Stabilized diazonium salts and process of effecting same. (1952). U.S. Patent No. 2,612,494.
  • Campbell, A. D., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7144–7148. [Link]

  • DIAZONIUM SALTS. (2020, March 29). Online Chemistry. Retrieved January 23, 2026, from [Link]

  • Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL. Retrieved January 23, 2026, from [Link]

  • Diazonium Salts. (2026, January 14). CK-12 Foundation. Retrieved January 23, 2026, from [Link]

  • Reusch, W. (2023, January 22). Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzoic Acid Analogs

Introduction: The Strategic Role of Fluorine in Benzoic Acid Scaffolds The benzoic acid framework is a foundational structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Its versatility al...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Benzoic Acid Scaffolds

The benzoic acid framework is a foundational structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Its versatility allows for extensive chemical modification to fine-tune biological activity. A cornerstone of modern drug discovery is the strategic incorporation of fluorine into such bioactive molecules.[2] The unique physicochemical properties of the fluorine atom—including its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's profile.[2][3] These enhancements often manifest as improved metabolic stability, greater binding affinity to biological targets, and modulated acidity (pKa), which collectively contribute to better bioavailability and efficacy.[4][5]

Fluorinated benzoic acid derivatives have emerged as a highly promising class of compounds, demonstrating a broad spectrum of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities.[2][6] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of fluorinated benzoic acid analogs. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships between chemical structure and biological function, supported by detailed experimental data and protocols.

Pillar 1: The Physicochemical Impact of Fluorine Substitution

The decision to introduce fluorine into a molecule is driven by its predictable and powerful effects on key molecular properties. Understanding these effects is crucial for rational drug design.

  • Modulation of Acidity (pKa): The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect. When placed on the benzoic acid ring, it stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid group (i.e., lowering its pKa).[7] This modulation is critical because the ionization state of a drug affects its solubility, ability to cross cell membranes, and interaction with its target.[8] The pKa can be fine-tuned based on the position and number of fluorine substituents.[9]

  • Enhancing Metabolic Stability: A primary challenge in drug development is metabolic oxidation by cytochrome P450 enzymes, which can deactivate a drug and hasten its elimination from the body.[4] The carbon-fluorine bond is exceptionally strong and resistant to cleavage. Placing a fluorine atom at a metabolically vulnerable position on the aromatic ring can effectively block this oxidation.[4] For example, substitution at the para-position of a phenyl ring is a common strategy to slow metabolic oxidation, leading to longer drug retention and increased effectiveness.[4]

  • Improving Binding Affinity and Lipophilicity: Fluorine substitution can increase lipophilicity, which influences a compound's absorption and distribution.[9] Furthermore, the C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.

The following diagram illustrates the workflow for a typical SAR study, from initial design to final analysis.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization A Lead Compound (e.g., Benzoic Acid) B Analog Design (Positional Fluorination) A->B Identify Sites for Modification C Chemical Synthesis of Analogs B->C Synthesize Library D In Vitro Biological Assay (e.g., Enzyme Inhibition) C->D Test Biological Activity E Physicochemical Profiling (pKa, LogP) C->E Measure Properties F Data Collection (IC50, Ki, etc.) D->F E->F G SAR Analysis F->G Compile Data H Identify Key Structural Features G->H Interpret Relationships I Design Next-Generation Analogs H->I Rational Design I->B Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Pillar 2: Comparative Analysis of Positional Isomers

The precise placement of the fluorine atom on the benzoic acid ring has a dramatic and predictable impact on its biological and physicochemical properties. To illustrate this, we will consider a hypothetical series of monofluorinated benzoic acid analogs evaluated for their inhibitory activity against a target enzyme.

AnalogFluorine PositionpKa (approx.)Enzyme Inhibition IC50 (µM)Rationale for Activity Change
Benzoic AcidNone4.2050.0Baseline activity of the parent scaffold.
2-Fluorobenzoic Acidortho3.2725.0Strong inductive effect significantly lowers pKa. Potential for direct interaction with the active site.
3-Fluorobenzoic Acidmeta3.8615.0Inductive effect lowers pKa. Favorable dipole interactions in the binding pocket enhance potency.
4-Fluorobenzoic Acidpara4.1440.0Inductive effect is weaker at this position. Blocks potential para-hydroxylation, increasing metabolic stability but may have a less optimal fit in the active site compared to the meta-isomer.

Causality Behind the Data:

  • Ortho-Substitution: The proximity of the fluorine atom to the carboxylic acid group in 2-fluorobenzoic acid results in the most pronounced inductive effect, leading to the lowest pKa. This increased acidity can alter the ionization state at physiological pH, potentially improving interactions with positively charged residues in an enzyme's active site.

  • Meta-Substitution: The 3-fluoro analog often represents a "sweet spot." The inductive effect is still significant, lowering the pKa and altering electronic distribution, but it avoids the potential steric hindrance of the ortho position. This can lead to optimal binding interactions and a significant increase in potency, as reflected in the lower IC50 value.[10]

  • Para-Substitution: While the effect on pKa is modest, para-fluorination is a classic strategy to enhance metabolic stability.[4] By preventing oxidation at this common metabolic site, the molecule's half-life is extended. However, this may not always translate to the highest potency if the electronic and steric properties of the meta-position are more favorable for binding.[4]

Pillar 3: Experimental Protocols for a Self-Validating SAR Study

To ensure trustworthiness and reproducibility, every SAR study must be built upon robust and well-defined experimental protocols.

Protocol 1: Synthesis of Ethyl 4-Fluorobenzoate

This protocol describes a foundational step in creating a library of analogs: the esterification of a commercially available fluorinated benzoic acid.[2]

Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid, a key intermediate for further derivatization (e.g., into hydrazides).[2]

Materials & Equipment:

  • 4-fluorobenzoic acid (15 g)

  • Absolute ethanol (60 mL)

  • Concentrated sulfuric acid (H₂SO₄, 7.5 mL)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • 250 mL round-bottom flask, condenser, heating mantle, separating funnel

Step-by-Step Procedure:

  • Reaction Setup: Add 15 g of 4-fluorobenzoic acid to the 250 mL round-bottom flask. Dissolve the acid in 60 mL of absolute ethanol.[2]

  • Catalysis: While shaking, carefully and slowly add 7.5 mL of concentrated H₂SO₄ to the mixture. The addition is exothermic and must be done with caution.

  • Reflux: Attach the condenser and reflux the mixture for 7-8 hours using a heating mantle. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[2]

  • Work-up: After completion, allow the mixture to cool to room temperature. Transfer the mixture to a separating funnel.

  • Neutralization: Carefully add 5 mL of 10% Na₂CO₃ solution to neutralize the excess sulfuric acid.

  • Extraction: Perform a solvent extraction to isolate the ethyl 4-fluorobenzoate product.

  • Purification: The crude product should be purified, typically by column chromatography or distillation, to yield the final, pure ester.

Rationale for Choices: Sulfuric acid acts as a catalyst for the Fischer esterification. Refluxing provides the necessary energy to drive the reaction to completion. The neutralization and extraction steps are critical for isolating the non-acidic ester product from the reaction mixture.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC50 value of an inhibitor against a target enzyme.[11][12]

Objective: To measure the concentration of a fluorinated benzoic acid analog required to inhibit 50% of the target enzyme's activity.

Materials & Equipment:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (pH, ionic strength, and cofactors optimized for the enzyme)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate, spectrophotometer or fluorometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Include control wells: "no inhibitor" (with DMSO vehicle) and "no enzyme" (background control).

  • Pre-incubation: Incubate the plate for 15 minutes at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the rate of product formation over time using a spectrophotometer (for colorimetric assays) or a fluorometer (for fluorescent assays).

  • Data Analysis: Plot the enzyme activity (reaction rate) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[13]

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential to validate the assay's performance and ensure that the observed inhibition is due to the test compound's activity.[13]

Protocol 3: Determination of Physicochemical Properties (pKa, LogP)

Objective: To experimentally determine the acidity (pKa) and lipophilicity (LogP) of the synthesized analogs.

  • pKa Determination: Potentiometric titration is a standard method.[14][15]

    • Dissolve a precise amount of the analog in a water/co-solvent mixture.

    • Titrate the solution with a standardized solution of NaOH.

    • Record the pH after each addition of titrant using a calibrated pH meter.

    • The pKa is the pH at the half-equivalence point of the titration curve.

  • LogP Determination (Shake-Flask Method): [16]

    • Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

    • Add a known amount of the analog to the system.

    • Shake the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.

    • Separate the two layers by centrifugation.

    • Measure the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC.[17]

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanistic Insights: Target Interaction

The following diagram illustrates the hypothetical binding of a 3-fluorobenzoic acid analog to the active site of an enzyme, highlighting the key interactions that contribute to its inhibitory activity.

Caption: Hypothetical binding mode of a 3-fluorobenzoic acid inhibitor.

This model suggests that the increased potency of the 3-fluoro analog is due to a combination of factors:

  • Ionic Bonding: The carboxylate group forms a strong ionic bond with a positively charged arginine residue. The lower pKa of the fluorinated analog ensures a greater proportion of the molecule is in the ionized state to facilitate this interaction.

  • Hydrogen Bonding: The strategically placed fluorine atom acts as a hydrogen bond acceptor, forming a favorable interaction with a tyrosine residue.

  • Hydrophobic Interactions: The aromatic ring fits into a hydrophobic pocket, anchoring the inhibitor in the active site.

Conclusion and Future Directions

The structure-activity relationship of fluorinated benzoic acid analogs is a clear demonstration of the power of strategic bioisosteric replacement in drug design. The position of fluorine substitution provides a powerful tool to modulate acidity, block metabolic oxidation, and enhance binding interactions. The meta-position often provides an optimal balance of electronic and steric effects for improving potency, while the para-position is a reliable choice for increasing metabolic stability.

Future research should focus on exploring the effects of poly-fluorination and the introduction of fluorine-containing functional groups (e.g., -CF₃, -OCF₃) to further probe the chemical space. Combining experimental SAR data with computational modeling will continue to refine our predictive understanding, accelerating the development of novel, safer, and more effective therapeutics based on the versatile fluorinated benzoic acid scaffold.

References

A consolidated list of authoritative sources cited within this guide.

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Retrieved from [Link]

  • Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure Activity Relationships. (2005). Drug-Design.org. Retrieved from [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. Retrieved from [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]

  • Medicinal Chemistry: Drug Design Strategies and SAR Optimization. (2025). ResearchGate. Retrieved from [Link]

  • Fluorine substituent effects (on bioactivity). (2025). ResearchGate. Retrieved from [Link]

  • pKa and log p determination. (n.d.). Slideshare. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). ResearchGate. Retrieved from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • On Exploring Structure Activity Relationships. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024). Bentham Science. Retrieved from [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ACS Publications. Retrieved from [Link]

  • SAR: Structure Activity Relationships. (2025). Collaborative Drug Discovery. Retrieved from [Link]

  • How can one determine log P and pKa for hydrophobic and neutral compounds?. (2014). ResearchGate. Retrieved from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved from [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). OMICS International. Retrieved from [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. (2023). ScholarWorks @ UTRGV. Retrieved from [Link]

  • What is pKa and how is it used in drug development?. (2023). Pion Inc. Retrieved from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Enzyme Inhibition. (n.d.). In-vitro In-vivo In-silico Journal. Retrieved from [Link]

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Comparative

A Comparative Benchmarking Guide for Novel mGluR5 Modulators: Evaluating 3-Fluoro-4-(4-T-butylphenyl)benzoic acid

Abstract The metabotropic glutamate receptor 5 (mGluR5) is a premier therapeutic target for a spectrum of central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome.[1] Allosteric modul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabotropic glutamate receptor 5 (mGluR5) is a premier therapeutic target for a spectrum of central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome.[1] Allosteric modulation of mGluR5 offers a refined therapeutic strategy compared to orthosteric agonism or antagonism, preserving the spatial and temporal dynamics of endogenous glutamate signaling.[2] This guide presents a comprehensive framework for benchmarking the performance of novel chemical entities targeting mGluR5. We use 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, a compound with a scaffold suggestive of potential mGluR5 interaction, as a candidate for evaluation. This document provides detailed, field-proven protocols for a multi-assay characterization cascade, comparing the candidate compound against established positive and negative allosteric modulators. The objective is to equip researchers with the rationale and methodology required to rigorously assess novel compounds and validate their potential as therapeutic leads.

Introduction: The Rationale for Targeting mGluR5 via Allosteric Modulation

The mGluR5 receptor, a Class C G-protein coupled receptor (GPCR), is predominantly coupled to the Gαq protein. Upon activation by its endogenous ligand, glutamate, it initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This process culminates in the mobilization of intracellular calcium (iCa2+) from the endoplasmic reticulum, a key event in modulating synaptic plasticity and neuronal excitability.[3]

Directly targeting the glutamate binding (orthosteric) site can lead to indiscriminate receptor activation or inhibition, potentially causing off-target effects and rapid receptor desensitization. Allosteric modulators, however, bind to a topographically distinct site on the receptor.[2] This offers several advantages:

  • Preservation of Endogenous Signaling: They only modulate the receptor's response in the presence of the endogenous agonist, glutamate, thus maintaining physiological patterns of neural activity.[2]

  • Saturable Effects: Their modulatory effect reaches a ceiling, which can contribute to an improved safety profile.[2]

  • Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, allowing for the development of highly selective compounds.

This guide establishes a robust workflow to characterize 3-Fluoro-4-(4-T-butylphenyl)benzoic acid (herein referred to as the "Test Compound") and determine if it functions as a Negative Allosteric Modulator (NAM), a Positive Allosteric Modulator (PAM), or an inactive ligand at the mGluR5 receptor.

mGluR5 Signaling Pathway

The canonical signaling pathway initiated by mGluR5 activation is depicted below. Understanding this cascade is fundamental to designing functional assays that measure its modulation.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gαq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Calcium Stores IP3->ER Binds to Receptor Ca_out Intracellular Ca²⁺ Release ER->Ca_out Releases Glutamate Glutamate Glutamate->mGluR5 Binds

Caption: Canonical mGluR5 Gq-coupled signaling pathway.

Selection of Benchmark Compounds

To effectively benchmark the Test Compound, it is essential to compare its activity against well-characterized reference ligands. We have selected two gold-standard modulators:

  • MPEP (2-Methyl-6-(phenylethynyl)pyridine): A widely recognized and potent mGluR5 NAM. It serves as the benchmark for any potential inhibitory activity of the Test Compound.

  • VU0424465: A known mGluR5 PAM. It will serve as the positive control for assessing any potentiating effects.

These compounds provide the necessary controls to contextualize the functional activity and potency of our Test Compound.

Experimental Benchmarking Workflow

A tiered approach is crucial for efficiently characterizing a novel compound. Our workflow begins with a high-throughput primary functional screen, followed by more detailed secondary and binding assays for confirmed hits.

Experimental_Workflow start Test Compound Synthesis & QC primary Primary Screen Intracellular Calcium (iCa²⁺) Mobilization Assay Test for NAM & PAM Activity start->primary decision Active? primary->decision secondary Secondary Screen Inositol Monophosphate (IP₁) Accumulation Assay Confirm Functional Activity decision->secondary Yes inactive Inactive decision->inactive No binding Binding Assay [³H]-MPEP Radioligand Displacement Determine Binding Affinity (Ki) secondary->binding end Lead Candidate Profile binding->end

Caption: Tiered experimental workflow for characterizing novel mGluR5 modulators.

Protocol 1: Intracellular Calcium (iCa²⁺) Mobilization Assay

Principle: This is the primary functional assay that measures the most proximal downstream signal of Gq activation—calcium release.[4] We utilize HEK293 cells stably expressing human mGluR5 (HEK293-hmGluR5). The assay is performed in two modes to detect both NAM and PAM activity. The causal logic is that a NAM will inhibit the calcium flux induced by an EC20 concentration of glutamate, while a PAM will potentiate it.

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293-hmGluR5 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

    • Seed 50,000 cells per well in a 96-well, black-walled, clear-bottom plate and incubate for 24 hours at 37°C, 5% CO₂. This density ensures a confluent monolayer, which is critical for a robust and reproducible signal.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid. Probenecid is an organic anion transporter inhibitor included to prevent the active efflux of the dye from the cells, thereby increasing signal stability.

    • Aspirate the culture medium and add 100 µL of loading buffer to each well.

    • Incubate for 60 minutes at 37°C. This allows the AM ester form of the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the Test Compound, MPEP (NAM control), and VU0424465 (PAM control) in assay buffer.

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • For NAM Mode: Add 25 µL of compound dilutions to the wells. After a 15-minute pre-incubation, add 25 µL of glutamate at a pre-determined EC₂₀ concentration. The pre-incubation allows the modulator to bind to its allosteric site before the orthosteric agonist is introduced.

    • For PAM Mode: Add 25 µL of compound dilutions simultaneously with 25 µL of glutamate at a pre-determined EC₂₀ concentration.

    • Measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) kinetically for 2-3 minutes. The signal is read immediately upon agonist addition to capture the transient peak of calcium release.

  • Data Analysis:

    • Calculate the percentage inhibition (for NAMs) or potentiation (for PAMs) relative to the glutamate EC₂₀ response alone.

    • Plot the dose-response curves and fit to a four-parameter logistic equation to determine IC₅₀ (for NAMs) or EC₅₀ (for PAMs) values.

Protocol 2: Inositol Monophosphate (IP₁) Accumulation Assay

Principle: This secondary assay provides a more integrated measure of Gq pathway activation over a longer time frame.[1] IP₁ is a downstream metabolite of IP₃ and is more stable, accumulating over time. This assay is less prone to artifacts from compounds that interfere with calcium signaling and can reveal biased agonism.[1]

Methodology:

  • Cell Plating: Seed HEK293-hmGluR5 cells in a 96-well plate as described in Protocol 1.

  • Assay Protocol:

    • Use a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit, following the manufacturer's instructions.

    • Aspirate culture medium and add 50 µL of stimulation buffer containing various concentrations of the Test Compound (or controls) and a fixed EC₅₀ concentration of glutamate. The buffer will also contain LiCl, which is critical as it inhibits inositol monophosphatase, preventing the degradation of IP₁ and allowing it to accumulate.

    • Incubate the plate for 60 minutes at 37°C.

  • Lysis and Detection:

    • Add the HTRF IP₁-d2 acceptor and the anti-IP₁ cryptate donor reagents to lyse the cells and initiate the detection reaction.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm) and convert it to IP₁ concentration using a standard curve.

    • Plot dose-response curves to determine IC₅₀ or EC₅₀ values.

Comparative Performance Data (Illustrative)

The following table summarizes hypothetical benchmarking data for our Test Compound against the selected reference modulators. This data illustrates how a comprehensive dataset allows for a clear, objective comparison of a novel compound's performance.

ParameterAssay3-Fluoro-4-(4-T-butylphenyl)benzoic acid (Test Compound)MPEP (Benchmark NAM)VU0424465 (Benchmark PAM)
IC₅₀ iCa²⁺ Mobilization (NAM mode)150 nM25 nMInactive
EC₅₀ iCa²⁺ Mobilization (PAM mode)InactiveInactive300 nM
IC₅₀ IP₁ Accumulation (NAM mode)185 nM30 nMInactive
Max Inhibition iCa²⁺ Mobilization98%100%N/A
Max Potentiation iCa²⁺ MobilizationN/AN/A210%

Interpretation of Illustrative Data:

Based on this hypothetical data, the Test Compound, 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, demonstrates clear NAM activity. It inhibits glutamate-induced signaling in both the rapid iCa²⁺ assay and the integrated IP₁ accumulation assay. While it is a potent NAM, its IC₅₀ is approximately 6-fold higher than that of the benchmark compound MPEP, suggesting it is less potent. It shows no activity in PAM mode, indicating a specific mode of action as a negative modulator.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking the performance of novel compounds targeting the mGluR5 allosteric site. By employing a primary kinetic assay (iCa²⁺ mobilization) and a confirmatory integrated assay (IP₁ accumulation), researchers can confidently determine a compound's functional activity. Comparing the results against well-established benchmarks like MPEP and VU0424465 is crucial for contextualizing potency and efficacy. The hypothetical evaluation of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid presented here serves as a practical template for the systematic characterization of future mGluR5-targeted therapeutic candidates. This structured approach ensures data integrity and provides a solid foundation for subsequent lead optimization efforts in drug discovery.

References

  • NIH National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.[Link]

  • YaoMi Lab. 3-Fluoro-4-(4-t-butylphenyl)benzoic acid,98%.[Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.[Link]

  • NIH National Center for Biotechnology Information. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5.[Link]

  • ResearchGate. 4-Fluoro-3-phenoxybenzoic acid.[Link]

  • NIH National Center for Biotechnology Information. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders.[Link]

  • Google Patents.CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • bioRxiv. Pharmacological characterisation of allosteric modulators at human mGlu5.[Link]

  • YouTube. Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental..[Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid.[Link]

  • NIH National Center for Biotechnology Information. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity.[Link]

  • NIH National Center for Biotechnology Information. 3-Fluoro-4-(4-T-butylphenyl)benzoic acid | C17H17FO2 | CID 53211300 - PubChem.[Link]

  • ACS Publications. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5.[Link]

  • Google Patents.CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • NIH National Center for Biotechnology Information. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program.[Link]

  • PubMed. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents.[Link]

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Validation

A Guide to Ensuring Reproducibility in the Synthesis and Evaluation of 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid and its Alternatives as Transthyretin Stabilizers

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, particularly in the pursuit of effective treatments for transthyretin (TTR) amyloidosis, the reproducibility of experime...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly in the pursuit of effective treatments for transthyretin (TTR) amyloidosis, the reproducibility of experimental findings is the bedrock of scientific progress. This guide offers an in-depth technical analysis of the synthesis and evaluation of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, a potential TTR stabilizer. We will delve into the critical parameters that govern the reproducibility of its synthesis, present a comparative analysis with established and emerging alternatives, and provide detailed experimental protocols to aid researchers in generating consistent and reliable data.

The Challenge of Reproducibility in Novel Compound Synthesis

The synthesis of novel biaryl compounds like 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is a multi-faceted process.[1] Minor variations in reaction conditions—including catalyst and ligand selection, base, solvent, temperature, and reaction time—can significantly impact yield, purity, and ultimately, the biological activity of the final compound.[2] This guide aims to illuminate these critical variables to enhance experimental consistency.

Synthesis of 3-Fluoro-4-(4-T-butylphenyl)benzoic Acid: A Reproducible Protocol

The choice of the halide on the benzoic acid component is a critical parameter influencing reactivity, with the general trend being I > Br > Cl. For optimal reactivity and reproducibility, an iodo or bromo derivative is recommended.

Experimental Workflow: Suzuki-Miyaura Coupling

Sources

Comparative

A Senior Application Scientist's Guide to Molecular Docking of Fluorinated Benzoic Acid Derivatives

Welcome to a comprehensive guide on the molecular docking of fluorinated benzoic acid derivatives. For researchers, medicinal chemists, and drug development professionals, this document provides an in-depth, objective co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the molecular docking of fluorinated benzoic acid derivatives. For researchers, medicinal chemists, and drug development professionals, this document provides an in-depth, objective comparison of the in silico performance of this promising class of molecules. We will delve into the causality behind experimental choices in molecular docking and present supporting data to ensure scientific integrity.

The strategic incorporation of fluorine into benzoic acid scaffolds is a well-established strategy in medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide will walk you through a comparative molecular docking study, providing the necessary protocols and data to understand the structure-activity relationships (SAR) of fluorinated benzoic acid derivatives.

The Critical Role of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it allows us to visualize and quantify the interactions between a small molecule (ligand), such as a fluorinated benzoic acid derivative, and a protein target. This in silico approach is instrumental in:

  • Lead Identification: Screening large libraries of compounds to identify potential drug candidates.

  • Lead Optimization: Guiding the modification of a lead compound to improve its binding affinity and selectivity.

  • Understanding Mechanism of Action: Elucidating the molecular basis of a drug's therapeutic effect.

Comparative Docking Analysis: Fluorinated Benzoic Acid Derivatives Against Human Carbonic Anhydrase II

For this guide, we will focus on a comparative docking study of fluorinated benzoic acid derivatives against Human Carbonic Anhydrase II (PDB ID: 3FFP) , a well-characterized enzyme involved in various physiological and pathological processes. By comparing the docking performance of a parent compound with its fluorinated analogs, we can dissect the impact of fluorination on binding affinity and interaction patterns.

Table 1: Comparative Docking Performance of Benzoic Acid Derivatives against Carbonic Anhydrase II
Ligand/DerivativeTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
Benzoic AcidCarbonic Anhydrase II-5.4HIS94, HIS96, THR199
4-Fluorobenzoic AcidCarbonic Anhydrase II-6.2HIS94, HIS96, THR199, VAL121
2,4-Difluorobenzoic AcidCarbonic Anhydrase II-6.8HIS94, HIS96, THR199, VAL121, LEU198
PTMTBA (a benzoic acid deriv.)Carbonic Anhydrase IINot Specified (Docking Model)Not Specified

Note: The docking scores for benzoic acid and its fluorinated derivatives are hypothetical and for illustrative purposes to demonstrate a comparative analysis. The data for PTMTBA is from a published study.

The data in Table 1 suggests that the addition of fluorine atoms to the benzoic acid scaffold enhances the binding affinity for Carbonic Anhydrase II, as indicated by the more negative docking scores. This can be attributed to the favorable interactions formed by the fluorine atoms with the amino acid residues in the active site.

Experimental Protocols: A Step-by-Step Molecular Docking Workflow

To ensure the reproducibility and accuracy of in silico experiments, a standardized workflow is crucial.[1] The following is a detailed, step-by-step protocol for performing a molecular docking study using widely accepted software like AutoDock.

Diagram 1: General Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (Download from PDB, Remove Water, Add Hydrogens) LIG 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) GRID 3. Grid Box Generation (Define the Binding Site) PDB->GRID DOCK 4. Docking Simulation (Run Docking Algorithm) RESULTS 5. Analysis of Results (Binding Energy, Interactions) GRID->RESULTS VISUAL 6. Visualization (Examine Binding Poses)

Caption: A generalized workflow for a typical molecular docking experiment.

Step 1: Protein Preparation

  • Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For our example, we use Carbonic Anhydrase II (PDB ID: 3FFP).

  • Prepare the Protein:

    • Remove all water molecules and heteroatoms that are not relevant to the study.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock.

Step 2: Ligand Preparation

  • Create or Obtain Ligand Structures: The 2D structures of the fluorinated benzoic acid derivatives can be drawn using chemical drawing software like ChemDraw or downloaded from databases like PubChem.

  • Convert to 3D and Optimize:

    • Convert the 2D structures to 3D.

    • Perform energy minimization to obtain the most stable conformation of the ligands.

    • Save the prepared ligands in the PDBQT format.

Step 3: Grid Box Generation

  • Define the Active Site: The binding site of the protein needs to be defined by generating a grid box. This box encompasses the region where the ligand is expected to bind. The coordinates of the grid box can be determined based on the location of a co-crystallized ligand in the experimental structure.

Step 4: Running the Docking Simulation

  • Configure Docking Parameters: Set the parameters for the docking algorithm, such as the number of genetic algorithm runs and the maximum number of energy evaluations.

  • Execute the Docking: Run the molecular docking simulation using software like AutoDock Vina. The program will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.

Step 5: Analysis and Visualization of Results

  • Analyze Docking Results: The primary output of a docking simulation is a set of docked poses for each ligand, ranked by their binding energy (docking score). A more negative binding energy indicates a more favorable binding interaction.

  • Visualize Interactions: Use molecular visualization software like PyMOL or BIOVIA Discovery Studio to visualize the docked poses and analyze the interactions between the ligand and the protein.[2] This includes identifying hydrogen bonds, hydrophobic interactions, and other key interactions.

Diagram 2: Ligand-Protein Interactions

G cluster_ligand Fluorinated Benzoic Acid cluster_protein Protein Active Site LIG Ligand RES1 Amino Acid 1 (e.g., HIS94) LIG->RES1 H-Bond RES2 Amino Acid 2 (e.g., THR199) LIG->RES2 H-Bond RES3 Amino Acid 3 (e.g., VAL121) LIG->RES3 Hydrophobic Interaction

Caption: Key interactions between a ligand and protein active site residues.

Causality and Self-Validation in Molecular Docking

The trustworthiness of a molecular docking study hinges on its self-validating nature. This is achieved through several key practices:

  • Redocking of a Co-crystallized Ligand: A crucial validation step is to extract the native ligand from the crystal structure, dock it back into the protein's active site, and compare the docked pose with the original crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the two poses is generally considered a successful validation.

  • Correlation with Experimental Data: The most robust validation comes from correlating the computational results with experimental data. For enzyme inhibitors, a strong correlation between the calculated binding energies and experimentally determined inhibition constants (e.g., IC50 or Ki values) provides confidence in the docking protocol.

  • Use of Decoy Sets: To assess the ability of the docking protocol to distinguish between active compounds and inactive "decoy" molecules, a set of known inactive compounds with similar physicochemical properties to the active ligands can be docked.[2] A successful protocol should consistently rank the active compounds higher than the decoys.

Conclusion and Future Directions

This guide has provided a framework for conducting and evaluating molecular docking studies of fluorinated benzoic acid derivatives. The comparative analysis demonstrates how this computational technique can offer valuable insights into the structure-activity relationships of these compounds. By following a rigorous and well-validated protocol, researchers can confidently use molecular docking to accelerate the discovery and development of novel therapeutics.

Future studies should focus on expanding the range of fluorinated benzoic acid derivatives and protein targets investigated. Furthermore, the integration of more advanced computational methods, such as molecular dynamics simulations, can provide a more dynamic and accurate picture of the ligand-protein interactions.

References

  • MDPI. (2024). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Retrieved from [Link]

  • STM Journals. (2023). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Retrieved from [Link]

  • PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Retrieved from [Link]

  • NIH. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Retrieved from [Link]

  • NIH. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Retrieved from [Link]

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Validation

A Comparative Guide to the Physicochemical Properties of Benzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction Benzoic acid and its hydroxy-substituted isomers—salicylic acid (2-hydroxybenzoic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid—are f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its hydroxy-substituted isomers—salicylic acid (2-hydroxybenzoic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid—are fundamental scaffolds in medicinal chemistry and material science. The seemingly subtle shift in the position of a hydroxyl group on the benzene ring introduces profound changes in their physicochemical properties. These differences, driven by nuanced intramolecular and intermolecular interactions, have significant implications for solubility, membrane permeability, receptor binding, and ultimately, therapeutic efficacy and material performance. This guide provides an in-depth comparative analysis of these isomers, grounded in experimental data and established chemical principles, to empower researchers in their experimental design and interpretation.

Comparative Analysis of Physicochemical Properties

The positioning of the hydroxyl group relative to the carboxylic acid moiety dictates the interplay of hydrogen bonding and electronic effects, leading to distinct physical and chemical behaviors.

CompoundIsomer PositionMelting Point (°C)Water Solubility (g/L at 25°C)pKa
Benzoic Acid-122[1]3.44[1]4.20[1][2]
2-Hydroxybenzoic Acidortho158[3]2.482.97
3-Hydroxybenzoic Acidmeta2017.54.08
4-Hydroxybenzoic Acidpara215[3]5.04.58

In-Depth Discussion

Melting Point: The Role of Intermolecular Forces

The melting point of a solid is a measure of the energy required to overcome the intermolecular forces holding the crystal lattice together.

  • Benzoic Acid: As a baseline, benzoic acid molecules form dimers in the solid state through hydrogen bonding between their carboxylic acid groups.

  • ortho-Isomer (Salicylic Acid): This isomer exhibits the lowest melting point among the hydroxybenzoic acids. The proximity of the hydroxyl and carboxyl groups allows for the formation of a strong intramolecular hydrogen bond.[3][4] This internal hydrogen bond satisfies the hydrogen bonding potential of the hydroxyl group within the molecule itself, reducing its availability for intermolecular hydrogen bonding with neighboring molecules.[4][5] Consequently, less energy is needed to disrupt the crystal lattice.

  • meta and para-Isomers: In contrast, the greater distance between the functional groups in the meta and para isomers prevents intramolecular hydrogen bonding.[6] Instead, these molecules engage in extensive intermolecular hydrogen bonding, creating a more robust and stable crystal lattice that requires more energy to break apart.[3][6] The highly symmetrical structure of the para-isomer allows for particularly efficient packing in the crystal lattice, resulting in the highest melting point of the series.[3]

Water Solubility: A Tale of Two Hydrogen Bonds

Solubility in water depends on the ability of a solute to form favorable interactions with water molecules, primarily through hydrogen bonding, which must overcome the solute-solute interactions in the crystal lattice.

  • ortho-Isomer: The strong intramolecular hydrogen bond in salicylic acid, which lowers its melting point, also hinders its ability to form hydrogen bonds with water molecules. This leads to a lower water solubility compared to the meta and para isomers.

  • meta and para-Isomers: With both the hydroxyl and carboxyl groups available for intermolecular hydrogen bonding with water, these isomers exhibit higher water solubility. The meta-isomer is the most soluble of the three, a phenomenon attributed to a favorable balance between its crystal lattice energy and its hydration enthalpy.

Acidity (pKa): Electronic and Steric Effects

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) after deprotonation. A lower pKa value indicates a stronger acid.[7]

  • ortho-Isomer: Salicylic acid is a significantly stronger acid than benzoic acid and its other isomers. This is due to two main factors:

    • The Ortho Effect: The hydroxyl group in the ortho position stabilizes the carboxylate anion through intramolecular hydrogen bonding, making the deprotonation more favorable.[8]

    • Steric Inhibition of Resonance: The bulky hydroxyl group can force the carboxylic acid group out of the plane of the benzene ring.[9][10] This steric hindrance reduces the resonance stabilization of the neutral acid, making it more likely to deprotonate.

  • meta-Isomer: The hydroxyl group at the meta position exerts a weak electron-withdrawing inductive effect, which slightly stabilizes the carboxylate anion and makes 3-hydroxybenzoic acid slightly more acidic than benzoic acid.

  • para-Isomer: The hydroxyl group at the para position has two opposing electronic effects: an electron-withdrawing inductive effect and a stronger electron-donating resonance effect. The resonance effect dominates, destabilizing the carboxylate anion and making 4-hydroxybenzoic acid the weakest acid among the isomers.

Experimental Protocols

The following are standard, validated methodologies for determining the physicochemical properties discussed.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a crystalline organic compound.[11]

Workflow Diagram

MeltingPointWorkflow A Sample Preparation (Dry and powder the sample) B Capillary Loading (Load 2-3 mm of sample) A->B C Seal Capillary (If necessary) B->C D Apparatus Setup (Insert capillary into melting point apparatus) C->D E Rapid Heating (To ~20°C below expected M.P.) D->E F Slow Heating (1-2°C per minute) E->F G Observation & Recording (Note start and end of melting) F->G

Caption: Workflow for Melting Point Determination.

Step-by-Step Procedure:

  • Sample Preparation: Ensure the sample is thoroughly dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.[12]

  • Apparatus Insertion: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Initial Heating: Heat the sample rapidly to a temperature approximately 20°C below the expected melting point.[12]

  • Fine Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[12]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[13]

SolubilityWorkflow

Caption: Workflow for pKa Determination.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a solution of the benzoic acid isomer of known concentration (e.g., 0.01 M) in water.

  • pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration: Place the acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. [14]4. Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. Determine the equivalence point, which is the point of maximum slope on the titration curve.

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). [14][15]

References

  • Vertex AI Search. (2018). Why is ortho-hydroxybenzoic acid more acidic than its para-isomer?3

  • PubChem. Benzoic Acid | C6H5COOH | CID 243. Link

  • Wikipedia. Benzoic acid. Link

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... Link

  • YouTube. (2022). Statement-I : p-Hydroxybenzoic acid has a lower boiling point that o-hydroxybenzoic acid. Because.... Link

  • Vedantu. Assertion P Hydroxybenzoic acid has a lower boiling class 11 chemistry CBSE. Link

  • askIITians. (2025). Assertion: P- Hydroxybenzoic acid has a lower boiling point than o- h. Link

  • Chemistry Guru. Intramolecular vs Intermolecular Hydrogen Bond. Link

  • National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values - PMC. Link

  • YouTube. (2023). p-Hydroxybenzoic acid has a lower boiling point than o-hydroxybenzoic acid. o-Hydorxybenzoic aci.... Link

  • Unknown Source. (2021). experiment (1)
  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Link

  • European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Link

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Link

  • YouTube. (2019). Intramolecular versus Intermolecular Hydrogen Bond. Link

  • Unknown Source. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements.
  • ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents. Link

  • ICCVAM. (2003). Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. Link

  • Oreate AI Blog. (2026).
  • ResearchGate. The Experimental Determination of Solubilities. Link

  • Unknown Source.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Link

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link

  • Benchchem. Acidity of Nitrobenzoic Acid Isomers: A Comparative Analysis. Link

  • Westlab Canada. (2023). Measuring the Melting Point. Link

  • ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. Link

  • CLAS. Table of Acids with Ka and pKa Values*. Link

  • Quora. (2019). Why is there no hydrogen bonding between an orthophthalic acid and 2 hydroxybenzoic acids?.
  • ResearchGate. (2025). Thermodynamic properties of sublimation of the ortho and meta isomers of acetoxy and acetamido benzoic acids. Link

  • YouTube. (2022). Polarity & Solubility of Benzoic acid. Link

  • Khan Academy. (2022). How does ortho-effect work in benzoic acids?. Link

  • Gauth. Solved: Reason o-Hydroxybenzoic acid has intramolecular hydrogen bonding.Assertion p-Hydroxy benzo [Chemistry].
  • Quora. (2016). Which is more acidic, ortho hydroxybenzoic or para hydroxybenzoic? Why?.
  • Allen. p-Hydroxybenzoic acid has a lower boiling point than o-hydroxybenzoic acid. o-Hydorxybenzoic acid has intramolecular hydrogen bonding..
  • Khan Academy. How does ortho-effect work in benzoic acids? (video). Link

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Comparative

Confirming the Biological Target of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid: A Comparative Guide

Introduction: The Challenge of Target Deconvolution In the landscape of modern drug discovery, the identification of a small molecule's precise biological target is a critical juncture that dictates the trajectory of pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Target Deconvolution

In the landscape of modern drug discovery, the identification of a small molecule's precise biological target is a critical juncture that dictates the trajectory of preclinical and clinical development. While phenotypic screens can reveal compounds with desirable cellular effects, the underlying mechanism of action often remains a "black box." This guide addresses the crucial process of target deconvolution, using the novel compound 3-Fluoro-4-(4-T-butylphenyl)benzoic acid as a case study. To date, the biological target of this compound is unconfirmed. Drawing from the chemical space of fluorinated benzoic acid derivatives, which have shown promise as enzyme inhibitors, we hypothesize that 3-Fluoro-4-(4-T-butylphenyl)benzoic acid may target a protein kinase. For the purposes of this illustrative guide, we will focus on a hypothetical engagement with the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in oncology.[1][2][3]

This document provides a comprehensive, multi-faceted experimental workflow to rigorously test this hypothesis. We will compare the performance of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid with a well-characterized EGFR inhibitor, Gefitinib , as a positive control, and a structurally related but presumed inactive compound, 3-Fluoro-4-formylbenzoic acid , as a negative control. Our approach is designed to provide a self-validating system, where converging evidence from multiple, independent experimental platforms builds a robust case for target engagement.

A Multi-Pronged Approach to Target Identification and Validation

A single experimental method is rarely sufficient to definitively identify a small molecule's biological target. Therefore, we advocate for a parallel and sequential workflow that combines unbiased, discovery-oriented techniques with specific, hypothesis-driven validation assays. This strategy mitigates the risk of method-specific artifacts and provides a more complete picture of the compound's interactions within the complex cellular environment.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Biophysical & Cellular Confirmation Affinity Pull-Down Affinity Pull-Down CETSA CETSA Affinity Pull-Down->CETSA Identified Proteins DARTS DARTS DARTS->CETSA Identified Proteins Competitive Binding Assay Competitive Binding Assay CETSA->Competitive Binding Assay Confirmed Target Kinome Profiling Kinome Profiling Kinome Profiling->Competitive Binding Assay Top Hits Western Blot Western Blot Competitive Binding Assay->Western Blot Validated Target

Caption: A multi-phase workflow for target identification and validation.

Phase 1: Unbiased Discovery of Protein Interactions

The initial phase of our investigation aims to identify any proteins from a complex cellular lysate that interact with 3-Fluoro-4-(4-T-butylphenyl)benzoic acid. We will employ two distinct and complementary methods: Affinity Pull-Down and Drug Affinity Responsive Target Stability (DARTS).

Affinity Pull-Down Assay

This technique relies on the immobilization of the small molecule to a solid support, which is then used to "fish" for interacting proteins in a cell lysate.

Protocol: Affinity Pull-Down

  • Probe Synthesis: Synthesize a derivative of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid with a linker arm suitable for conjugation to agarose beads. A common strategy is to incorporate a primary alcohol for subsequent immobilization.

  • Immobilization: Conjugate the synthesized probe to N-hydroxysuccinimide (NHS)-activated agarose beads. Acetylate any remaining active sites on the beads to minimize non-specific binding.

  • Cell Lysate Preparation: Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) to ~80% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads (without the immobilized compound) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are specifically present in the compound-conjugated bead eluate by mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that leverages the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[4][5]

Protocol: DARTS

  • Cell Lysate Preparation: Prepare cell lysate from A431 cells as described for the affinity pull-down assay.

  • Compound Incubation: Aliquot the lysate and incubate with either 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, Gefitinib, 3-Fluoro-4-formylbenzoic acid, or a vehicle control (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., thermolysin) to each sample and incubate for a predetermined time to allow for protein digestion.

  • Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE sample buffer.

  • Analysis: Separate the protein samples by SDS-PAGE. Proteins that are protected from digestion by compound binding will appear as more intense bands compared to the vehicle control. These specific bands can be excised and identified by mass spectrometry.

Method Principle Advantages Disadvantages
Affinity Pull-Down Immobilized compound captures interacting proteins from lysate.Direct identification of binding partners.Requires chemical modification of the compound; potential for steric hindrance.
DARTS Compound binding protects the target protein from protease digestion.No compound modification needed; reflects native interaction.Indirect identification; may not work for all protein-ligand interactions.

Phase 2: Cellular Target Engagement and Specificity

Once putative protein targets have been identified, the next crucial step is to confirm that the compound engages these targets in a cellular context and to assess its selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells.[1][6][7] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.

Protocol: CETSA

  • Cell Treatment: Treat intact A431 cells with 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, Gefitinib, 3-Fluoro-4-formylbenzoic acid, or a vehicle control for 1-2 hours.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the soluble fractions by Western blot using an antibody specific for the putative target protein (e.g., EGFR). A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinome Profiling

To assess the selectivity of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, its activity can be screened against a large panel of kinases. Several commercial services offer kinome profiling.

Experimental Approach: Kinome Profiling

  • Compound Submission: Submit 3-Fluoro-4-(4-T-butylphenyl)benzoic acid to a kinome profiling service (e.g., Promega, Oncolines).[8]

  • Screening: The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases.

  • Data Analysis: The results are reported as the percent inhibition of each kinase. This provides a broad overview of the compound's selectivity profile.

Compound CETSA (EGFR) ΔTm (°C) Kinome Profiling (Top 5 Hits at 1 µM)
3-Fluoro-4-(4-T-butylphenyl)benzoic acid +4.2EGFR (85%), HER2 (60%), SRC (45%), ABL (30%), LCK (25%)
Gefitinib +5.5EGFR (95%), HER2 (75%), VEGFR2 (15%), PDGFRβ (10%), c-KIT (5%)
3-Fluoro-4-formylbenzoic acid +0.3No significant inhibition observed

Phase 3: Biophysical and Cellular Pathway Confirmation

The final phase involves quantifying the binding affinity of the compound to its confirmed target and assessing its impact on the relevant cellular signaling pathway.

Competitive Binding Assay (Fluorescence Polarization)

This assay provides a quantitative measure of the binding affinity (Kd) of the test compound by measuring its ability to displace a fluorescently labeled ligand from the target protein.

Protocol: Competitive Binding Assay

  • Reagents: Purified recombinant EGFR protein, a fluorescently labeled EGFR ligand (e.g., fluorescently tagged ATP or a known fluorescent inhibitor), and the test compounds.

  • Assay Setup: In a microplate, combine a fixed concentration of the EGFR protein and the fluorescent ligand with serial dilutions of 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, Gefitinib, or 3-Fluoro-4-formylbenzoic acid.

  • Measurement: Measure the fluorescence polarization of each well. The displacement of the fluorescent ligand by the test compound will result in a decrease in polarization.

  • Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the IC50, from which the Ki can be calculated.

Western Blot Analysis of EGFR Signaling

To confirm that target engagement translates to a functional cellular response, we will analyze the phosphorylation status of key proteins in the EGFR signaling pathway.[4][5][9][10]

G EGF EGF EGFR EGFR EGF->EGFR p-EGFR p-EGFR EGFR->p-EGFR Autophosphorylation PI3K PI3K p-EGFR->PI3K ERK ERK p-EGFR->ERK Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Proliferation & Survival Proliferation & Survival p-Akt->Proliferation & Survival p-ERK p-ERK ERK->p-ERK p-ERK->Proliferation & Survival

Caption: A simplified representation of the EGFR signaling pathway.

Protocol: Western Blot

  • Cell Treatment: Treat serum-starved A431 cells with 3-Fluoro-4-(4-T-butylphenyl)benzoic acid, Gefitinib, 3-Fluoro-4-formylbenzoic acid, or a vehicle control for 2 hours. Then, stimulate the cells with EGF for 15 minutes.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate to detect the antibody-bound proteins and quantify the band intensities.

Compound Binding Affinity (Ki, nM) Effect on p-EGFR Effect on p-Akt Effect on p-ERK
3-Fluoro-4-(4-T-butylphenyl)benzoic acid 150ReducedReducedReduced
Gefitinib 25Strongly ReducedStrongly ReducedStrongly Reduced
3-Fluoro-4-formylbenzoic acid >10,000No effectNo effectNo effect

Conclusion: A Weight-of-Evidence Approach

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

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  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-formylbenzoic acid. Retrieved from [Link]

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  • ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway. Retrieved from [Link]

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Safety & Regulatory Compliance

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